5-Oxo-5-(4-thiomethylphenyl)valeric acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(4-methylsulfanylphenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3S/c1-16-10-7-5-9(6-8-10)11(13)3-2-4-12(14)15/h5-8H,2-4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVDDYAHAFDVIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375087 | |
| Record name | 5-Oxo-5-(4-thiomethylphenyl)valeric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845790-49-0 | |
| Record name | 4-(Methylthio)-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845790-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Oxo-5-(4-thiomethylphenyl)valeric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 845790-49-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Oxo-5-(4-thiomethylphenyl)valeric Acid
Introduction: The Significance of Substituted Keto Acids in Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, the structural motif of a keto acid serves as a versatile scaffold. These bifunctional molecules, possessing both a ketone and a carboxylic acid, are key intermediates in the synthesis of a wide array of pharmacologically active compounds. Their prevalence stems from the reactivity of both functional groups, allowing for subsequent chemical modifications to explore and optimize biological activity. Specifically, aromatic keto acids have been instrumental in the development of non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and antimicrobials. The thiomethylphenyl moiety, in particular, is of significant interest due to the role of sulfur-containing compounds in modulating biological processes, often enhancing binding affinity to protein targets and influencing metabolic pathways.
This technical guide provides a comprehensive overview of the synthesis and characterization of a specific gamma-keto acid, 5-Oxo-5-(4-thiomethylphenyl)valeric acid . This compound serves as a valuable building block for creating more complex molecules with potential therapeutic applications. The methodologies detailed herein are designed to be robust and reproducible, providing researchers and drug development professionals with a self-validating framework for obtaining and verifying this important chemical entity.
Synthesis of this compound via Friedel-Crafts Acylation
The most direct and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of thioanisole with glutaric anhydride.[1] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.[2]
Causality Behind Experimental Choices
The choice of thioanisole as the aromatic substrate is dictated by the desired product. The methylthio (-SCH₃) group is an ortho-, para-directing activator, meaning it directs the incoming electrophile to the positions opposite and adjacent to it on the aromatic ring. Steric hindrance generally favors substitution at the para position, leading to the desired 4-substituted product with high regioselectivity. Glutaric anhydride is selected as the acylating agent to introduce the five-carbon chain with a terminal carboxylic acid. Anhydrous aluminum chloride (AlCl₃) is the classic and highly effective Lewis acid catalyst for this transformation.[3] It activates the glutaric anhydride by coordinating to a carbonyl oxygen, facilitating the formation of the reactive acylium ion electrophile.[4] The choice of an inert solvent like dichloromethane (DCM) is crucial to prevent side reactions with the catalyst and reactants.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where successful execution of each step logically leads to the desired outcome. Careful attention to anhydrous conditions is paramount, as AlCl₃ reacts vigorously with water, which would deactivate the catalyst and reduce the yield.
Materials:
-
Thioanisole (1.0 equivalent)
-
Glutaric Anhydride (1.05 equivalents)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
Step-by-Step Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C using an ice bath.
-
Formation of the Acylium Ion Complex: A solution of glutaric anhydride (1.05 equivalents) in anhydrous dichloromethane is added dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure the complete formation of the acylium ion complex.
-
Electrophilic Aromatic Substitution: A solution of thioanisole (1.0 equivalent) in anhydrous dichloromethane is then added dropwise from the dropping funnel over 20-30 minutes. An exothermic reaction is expected; maintain the temperature below 10 °C.
-
Reaction Progression and Monitoring: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of thioanisole.
-
Quenching the Reaction: The reaction mixture is slowly and carefully poured into a beaker containing crushed ice and 1 M HCl with vigorous stirring. This step hydrolyzes the aluminum complexes and quenches the reaction.
-
Work-up and Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are then washed sequentially with 1 M HCl, water, saturated sodium bicarbonate solution (to remove unreacted glutaric anhydride and the carboxylic acid product from the organic layer, see purification), and finally with brine.
-
Purification:
-
The aqueous sodium bicarbonate washings are collected and acidified with concentrated HCl to a pH of ~2. The precipitated product is then extracted with ethyl acetate.
-
The ethyl acetate extracts are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
-
Isolation of the Product: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.
Comprehensive Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and physical methods provides a complete and self-validating dataset.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₃S | [5] |
| Molecular Weight | 238.31 g/mol | [5] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 138-142 °C |
Spectroscopic Analysis
1. Infrared (IR) Spectroscopy:
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often appearing as a very broad band due to hydrogen bonding.
-
~1710 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.
-
~1680 cm⁻¹ (strong, sharp): C=O stretch of the aromatic ketone. Conjugation with the aromatic ring lowers the frequency compared to a saturated ketone.
-
~1600, 1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~2950-2850 cm⁻¹: C-H stretching of the aliphatic methylene groups.
-
~1300-1100 cm⁻¹: C-O stretching of the carboxylic acid.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | br s | 1H | -COOH |
| ~7.90 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to C=O) |
| ~7.30 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -SCH₃) |
| ~3.05 | t, J ≈ 7.0 Hz | 2H | -C(=O)CH ₂- |
| ~2.55 | s | 3H | -SCH ₃ |
| ~2.45 | t, J ≈ 7.0 Hz | 2H | -CH ₂COOH |
| ~2.05 | p, J ≈ 7.0 Hz | 2H | -CH₂CH ₂CH₂- |
Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:
| Chemical Shift (δ, ppm) | Assignment |
| ~198.0 | Ar-C =O |
| ~178.5 | -C OOH |
| ~145.0 | Ar-C -SCH₃ |
| ~132.5 | Ar-C -C=O |
| ~128.5 | Ar-C H (ortho to C=O) |
| ~125.0 | Ar-C H (ortho to -SCH₃) |
| ~35.0 | -C(=O)C H₂- |
| ~33.0 | -C H₂COOH |
| ~20.0 | -CH₂C H₂CH₂- |
| ~15.0 | -SC H₃ |
Note: The predicted NMR data is based on established chemical shift principles and data from analogous structures. Actual experimental values may vary slightly.
3. Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M]⁺ in an electron ionization (EI) mass spectrum would be at m/z = 238. Key fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage at the keto group.
Conclusion: A Foundation for Further Discovery
This in-depth technical guide has detailed a reliable and verifiable methodology for the synthesis and characterization of this compound. The presented Friedel-Crafts acylation protocol, coupled with a comprehensive suite of analytical techniques, provides a robust framework for obtaining and confirming this valuable chemical intermediate. The insights into the causality of the experimental design and the expected characterization data are intended to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutic agents. The successful synthesis and characterization of this keto acid opens the door to a multitude of further chemical transformations, paving the way for the discovery of new and improved medicines.
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MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]
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Stojanović, M., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1313–1319. Retrieved from [Link]
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Yadav, G. D., & Bhagat, R. D. (2005). Experimental and theoretical analysis of friedel-craft acylation of thioanisole. Journal of Molecular Catalysis A: Chemical, 235(1-2), 98-107. Retrieved from [Link]
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Song, M.-X., et al. (2015). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Iranian Journal of Pharmaceutical Research, 14(Suppl), 89–96. Retrieved from [Link]
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Organic Syntheses. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]
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Transtutors. (2021). 1. Study the NMR spectrum of pentanoic acid, valeric acid... (1 Answer). Retrieved from [Link]
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da Silva, A. B., et al. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega, 8(48), 46279–46290. Retrieved from [Link]
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Song, M.-X., et al. (2015). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Iranian Journal of Pharmaceutical Research, 14(Suppl), 89–96. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
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"physicochemical properties of 5-Oxo-5-(4-thiomethylphenyl)valeric acid"
An In-depth Technical Guide: Physicochemical Properties of 5-Oxo-5-(4-thiomethylphenyl)valeric acid
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a carboxylic acid derivative featuring a keto-linker and a thiomethyl-substituted aromatic ring. As a functionalized molecule, it holds potential as a key intermediate in the synthesis of novel pharmaceutical agents and specialty chemicals. A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, particularly in predicting its behavior in biological systems and optimizing its handling, formulation, and synthesis protocols. This guide provides a comprehensive analysis of its known and predicted properties, outlines detailed, field-proven protocols for the experimental determination of its most critical parameters, and offers insights into the practical implications of these characteristics for drug discovery and development.
Compound Identification and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its precise identity. This compound is defined by its unique arrangement of functional groups: a terminal carboxylic acid, a four-carbon aliphatic chain, a ketone, and a phenyl ring substituted with a methylthio group at the para position.
1.1. Key Chemical Identifiers
For unambiguous identification and data retrieval, the following identifiers are critical.
| Identifier | Value | Source(s) |
| CAS Number | 845790-49-0 | [1][2][3] |
| Molecular Formula | C₁₂H₁₄O₃S | [1][2][3] |
| Molecular Weight | 238.31 g/mol | [3] |
| IUPAC Name | 5-(4-methylsulfanylphenyl)-5-oxopentanoic acid | |
| InChI | InChI=1S/C12H14O3S/c1-16-10-7-5-9(6-8-10)11(13)3-2-4-12(14)15/h5-8H,2-4H2,1H3,(H,14,15) | [1] |
| SMILES | OC(=O)CCCC(=O)c1ccc(SC)cc1 |
Core Physicochemical Properties: A Synthesis of Predicted and Expected Data
The interplay of the compound's functional groups dictates its physical and chemical behavior. The data presented here are derived from computational predictions and expert analysis based on chemical structure.
2.1. Thermal Properties
Thermal stability is a crucial parameter for determining storage conditions and reaction temperature limits.
| Property | Predicted Value | Source(s) |
| Melting Point | 136 °C to 141.35 °C | [1][2] |
| Boiling Point | ~456.6 °C at 760 mmHg | [1][2] |
-
Expertise & Experience: The relatively high melting point is expected for a molecule of this size with strong intermolecular hydrogen bonding potential via the carboxylic acid group and dipole-dipole interactions from the ketone. The discrepancy in predicted values highlights the necessity for experimental verification.
2.2. Acidity (pKa)
The pKa is arguably the most important property for an ionizable compound, as it governs the charge state, and therefore solubility, receptor binding, and membrane permeability at a given pH. The primary acidic proton is on the carboxylic acid group.
-
Expected pKa: While no experimental pKa value for this specific molecule is publicly available, we can estimate its value. The pKa of valeric acid is approximately 4.8. The presence of an electron-withdrawing ketone and the aromatic ring is expected to slightly increase the acidity (lower the pKa) of the carboxylic acid proton. Therefore, an estimated pKa in the range of 4.5 - 4.7 is reasonable. Experimental determination is essential for confirmation.
2.3. Lipophilicity (LogP)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion - ADME).
-
Expected LogP: The molecule possesses both hydrophilic (carboxylic acid) and lipophilic (thiomethylphenyl group, alkyl chain) regions. This amphipathic nature suggests a moderate LogP value. A positive LogP is expected, indicating a preference for the lipid phase, but the value would be significantly influenced by the pH of the aqueous phase due to the ionization of the carboxylic acid. At pH values above the pKa, the ionized carboxylate form will drastically lower the apparent LogP, increasing aqueous solubility.
2.4. Solubility Profile
Solubility dictates how a compound can be formulated for administration and how it behaves in aqueous biological fluids and non-polar lipid membranes.
-
Aqueous Solubility: The compound is expected to be poorly soluble in neutral water due to the large, non-polar thiomethylphenyl moiety.
-
pH-Dependent Solubility: In accordance with its acidic nature, its solubility is predicted to increase dramatically in alkaline aqueous solutions (e.g., in 5% sodium bicarbonate or 5% sodium hydroxide) due to the formation of the highly polar sodium carboxylate salt.[4]
-
Organic Solvent Solubility: The compound is expected to be soluble in a range of common organic solvents, such as dimethyl sulfoxide (DMSO), acetone, and alcohols, which can solvate both the polar and non-polar regions of the molecule.
Experimental Determination of Key Parameters
Given the reliance on predicted data, experimental validation is non-negotiable for any serious research or development application. The following section provides authoritative, step-by-step protocols for determining the most critical physicochemical parameters.
3.1. General Workflow for Physicochemical Profiling
A systematic approach ensures that high-quality, reproducible data is generated. The following workflow is recommended for a comprehensive characterization of a new chemical entity like this compound.
Caption: High-level workflow for physicochemical characterization.
3.2. Protocol 1: Aqueous Solubility Profile Determination
This protocol uses a standard shake-flask method to determine solubility in different aqueous media, reflecting physiological pH ranges.
Methodology:
-
Preparation: Prepare three buffered solutions: pH 2.0 (0.01 M HCl), pH 7.4 (Phosphate-Buffered Saline, PBS), and pH 9.0 (Borate buffer).
-
Sample Addition: To separate 2 mL vials, add an excess amount of this compound (e.g., 5-10 mg) to 1 mL of each buffer. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24 hours. This step is critical to ensure the dissolution equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling & Dilution: Carefully remove an aliquot of the clear supernatant. Perform a precise serial dilution of the supernatant with the appropriate mobile phase for the chosen analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard curve of the compound to determine its concentration. The concentration of the undiluted supernatant is the solubility.
Caption: Experimental workflow for solubility determination.
3.3. Protocol 2: Potentiometric Titration for pKa Determination
This is a robust and widely used method for determining the pKa of acidic and basic compounds.[5]
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound (e.g., 10-20 mg) in a solvent in which both the acidic and basic forms are soluble, often a co-solvent mixture like 50% methanol/water.
-
Titration Setup: Place the solution in a jacketed beaker at a constant temperature (25 °C). Use a calibrated pH electrode and a micro-burette filled with a standardized titrant (e.g., 0.1 M NaOH).
-
Titration: Slowly add the titrant in small, precise increments. Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis).
-
pKa Calculation: The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the inflection point of the resulting sigmoid curve.[6]
3.4. Protocol 3: Shake-Flask Method for LogP Determination (OECD 107)
This classic method directly measures the partitioning of a compound between n-octanol and water.[7]
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water (buffered to a pH at least 2 units away from the pKa, e.g., pH 2.0, to ensure the compound is in its neutral form) with n-octanol by shaking them together for 24 hours and then separating the layers.
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a separatory funnel or vial. The volume ratio can be adjusted based on the expected LogP.
-
Equilibration: Shake the mixture vigorously for an extended period (e.g., 1 hour) and then allow the layers to separate completely (may require centrifugation).
-
Quantification: Determine the concentration of the compound in both the n-octanol and the aqueous layers using a suitable analytical method like HPLC-UV.
-
Calculation: The LogP is calculated using the formula: LogP = log₁₀([Concentration in n-octanol] / [Concentration in water]) .[7][8]
Safety and Handling
Proper handling is essential. The compound is classified with the GHS07 pictogram.
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1][3] |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [1][3] |
| Precautionary Statements | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
-
Trustworthiness: Always consult the full Safety Data Sheet (SDS) from the supplier before handling. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood.
Conclusion
This compound is a molecule with distinct physicochemical properties defined by its acidic carboxyl group and its lipophilic aromatic system. While computational models provide valuable initial estimates for its melting point, boiling point, pKa, and LogP, these parameters must be confirmed through rigorous experimental validation for any application in drug development or materials science. Its pH-dependent solubility is a key characteristic that will govern its behavior in both chemical reactions and biological systems. The standardized protocols provided in this guide offer a clear and reliable pathway for researchers to generate the robust data required for advancing their scientific objectives.
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An In-Depth Technical Guide to 5-Oxo-5-(4-thiomethylphenyl)valeric acid (CAS number 845790-49-0): Current Scientific Landscape and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Oxo-5-(4-thiomethylphenyl)valeric acid, identified by CAS number 845790-49-0, is a small molecule whose specific biological activities and potential applications are not extensively documented in publicly available scientific literature. This guide provides a comprehensive overview of its known chemical and physical properties. In the absence of direct research on this compound, this document also explores the synthesis and biological activities of structurally related compounds to offer a predictive context for its potential pharmacological profile. This analysis of analogous structures, including other valeric acid derivatives and compounds containing the 4-thiomethylphenyl moiety, aims to provide a foundational resource for researchers initiating studies on this molecule.
Introduction
This compound is a derivative of valeric acid, a five-carbon carboxylic acid. The structure is characterized by a phenyl ring substituted with a methylthio group at the fourth position, which is in turn attached to a valeric acid chain via a ketone group at the fifth carbon. While the specific biological role and mechanism of action for this particular compound remain to be elucidated, the structural motifs present suggest potential avenues for investigation, drawing parallels from related molecules with established pharmacological activities.
Physicochemical Properties
A compilation of the known physical and chemical data for this compound is presented in Table 1. This information is primarily sourced from chemical supplier databases, as dedicated research publications detailing its properties are scarce.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 845790-49-0 | Multiple Chemical Suppliers |
| Molecular Formula | C₁₂H₁₄O₃S | Multiple Chemical Suppliers |
| Molecular Weight | 238.3 g/mol | Multiple Chemical Suppliers |
| Melting Point | 136 °C | ChemicalBook[1] |
| Boiling Point | 456.6±30.0 °C (Predicted) | ChemicalBook[1] |
| Density | 1.22 g/cm³ (Predicted) | ECHEMI[2] |
Synthesis and Manufacturing
A definitive, peer-reviewed synthesis protocol for this compound is not currently available in the scientific literature. However, based on fundamental organic chemistry principles, a potential synthetic route can be proposed. A plausible approach would involve the Friedel-Crafts acylation of thioanisole (methylphenyl sulfide) with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction would directly form the desired product.
Proposed Synthetic Workflow:
Caption: Proposed Friedel-Crafts acylation for the synthesis of the target compound.
It is important to note that this is a theoretical pathway, and optimization of reaction conditions, including solvent, temperature, and purification methods, would be necessary to achieve a viable synthetic process.
Potential Biological Activity and Mechanism of Action: A Predictive Analysis
Given the lack of direct experimental data, the potential biological activities of this compound can be inferred by examining structurally similar compounds.
Insights from Valeric Acid Derivatives
Valeric acid and its derivatives have been shown to possess a range of biological activities. For instance, valeric acid itself has demonstrated neuroprotective effects by suppressing oxidative stress and neuroinflammation in models of Parkinson's disease[3]. Other studies have highlighted the potential of valproic acid, a branched-chain carboxylic acid, in epilepsy treatment through modulation of GABAergic pathways[4]. While these are not direct structural analogues, they suggest that the valeric acid backbone can serve as a scaffold for neurologically active compounds.
Insights from Phenyl Keto Acid Derivatives
The presence of a phenyl keto acid moiety may confer other biological properties. For instance, some 5-oxo-5-phenylpentanoic acid derivatives have been investigated for their potential as enzyme inhibitors or receptor modulators in various therapeutic areas.
Insights from Thiomethylphenyl-Containing Compounds
The 4-thiomethylphenyl group is present in various biologically active molecules. For example, compounds containing this moiety have been explored for their potential as kinase inhibitors in cancer therapy and as anti-inflammatory agents[2].
Potential Mechanistic Pathways (Hypothetical):
Caption: Hypothetical mechanism of action for the target compound.
Experimental Protocols for Future Research
To elucidate the true biological profile of this compound, a systematic experimental approach is required.
In Vitro Biological Screening
A foundational step would be to screen the compound against a panel of biologically relevant targets.
Step-by-Step Protocol for Initial Kinase Inhibitor Screening:
-
Compound Preparation: Dissolve this compound in a suitable solvent, such as DMSO, to create a stock solution of known concentration.
-
Assay Plate Preparation: In a multi-well plate, add a recombinant kinase, a suitable substrate, and ATP.
-
Compound Addition: Add the test compound at various concentrations to the wells. Include appropriate positive and negative controls.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay.
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC₅₀ value.
Cell-Based Assays
Following in vitro screening, assessing the compound's effect on cellular processes is crucial.
Step-by-Step Protocol for an Anti-inflammatory Assay in Macrophages:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Cell Seeding: Seed the cells into a multi-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined time.
-
Inflammatory Stimulation: Induce an inflammatory response by adding an agent like lipopolysaccharide (LPS).
-
Cytokine Measurement: After incubation, collect the cell supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.
-
Data Analysis: Determine the effect of the compound on cytokine production and assess its anti-inflammatory potential.
Potential Applications and Future Research Directions
The structural features of this compound suggest that it could be a candidate for investigation in several therapeutic areas:
-
Neurodegenerative Diseases: Drawing parallels with other valeric acid derivatives, its potential as a neuroprotective agent warrants investigation in models of Alzheimer's or Parkinson's disease.
-
Oncology: The presence of the 4-thiomethylphenyl group suggests that it could be explored as a kinase inhibitor for cancer therapy.
-
Inflammatory Disorders: Its potential to modulate inflammatory pathways could make it a candidate for treating conditions like rheumatoid arthritis or inflammatory bowel disease.
Future research should focus on a systematic evaluation of its biological activity, starting with broad in vitro screening followed by more focused cell-based and in vivo studies. Elucidating its mechanism of action will be critical in determining its therapeutic potential.
Conclusion
This compound is a compound with limited available research data. This guide has provided its known physicochemical properties and, through a predictive analysis of its structural components, has outlined potential avenues for future research. The synthesis and biological evaluation of this molecule could uncover novel pharmacological activities and contribute to the development of new therapeutic agents. The experimental protocols suggested herein provide a roadmap for initiating such investigations.
References
- Due to the lack of specific scientific literature for this compound, a traditional reference list is not applicable.
- References to the biological activities of related compounds are provided in the main text with hyperlinks to the corresponding research articles.
-
Song, M. X., et al. (2015). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. ResearchGate. [Link]
-
Song, M. X., et al. (2015). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. PMC - NIH. [Link]
-
Nabati, F., et al. (2020). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. MDPI. [Link]
-
Jayaraj, R. L., et al. (2020). Valeric Acid Protects Dopaminergic Neurons by Suppressing Oxidative Stress, Neuroinflammation and Modulating Autophagy Pathways. PubMed. [Link]
-
Kumari, R., et al. (2024). Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders. PubMed. [Link]
-
Vamecq, J., & Meunier, C. (1989). [Mechanisms of action and biochemical toxicology of valproic acid]. PubMed. [Link]
-
Wikipedia. Valeric acid. [Link]
-
The Good Scents Company. valeric acid. [Link]
-
Sim, J. Y., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. [Link]
-
Jayaraj, R. L., et al. (2020). Valeric Acid Protects Dopaminergic Neurons by Suppressing Oxidative Stress, Neuroinflammation and Modulating Autophagy Pathways. PubMed Central. [Link]
-
Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. [Link]
-
ChemSynthesis. 5-oxo-5-phenylpentanoic acid. [Link]
Sources
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"biological activity of 5-Oxo-5-(4-thiomethylphenyl)valeric acid derivatives"
An In-depth Technical Guide on the Biological Activity of 5-Oxo-5-(4-thiomethylphenyl)valeric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Therapeutic Potential
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. In this context, the exploration of unique chemical scaffolds that can be readily synthesized and modified is of paramount importance. This compound and its derivatives present such a promising, yet underexplored, class of compounds. This technical guide will provide a comprehensive framework for investigating the biological activities of these molecules, drawing upon established methodologies and the known properties of structurally related compounds.
The core structure of this compound is characterized by two key features:
-
A 5-oxo-valeric acid moiety : This linear keto acid functionality offers several points for chemical modification and may mimic endogenous metabolites, potentially interacting with various enzymes or receptors.
-
A 4-thiomethylphenyl group : The presence of a sulfur-containing aromatic ring is a common feature in many biologically active compounds. The thiomethyl group, in particular, can influence the molecule's electronic properties, lipophilicity, and potential to interact with specific biological targets. Thiophene, a related sulfur-containing heterocycle, is a well-established pharmacophore found in numerous approved drugs, known for a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3]
Given the limited direct literature on this compound, this guide will be built upon a deductive approach, hypothesizing its potential biological activities based on the known pharmacology of its constituent chemical motifs. We will then outline a rigorous, multi-tiered experimental strategy to systematically evaluate these hypotheses.
Hypothesized Biological Activities and Scientific Rationale
Based on the structural features of this compound and the known bioactivities of related compounds, we can postulate several promising avenues for investigation:
Anticancer Activity
The 5-oxo functionality is present in various cytotoxic compounds. For instance, 5-oxopyrrolidine derivatives have demonstrated significant anticancer activity against cell lines like A549 lung cancer cells.[4] Furthermore, numerous thiophene-containing molecules exhibit potent antineoplastic properties.[1][3] The combination of these two features in the target scaffold suggests a strong rationale for investigating its anticancer potential. The mechanism could involve the inhibition of key enzymes in cancer cell proliferation, such as tyrosine kinases, a known target for some anticancer drugs with similar structural elements.[5]
Antimicrobial Activity
There is a pressing need for new antimicrobial agents to combat the rise of drug-resistant pathogens.[6] Heterocyclic compounds, including those containing sulfur, are a rich source of antimicrobial leads.[7] Notably, 5-oxopyrrolidine derivatives have shown selective activity against multidrug-resistant Gram-positive bacteria, including MRSA.[4] The thiomethylphenyl group could further enhance this activity by facilitating membrane transport or interaction with bacterial-specific targets.
Anti-inflammatory Activity
Thiophene derivatives are known to possess significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation.[2] The structural similarity of the 4-thiomethylphenyl group to thiophene suggests that these compounds could modulate inflammatory pathways. The mechanism might involve the inhibition of pro-inflammatory enzymes or the suppression of inflammatory cytokine production.
Enzyme Inhibition
The keto-acid functionality of the valeric acid chain, combined with the aromatic ring, makes these molecules potential candidates for enzyme inhibitors. This could encompass a broad range of enzymes, including proteases, kinases, and metabolic enzymes. For example, cysteine proteases are a target for some thieno[2,3-d]pyrimidin-2-ylthio acetamides.[8] A broad-spectrum enzymatic screening could uncover novel and specific inhibitory activities.
A Systematic Framework for Biological Evaluation
A tiered approach to screening is recommended to efficiently identify and characterize the biological activities of novel this compound derivatives.
Tier 1: Primary In Vitro Screening
The initial phase focuses on broad screening across multiple biological domains to identify any significant "hits."
Caption: Tier 1 screening workflow for novel derivatives.
-
Cell Culture:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, DU145 for prostate) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 to 100 µM.
-
Remove the old media from the cells and add 100 µL of the media containing the test compound dilutions. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
-
Microorganism Preparation:
-
Prepare overnight cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) and fungi (e.g., Candida albicans) in RPMI-1640 medium.
-
Dilute the cultures to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.
-
-
Assay Procedure:
-
Dispense 50 µL of sterile MHB or RPMI into each well of a 96-well plate.
-
Add 50 µL of the test compound at 2x the highest desired concentration to the first column of wells.
-
Perform a 2-fold serial dilution across the plate.
-
Add 50 µL of the prepared microbial inoculum to each well.
-
Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control (no compound).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Data Analysis:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Data Presentation: Tier 1 Screening Results
Summarize the results from the primary screening in a clear, tabular format for easy comparison of the derivatives.
| Compound ID | Derivative Structure | Anticancer IC50 (µM) (MCF-7) | Antimicrobial MIC (µg/mL) (S. aureus) | Anti-inflammatory IC50 (µM) (COX-2) |
| Lead-001 | R = H | > 100 | 64 | > 100 |
| Lead-002 | R = Cl | 15.2 | 8 | 25.6 |
| Lead-003 | R = OCH3 | 45.8 | 32 | 58.1 |
| Lead-004 | R = NO2 | 5.1 | 4 | 10.3 |
Tier 2: Mechanism of Action and Selectivity Studies
For "hit" compounds identified in Tier 1, the next step is to investigate their mechanism of action and selectivity.
Caption: Tier 2 workflow for investigating the mechanism of action.
If a compound shows potent anticancer activity, it might be acting on a key pro-survival signaling pathway, such as the PI3K/Akt pathway.
Caption: Hypothetical inhibition of the PI3K/Akt pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data for this specific compound family is scarce, a systematic investigation based on the known activities of its constituent moieties is a scientifically sound and resource-efficient approach. The multi-tiered screening strategy outlined in this guide provides a clear roadmap for researchers to unlock the full therapeutic potential of these derivatives. Successful identification of active compounds will pave the way for lead optimization, in-depth mechanistic studies, and ultimately, the development of new drugs to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
References
- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health (NIH).
- Synthesis, Characterization and Study Biological Activity of Five and Seven Heterocyclic Compounds. Impactfactor.
- Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia.
- Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PubMed Central.
- Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. ResearchGate.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH).
- Synthesis and antioxidant activity evaluation of some new 4-thiomethyl functionalised 1,3-thiazoles. ResearchGate.
- Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed.
- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI.
- Therapeutic Potential of Thiophene Compounds: A Mini-Review. PubMed.
- 2-(3,4-Dihydro-4-Oxothieno[2,3-d]pyrimidin-2-ylthio) Acetamides as a New Class of Falcipain-2 Inhibitors. 3. Design, Synthesis and Biological Evaluation. National Institutes of Health (NIH).
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(3,4-Dihydro-4-Oxothieno[2,3-d]pyrimidin-2-ylthio) Acetamides as a New Class of Falcipain-2 Inhibitors. 3. Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Screening of 5-Oxo-5-(4-thiomethylphenyl)valeric Acid
Abstract
This technical guide provides a comprehensive framework for the initial in vitro screening of the novel compound, 5-Oxo-5-(4-thiomethylphenyl)valeric acid. Given the absence of extensive prior research on this specific molecule, this document outlines a logical and efficient screening cascade designed to elucidate its potential cytotoxic, anti-inflammatory, and specific enzyme-inhibitory activities. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind experimental choices. We emphasize a self-validating system of protocols to ensure data integrity and reproducibility.
Introduction: Rationale for Screening this compound
The compound this compound possesses a chemical structure that suggests potential biological activity. The presence of a valeric acid chain, a ketone, and a thiomethylphenyl group provides multiple points for potential interaction with biological targets. Valeric acid and its derivatives have been noted for a range of activities, including as histone deacetylase (HDAC) inhibitors and having roles in metabolic and immunological disorders[1][2]. The oxo-group and the substituted phenyl ring are common moieties in pharmacologically active compounds, including kinase inhibitors and anti-inflammatory agents[3][4].
Given these structural alerts, a systematic in vitro screening approach is warranted to identify and characterize the bioactivity of this compound. This guide proposes a tiered screening cascade, beginning with broad cytotoxicity assessments, followed by more specific functional assays to probe anti-inflammatory and enzyme-inhibitory potential.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 845790-49-0 | [5][6] |
| Molecular Formula | C12H14O3S | [5][7] |
| Molecular Weight | 238.3 g/mol | [5][7] |
| Melting Point | 136 °C | [5] |
Proposed In Vitro Screening Cascade
A logical progression of assays is crucial for an efficient and cost-effective screening campaign. The following workflow is designed to first establish a therapeutic window by assessing cytotoxicity, then to investigate broad biological effects, and finally to hone in on specific molecular targets.
Caption: Proposed workflow for the in vitro screening of this compound.
Part 1: Foundational Cytotoxicity Screening
Rationale: Before assessing any specific biological activity, it is imperative to determine the concentrations at which the compound is cytotoxic. This establishes a therapeutic window and ensures that any observed effects in subsequent assays are not simply a result of cell death.[8][9] We will employ two common and complementary assays: the MTT assay to measure metabolic activity as an indicator of cell viability, and the LDH assay to measure membrane integrity.[10]
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[10] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed a suitable cancer cell line (e.g., A549 human lung adenocarcinoma) and a non-cancerous cell line (e.g., HSAEC-1 KT human small airway epithelial cells) in 96-well plates at a density of 5,000-10,000 cells/well.[10][11] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Incubate for 24, 48, or 72 hours.[10]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[10] The LDH assay measures this released enzyme, providing a quantitative measure of cytotoxicity.[8]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[10]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from a commercial kit to each well containing the supernatant.[10]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with detergent).[8]
Data Presentation:
| Assay | Cell Line | Incubation Time (h) | IC50 (µM) |
| MTT | A549 | 24 | |
| 48 | |||
| 72 | |||
| MTT | HSAEC-1 KT | 24 | |
| 48 | |||
| 72 | |||
| LDH | A549 | 24 | |
| 48 | |||
| 72 | |||
| LDH | HSAEC-1 KT | 24 | |
| 48 | |||
| 72 |
Part 2: Screening for Anti-Inflammatory Activity
Rationale: Many pathological conditions are driven by inflammatory processes.[12][13] A common initial screen for anti-inflammatory potential involves measuring the inhibition of pro-inflammatory cytokine release from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[14][15]
Inhibition of LPS-Induced TNF-α Secretion in THP-1 Cells
Principle: The human monocytic cell line, THP-1, can be differentiated into macrophage-like cells that, upon stimulation with LPS, secrete pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[14] The amount of secreted TNF-α can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Caption: Workflow for the LPS-induced TNF-α secretion assay in THP-1 cells.
Protocol:
-
Cell Differentiation: Differentiate THP-1 cells into macrophages by treating them with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Compound Pre-treatment: Replace the medium with fresh medium containing various non-toxic concentrations of this compound (determined from Part 1). Incubate for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α secretion.[14] Include a vehicle control (no compound) and a negative control (no LPS).
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Quantify the amount of TNF-α in the supernatants using a commercial human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α secretion for each compound concentration relative to the LPS-stimulated vehicle control.
Part 3: Specific Target-Based Screening
Rationale: Based on the compound's structural features, it is plausible that it could inhibit specific enzymes involved in disease pathology. Here, we propose screening against a matrix metalloproteinase (MMP) and a protein kinase, both of which are important drug targets.
Matrix Metalloproteinase-13 (MMP-13) Inhibition Assay
Principle: MMP-13, or collagenase-3, plays a key role in the degradation of type II collagen and is implicated in osteoarthritis.[16][17] Its activity can be measured using a fluorogenic substrate that is cleaved by active MMP-13, releasing a fluorescent signal.
Protocol:
-
Assay Preparation: In a 96-well black plate, add recombinant human MMP-13 enzyme to an assay buffer.[18]
-
Compound Addition: Add various concentrations of this compound to the wells. Include a vehicle control and a known MMP-13 inhibitor as a positive control.
-
Incubation: Incubate the plate at 37°C for a specified time to allow for inhibitor-enzyme binding.
-
Substrate Addition: Add a fluorogenic MMP-13 substrate to all wells to initiate the enzymatic reaction.[18]
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/440 nm) over time using a fluorescence plate reader.[18]
-
Data Analysis: Calculate the rate of substrate cleavage for each concentration of the test compound. Determine the percentage of inhibition and the IC50 value.
Kinase Inhibition Assay (Generic Protocol)
Principle: Protein kinases are a large family of enzymes that are crucial in cell signaling and are frequently targeted in drug discovery.[19][20] Kinase activity can be measured by quantifying the consumption of ATP, a co-substrate for the phosphorylation reaction.[21] Assays like ADP-Glo™ measure the amount of ADP produced, which is directly proportional to kinase activity.[19]
Protocol:
-
Kinase Reaction: In a 96-well plate, combine the kinase of interest (e.g., a tyrosine kinase) with its specific substrate and ATP in a reaction buffer.
-
Compound Addition: Add serial dilutions of this compound.
-
Incubation: Incubate the reaction at room temperature to allow for phosphorylation.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal via a luciferase reaction.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition and the IC50 value.
Data Presentation for Target-Based Assays:
| Assay | Target | IC50 (µM) |
| MMP-13 Inhibition | MMP-13 | |
| Kinase Inhibition | [Specify Kinase] |
Conclusion and Future Directions
This guide provides a structured and scientifically grounded approach to the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory potential, and specific enzyme inhibitory effects, researchers can efficiently identify and validate its primary biological activities. Positive results from this screening cascade would warrant further investigation, including mechanism of action studies, lead optimization, and eventual progression to in vivo models. The methodologies described herein are robust and widely accepted in the field of drug discovery, ensuring the generation of reliable and actionable data.
References
-
De, S., et al. (2009). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. Available at: [Link]
-
Chondrex, Inc. (n.d.). MMP-13 Inhibitor Assay Kit. Chondrex, Inc. Available at: [Link]
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A Technical Guide to the Identification of Therapeutic Targets for 5-Oxo-5-(4-thiomethylphenyl)valeric acid
Abstract
5-Oxo-5-(4-thiomethylphenyl)valeric acid is a novel small molecule with demonstrated potential as a radiosensitizer, capable of inducing G2/M phase cell cycle arrest in cancer cells. This property positions it as a compound of interest for oncological applications. However, its direct molecular target(s) remain unelucidated. This technical guide provides a comprehensive, scientifically-grounded framework for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this compound. By integrating unbiased proteomic approaches with hypothesis-driven biochemical and cellular assays, this document outlines a robust strategy to deconvolve its mechanism of action, a critical step in its journey toward clinical translation.
Introduction: The Scientific Premise
The progression of the cell cycle is a tightly regulated process, with checkpoints ensuring genomic integrity before entry into the subsequent phase. The G2/M checkpoint, in particular, prevents cells with damaged DNA from entering mitosis, providing an opportunity for repair.[1][2] In many cancers, especially those with p53 mutations, the G1/S checkpoint is defective, making them highly reliant on the G2/M checkpoint for survival.[3][4] This dependency creates a therapeutic window. Agents that abrogate the G2/M checkpoint can force cancer cells with DNA damage to prematurely enter mitosis, leading to a form of cell death known as mitotic catastrophe.[5][6]
The compound this compound has been identified as an agent that induces G2/M arrest, a hallmark of molecules that interfere with this critical checkpoint.[7][8] Furthermore, its activity as a radiosensitizer is mechanistically consistent with this observation; cells are most sensitive to radiation during the G2 and M phases, and arresting them in this state can significantly enhance the efficacy of radiotherapy.[7][9]
While the phenotype—G2/M arrest—is known, the direct molecular target remains the crucial missing piece of the puzzle. Identifying this target is essential for understanding its mechanism of action, optimizing drug design, and predicting potential toxicities.[10][11] This guide details a dual-pronged strategy to achieve this goal.
Hypothesis-Driven Target Exploration
The G2/M arrest phenotype strongly suggests that this compound interacts with key regulators of this cell cycle transition. The primary candidates orchestrating this process are a family of protein kinases.
Potential Target Classes:
-
Cyclin-Dependent Kinase 1 (CDK1): As the master regulator of mitotic entry, CDK1 (also known as Cdc2) is a prime candidate.[12] Its inhibition by the small molecule RO-3306 is a well-established method for inducing reversible G2/M arrest.[13][14] The compound could act as a direct inhibitor of CDK1.
-
Wee1 Kinase: Wee1 is a tyrosine kinase that negatively regulates CDK1 by inhibitory phosphorylation.[15] Inhibition of Wee1 leads to premature activation of CDK1 and forces cells into mitosis, making it a validated cancer therapy target.[5][16] The compound could be a Wee1 inhibitor.
-
Polo-like Kinase 1 (Plk1) and Aurora Kinases: These are other critical mitotic kinases. Their inhibition is known to cause defects in spindle formation and G2/M arrest.[1]
-
Cdc25 Phosphatases: These phosphatases activate CDK1 by removing the inhibitory phosphate groups added by Wee1. Inhibition of Cdc25 would lead to CDK1 remaining inactive, causing a G2 arrest.[17]
These hypotheses provide a foundation for targeted validation assays, which are often more direct and less resource-intensive than unbiased discovery methods.
A Dual-Pronged Strategy for Target Identification
A robust approach to target deconvolution combines unbiased discovery with hypothesis-driven validation.[10][18] This ensures that while we test our primary hypotheses, we remain open to discovering unexpected targets.
Unbiased Target Discovery: Affinity-Based Proteomics
The most powerful method for identifying the direct binding partners of a small molecule is affinity purification coupled with mass spectrometry (AP-MS).[19][20] This technique uses the small molecule as "bait" to "fish" for its target proteins from a complex cellular lysate.[21]
-
Chemical Probe Synthesis:
-
Rationale: To immobilize the compound, a chemically tractable linker must be added at a position that does not interfere with its biological activity. Structure-activity relationship (SAR) studies are typically used to identify such non-essential positions.
-
Protocol:
-
Synthesize an analog of this compound featuring a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry).
-
Validate that the synthesized probe retains its G2/M arrest activity in a cell-based assay (e.g., flow cytometry). Loss of activity indicates the linker position interferes with target binding.
-
-
-
Immobilization:
-
Rationale: The probe is covalently attached to a solid support (resin) to create an affinity matrix.
-
Protocol:
-
Couple the synthesized probe to an amine-reactive resin (e.g., NHS-activated agarose beads) or an azide-functionalized resin via a click reaction.
-
Thoroughly wash the beads to remove any uncoupled probe. Block any remaining reactive sites on the beads with a suitable agent like ethanolamine.
-
-
-
Affinity Pull-Down:
-
Rationale: The affinity matrix is incubated with a cell lysate. The target protein will specifically bind to the immobilized compound, while most other proteins will not.
-
Protocol:
-
Prepare a native protein lysate from a cancer cell line known to be sensitive to the compound.
-
Incubate the lysate with the affinity matrix for 2-4 hours at 4°C with gentle rotation.
-
Include a control matrix (beads with linker only, no compound) to identify non-specific binders.
-
-
-
Washing and Elution:
-
Rationale: Non-specifically bound proteins are washed away. The specifically bound proteins are then eluted for identification. A competitive elution step is a critical control for validating specificity.
-
Protocol:
-
Wash the beads extensively with lysis buffer to remove non-specific proteins.
-
Perform a competitive elution : Incubate the beads with a high concentration of the original, free this compound. This will displace the specifically bound target protein(s).
-
Collect the eluate. As a secondary step, perform a denaturing elution (e.g., with SDS sample buffer) to recover any very tightly bound proteins.
-
-
-
Protein Identification by Mass Spectrometry:
-
Rationale: The eluted proteins are identified using high-resolution mass spectrometry.
-
Protocol:
-
Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.
-
Excise unique protein bands that appear in the competitive elution but not in the control lane.
-
Perform in-gel tryptic digestion of the protein bands.
-
Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS spectra against a protein database. Proteins that are significantly enriched in the competitive elution sample compared to controls are considered high-confidence candidate targets.[19]
-
-
Caption: Workflow for unbiased target identification using AC-MS.
Hypothesis-Driven Target Validation
The candidates identified from the AC-MS experiment, along with the hypothesized targets (CDK1, Wee1, etc.), must be validated through orthogonal assays.
-
Rationale: To determine if the compound directly inhibits the enzymatic activity of candidate kinases.
-
Methodology:
-
Obtain recombinant human kinases for the top candidates (e.g., CDK1/Cyclin B, Wee1, Plk1).
-
Perform in vitro kinase assays using a specific substrate for each enzyme and radiolabeled ATP (³²P-ATP) or a fluorescence-based readout.
-
Incubate the kinase and substrate with a range of concentrations of this compound.
-
Measure the kinase activity at each concentration to determine the IC50 value (the concentration of compound required to inhibit 50% of the enzyme's activity).
-
A potent, low IC50 value for a specific kinase is strong evidence of direct inhibition.
-
-
Rationale: To confirm that the compound engages its target within the complex cellular environment and modulates the downstream signaling pathway as expected.
-
Methodology (Western Blotting):
-
Treat cancer cells with the compound for a relevant time course (e.g., 0, 2, 6, 12, 24 hours).
-
Prepare whole-cell lysates.
-
Perform Western blot analysis using antibodies specific to the hypothesized pathway. Key readouts include:
-
p-CDK1 (Tyr15): If the compound inhibits Wee1, levels of this inhibitory phosphorylation should decrease.[6][15]
-
p-Histone H3 (Ser10): A marker of mitotic entry. If the compound inhibits CDK1 directly, this marker will not appear. If it inhibits Wee1, this marker should increase as cells are forced into mitosis.
-
Total protein levels: Ensure changes in phosphorylation are not due to changes in total protein expression.
-
-
Data Presentation and Pathway Visualization
Clear presentation of quantitative data is essential for interpretation.
Table 1: Hypothetical Quantitative Data Summary
| Target Kinase | In Vitro IC50 (nM) | Cellular EC50 (G2/M Arrest, nM) | Notes |
| Wee1 | 25 | 150 | Strong correlation between direct enzyme inhibition and cellular phenotype. |
| CDK1/Cyclin B | >10,000 | 150 | No direct inhibition of CDK1, suggesting an upstream regulator is the target. |
| Plk1 | 8,500 | 150 | Unlikely to be the primary target based on in vitro activity. |
| Aurora A | >10,000 | 150 | Not a direct target. |
This table structure allows for a direct comparison between biochemical potency (IC50) and cellular activity (EC50), helping to prioritize the most likely direct target.
Visualization: Proposed G2/M Checkpoint Intervention
The diagram below illustrates the canonical G2/M checkpoint pathway and highlights the most plausible points of intervention for a compound that induces G2/M arrest.
Caption: Hypothesized mechanism targeting the Wee1 kinase to abrogate G2 arrest.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for the identification and validation of therapeutic targets for this compound. By anchoring the investigation in its known G2/M arrest phenotype, researchers can employ a powerful combination of unbiased proteomics and hypothesis-driven assays. Successful identification of the direct target—hypothesized here to be a key cell cycle kinase like Wee1—is a pivotal step. It will enable further preclinical development, including structure-based drug design for potency and selectivity optimization, the development of pharmacodynamic biomarkers for clinical trials, and a deeper understanding of its potential as a novel anticancer agent.
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Radiosensitization by irinotecan is attributed to G2/M phase arrest, followed by enhanced apoptosis, probably through the ATM/Chk/Cdc25C/Cdc2 pathway in p53-mutant colorectal cancer cells. PubMed.[Link]
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Partial inhibition of Cdk1 in G2 phase overrides the SAC and decouples mitotic events. National Institutes of Health (NIH).[Link]
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A Technical Guide to the Preliminary In Vitro Cytotoxicity Assessment of 5-Oxo-5-(4-thiomethylphenyl)valeric acid
Executive Summary
The discovery and development of novel therapeutic agents necessitate a rigorous and systematic evaluation of their biological activity. This guide provides an in-depth technical framework for conducting preliminary in vitro cytotoxicity studies on 5-Oxo-5-(4-thiomethylphenyl)valeric acid, a compound of interest due to its structural relationship to other biologically active thiophene and valeric acid derivatives. We will move beyond rote protocol recitation to explore the causal logic behind experimental design, the imperative for a multi-assay approach to validate findings, and the initial steps toward mechanistic elucidation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive blueprint for assessing the cytotoxic potential of this and other novel chemical entities.
Introduction: The Rationale for Investigation
The chemical scaffold of this compound presents several features that suggest potential biological activity. The thiophene (thiomethylphenyl) group is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of pharmacological effects, including potent anti-cancer properties.[1][2] These compounds are known to target various cancer-specific proteins and signaling pathways, ultimately leading to the inhibition of tumor growth and the induction of programmed cell death (apoptosis).[1][3] The valeric acid component adds a flexible aliphatic chain and a terminal carboxylic acid, which can influence solubility, cell permeability, and potential interactions with biological targets.
Given the limited publicly available data on the specific bioactivity of this compound[4], a systematic preliminary cytotoxicity screen is the critical first step in characterizing its potential as a therapeutic agent.
1.1 Objectives of This Guide
The primary objectives of the methodologies outlined herein are to:
-
Determine the dose-dependent cytotoxic effects of the compound across a panel of relevant human cancer cell lines.
-
Calculate the half-maximal inhibitory concentration (IC50), a key metric of compound potency.[5][6]
-
Employ a multi-assay strategy to distinguish between different modes of cell death, such as loss of metabolic activity versus compromised membrane integrity.
-
Conduct initial mechanistic studies to investigate whether the compound induces apoptosis and, if so, through which primary caspase activation pathways.
Foundational Concepts: Building a Trustworthy Cytotoxicity Profile
A robust preliminary assessment relies on understanding the principles and limitations of the techniques employed. The choice of assays and the interpretation of their results form the bedrock of a reliable study.
2.1 The IC50 Value: A Critical, yet Incomplete, Metric
The half-maximal inhibitory concentration (IC50) is the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%.[7][8] It is a cornerstone of dose-response analysis and essential for comparing the potency of different compounds.[5][8] However, an IC50 value derived from a single assay, such as the MTT assay, does not fully describe the compound's effect. It cannot, on its own, distinguish between a cytostatic effect (inhibition of proliferation) and a cytotoxic effect (outright cell killing).[9] Therefore, relying solely on one metric can be misleading.
2.2 The Imperative of a Multi-Assay, Self-Validating Approach
To build a trustworthy profile, we must triangulate data from assays that measure different cellular events associated with cytotoxicity. This guide advocates for a tripartite approach:
-
Metabolic Activity Assessment (MTT Assay): Measures the activity of mitochondrial dehydrogenases, which is proportional to the number of living, metabolically active cells.[10]
-
Membrane Integrity Assessment (LDH Assay): Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage—a hallmark of late apoptosis or necrosis.[11][12]
-
Apoptosis Assessment (Annexin V/PI Staining): Differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.[13]
Comparing the results from these assays provides a more complete and validated picture of the compound's cellular impact. For instance, a potent IC50 in the MTT assay coupled with significant LDH release suggests true cytotoxic activity, whereas a potent MTT result with minimal LDH release might indicate a primarily cytostatic or anti-proliferative effect.
Experimental Design and Strategy
A well-designed experiment is crucial for generating reproducible and meaningful data. The following sections outline the strategic choices for cell lines, compound handling, and overall workflow.
3.1 Rational Cell Line Selection
The choice of cell lines is critical and should be guided by the potential therapeutic application. For a broad preliminary screen, a panel representing different cancer types is recommended. To assess selectivity, it is vital to include a non-cancerous cell line.[14][15]
Recommended Panel:
-
A549: Human lung carcinoma.
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).
-
HepG2: Human hepatocellular carcinoma, also useful for assessing potential hepatotoxicity.[16]
-
NIH-3T3: Mouse embryonic fibroblast, a common non-cancerous control cell line.[14]
This panel allows for the evaluation of broad-spectrum activity and provides an initial therapeutic index by comparing the IC50 values in cancerous versus non-cancerous cells.
3.2 Experimental Workflow
The overall process, from initial cell culture to final data analysis, follows a logical progression designed to build a comprehensive understanding of the compound's cytotoxic effects.
Caption: Overall experimental workflow for cytotoxicity assessment.
Core Cytotoxicity Protocols
The following protocols are detailed, step-by-step methodologies for the core assays. It is essential to include appropriate controls in every experiment: untreated cells (negative control), vehicle-only control (e.g., DMSO), and a positive control known to induce cell death (e.g., Doxorubicin or Staurosporine).
4.1 Protocol 1: MTT Assay for Cell Viability Assessment
This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells, forming a purple formazan product.[10]
Methodology:
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well. Gently pipette to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate percent viability relative to the vehicle-treated control wells.
4.2 Protocol 2: LDH Release Assay for Membrane Integrity
This assay quantifies the activity of LDH released from damaged cells into the supernatant.[12][17]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using a parallel 96-well plate.
-
Controls: Include a "maximum LDH release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of control wells 30 minutes before the endpoint.
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well with supernatant.
-
Incubation and Measurement: Incubate for 20-30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in treated wells to the negative and maximum release controls.
Mechanistic Insights: Probing for Apoptosis
If the core assays indicate significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anti-cancer agents.
5.1 Protocol 3: Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine in early apoptotic cells and Propidium Iodide (PI) to stain the DNA of late apoptotic or necrotic cells with compromised membranes.[13]
Methodology:
-
Cell Culture and Treatment: Culture and treat cells in 6-well plates with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. The cell population will segregate into four quadrants: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
5.2 The Caspase Activation Pathways
Apoptosis is executed by a family of proteases called caspases.[18] It can be initiated via two major pathways: the extrinsic (death receptor-mediated) pathway, which activates initiator Caspase-8, and the intrinsic (mitochondrial) pathway, which activates initiator Caspase-9 following the release of cytochrome c.[19][20][21] Both pathways converge on the activation of executioner caspases, such as Caspase-3 and -7, which dismantle the cell.[18][22]
Caption: The major caspase activation pathways in apoptosis.
To probe these pathways, commercially available luminogenic or colorimetric assays can be used to specifically measure the activity of Caspase-3/7 (executioner), Caspase-8 (extrinsic), and Caspase-9 (intrinsic) in cell lysates after compound treatment.
Data Analysis and Presentation
Clear presentation of quantitative data is paramount for accurate interpretation.
6.1 IC50 Data Presentation
Results should be summarized in a table, allowing for easy comparison of the compound's potency across different cell lines and time points.
| Cell Line | Incubation Time | IC50 (µM) [Hypothetical Data] |
| A549 | 24h | >100 |
| 48h | 45.2 | |
| 72h | 21.8 | |
| MCF-7 | 24h | 89.5 |
| 48h | 33.1 | |
| 72h | 15.7 | |
| HepG2 | 24h | >100 |
| 48h | 68.4 | |
| 72h | 40.3 | |
| NIH-3T3 | 24h | >100 |
| 48h | >100 | |
| 72h | 95.1 |
6.2 Caspase Activity Data
Caspase activity should be presented as fold-change relative to the vehicle-treated control.
| Caspase Activity (Fold Change vs. Control) [Hypothetical Data, 48h Treatment] |
| Cell Line: MCF-7 |
| Caspase-3/7 |
| Caspase-8 |
| Caspase-9 |
| Compound Concentration |
| IC50 (15.7 µM) |
| 6.8 ± 0.7 |
| 1.5 ± 0.3 |
| 5.9 ± 0.6 |
| 2x IC50 (31.4 µM) |
| 11.2 ± 1.1 |
| 2.1 ± 0.4 |
| 9.8 ± 0.9 |
Interpretation of Hypothetical Data: The significant activation of Caspase-9 and -3/7, with minimal activation of Caspase-8, would strongly suggest that the compound induces apoptosis primarily through the intrinsic (mitochondrial) pathway in MCF-7 cells. The higher IC50 in NIH-3T3 cells suggests some level of cancer cell selectivity.
Conclusion and Future Directions
This guide has detailed a comprehensive and logically structured approach for the preliminary in vitro cytotoxicity assessment of this compound. By employing a multi-assay strategy grounded in well-established methodologies, researchers can generate a robust and trustworthy initial profile of the compound's biological activity.
Should the preliminary screen yield promising results (i.e., potent, selective cytotoxicity that is mediated by apoptosis), future studies should focus on:
-
Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase of the cell cycle.
-
Western Blot Analysis: To investigate changes in the expression of key apoptosis-related proteins (e.g., Bcl-2 family members, PARP cleavage).
-
Advanced In Vitro Models: Transitioning to 3D cell culture models (spheroids) or co-culture systems to better mimic the tumor microenvironment.[15]
-
In Vivo Studies: If warranted by strong in vitro data, progressing to animal models to evaluate efficacy and toxicity at the organismal level.
By following this rigorous framework, the scientific community can effectively evaluate the therapeutic potential of novel compounds like this compound, ensuring that only the most promising candidates advance through the drug development pipeline.
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A Technical Guide to the Mechanism of Action of Novel Pentanoic Acid Derivatives as HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Reimagining Epigenetic Control with Pentanoic Acid Derivatives
The field of epigenetics has unveiled a dynamic layer of gene regulation, where chemical modifications to DNA and its associated proteins dictate cellular fate without altering the genetic code itself. Central to this regulatory network are histone deacetylases (HDACs), enzymes that remove acetyl groups from lysine residues on histone tails, leading to chromatin compaction and transcriptional repression.[1][2] The dysregulation of HDACs is a hallmark of numerous cancers and other diseases, making them a prime therapeutic target.[3][4]
Among the most promising classes of agents targeting these enzymes are novel derivatives of pentanoic acid. Building on the foundational discovery that the short-chain fatty acid valproic acid (VPA; 2-propyl-pentanoic acid) possesses HDAC inhibitory activity at therapeutic concentrations, a new generation of derivatives is being engineered for enhanced potency, selectivity, and clinical efficacy.[5][6][7] This guide provides an in-depth exploration of the mechanism of action of these compounds, from their direct interaction with the HDAC active site to the downstream cellular consequences, supported by field-proven experimental protocols for their characterization.
Section 1: The Molecular Target - Class I and II Histone Deacetylases
The primary targets for pentanoic acid-based inhibitors are the zinc-dependent "classical" HDACs, which are divided into classes based on sequence homology.[8]
-
Class I HDACs (HDAC1, 2, 3, 8): Primarily located in the nucleus, they are key regulators of cell proliferation and survival.[8] HDAC1 and HDAC2, in particular, are often found in corepressor complexes that silence tumor suppressor genes.[9]
-
Class II HDACs (HDAC4, 5, 6, 7, 9, 10): These shuttle between the nucleus and cytoplasm and have a broader range of substrates, including non-histone proteins.[8]
Pentanoic acid derivatives, like VPA, typically exhibit a preference for Class I HDACs.[6][9] This selectivity is crucial, as inhibiting specific HDAC isoforms can fine-tune the therapeutic effect while potentially minimizing off-target toxicities. The core mechanism hinges on the inhibitor's ability to bind to the catalytic center of the HDAC enzyme, thereby blocking substrate access.[5]
Section 2: Elucidating the Binding Mechanism: A Pharmacophore Model
The efficacy of pentanoic acid derivatives as HDAC inhibitors (HDACi) stems from a specific pharmacophore model that facilitates interaction with the enzyme's active site.[4] This model generally consists of three key components:
-
Zinc-Binding Group (ZBG): The carboxylic acid moiety of the pentanoic acid structure acts as the ZBG. It chelates the essential Zn2+ ion in the catalytic domain of the HDAC, effectively inactivating the enzyme.[4][10]
-
Linker/Spacer: The aliphatic chain of the pentanoic acid serves as the linker, positioning the other components correctly within the active site tunnel.
-
Cap Group: Modifications to the pentanoic acid backbone provide the "cap," which interacts with the rim of the active site, often conferring isoform selectivity and improved potency.
The direct inhibition of HDAC activity by these compounds leads to the accumulation of acetylated histones (hyperacetylation), which can be readily observed in vitro and in vivo.[5][6] This alteration in the epigenetic landscape is the foundational event that triggers downstream cellular responses.
Section 3: Downstream Cellular Consequences: From Target Engagement to Phenotype
Inhibition of HDACs by pentanoic acid derivatives initiates a cascade of events that are particularly detrimental to cancer cells, which are often more sensitive to this disruption than normal cells.[3][8]
Key Cellular Outcomes:
-
Transcriptional Re-activation: Histone hyperacetylation leads to a more relaxed, open chromatin structure. This allows transcription factors to access the promoters of previously silenced genes, including critical tumor suppressor genes.[11][12]
-
Cell Cycle Arrest: A frequent and critical consequence of HDAC inhibition is the upregulation of cyclin-dependent kinase (CDK) inhibitors, most notably p21 (also known as p21WAF1/CIP1).[8][13][14] Increased p21 expression inhibits CDK complexes, leading to cell cycle arrest, typically at the G1/S or G2/M checkpoints, thereby halting proliferation.[15][16]
-
Induction of Apoptosis: HDAC inhibitors can trigger programmed cell death through both intrinsic and extrinsic pathways. This is achieved by upregulating pro-apoptotic genes (e.g., Bim) and downregulating anti-apoptotic proteins.[8] Furthermore, hyperacetylation can stabilize the p53 tumor suppressor protein, promoting both cell cycle arrest and apoptosis.[8][11]
-
Inhibition of Angiogenesis: Some HDAC inhibitors can destabilize pro-angiogenic factors like HIF-1α, cutting off the tumor's blood supply.[8]
The following diagram illustrates the core signaling pathway initiated by a novel pentanoic acid derivative targeting HDACs.
Section 4: A Practical Guide to MOA Elucidation - Key Experimental Protocols
Validating the mechanism of action for a novel pentanoic acid derivative requires a multi-faceted approach, combining biochemical assays, cell-based target engagement, and phenotypic readouts. The following workflow and protocols provide a robust framework for this characterization.
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A Technical Guide to the Discovery of Novel Bioactive Valeric Acid Compounds
Introduction: Re-evaluating a Classic Scaffold
Valeric acid, a five-carbon short-chain fatty acid (SCFA), and its derivatives represent a fascinating and resurgent area of drug discovery.[1][2] Initially recognized for its presence in the valerian root (Valeriana officinalis), this simple chemical scaffold is now understood to be a key metabolite produced by the gut microbiota and a potent signaling molecule.[1][2][3] The therapeutic potential of valeric acid analogues was first broadly established with the serendipitous discovery of valproic acid (VPA), now a cornerstone treatment for epilepsy, bipolar disorder, and migraine.[4][5]
However, the clinical utility of VPA is hampered by significant adverse effects, including teratogenicity and hepatotoxicity.[4][5] This has catalyzed extensive research into novel structural analogues and derivatives to enhance potency and improve safety profiles.[4][5] A significant breakthrough in understanding the mechanism of these compounds was the identification of their activity as histone deacetylase (HDAC) inhibitors.[3][6][7] HDACs are critical enzymes in epigenetic regulation, and their aberrant activity is implicated in a wide range of pathologies, particularly cancer.[8][9][10]
This guide provides an in-depth technical framework for researchers, chemists, and drug development professionals engaged in the discovery of next-generation bioactive valeric acid compounds. We will move beyond theoretical concepts to provide actionable, field-proven insights and detailed protocols, explaining not just what to do, but why each step is critical for success. The narrative will follow the logical progression of a drug discovery campaign, from initial screening to preclinical validation.
Section 1: The Discovery Engine: High-Throughput Screening (HTS)
The initial identification of bioactive "hits" from large compound libraries is the foundation of any discovery program. Given that a primary mechanism for valeric acid derivatives is HDAC inhibition, fluorogenic assays are the industry standard for HTS due to their sensitivity, reproducibility, and scalability.[11]
Causality of Assay Choice:
A fluorogenic assay is selected because it provides a continuous, real-time measurement of enzyme activity. The principle relies on an HDAC substrate coupled to a fluorophore. When the HDAC enzyme cleaves the acetyl group from the substrate, a developer enzyme can then act on the deacetylated substrate to release the fluorophore, generating a measurable signal. The intensity of the fluorescence is directly proportional to HDAC activity. This method is superior to older, more cumbersome techniques like those using radiolabeled acetyl groups because it avoids hazardous materials and is easily automated for 384- or 1536-well plate formats.
Caption: High-throughput screening workflow for identifying HDAC inhibitors.
Detailed Protocol: Fluorogenic HDAC Activity Assay for HTS
This protocol is designed for a primary single-point screen followed by dose-response confirmation of initial hits.
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂. Causality: This buffer composition mimics physiological conditions and ensures optimal enzyme stability and activity.
- HDAC Enzyme: Recombinant human HDAC1 (or other desired isoform) diluted in Assay Buffer to a 2X working concentration. Self-Validation: The final enzyme concentration must be optimized to ensure the assay operates in the linear range of the kinetic curve, typically determined via an enzyme titration experiment.
- Compound Plates: Prepare 384-well source plates containing the valeric acid analog library, typically at a 10 mM stock concentration in DMSO.
- Substrate/Developer Mix: Prepare a 2X working solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) and a developer enzyme (e.g., Trypsin) in Assay Buffer. Causality: The developer enzyme is essential to cleave the deacetylated substrate and release the fluorophore.
- Controls:
- Positive Control: A known, potent HDAC inhibitor (e.g., Trichostatin A or Vorinostat) at a concentration known to cause >90% inhibition.[12]
- Negative Control: DMSO vehicle only (0% inhibition).
2. Assay Execution (384-well format):
- Compound Dispensing: Using an acoustic liquid handler (e.g., Echo), transfer 20 nL of compounds from the source plates to the 384-well assay plates. This minimizes DMSO concentration in the final assay.
- Enzyme Addition: Add 10 µL of the 2X HDAC enzyme solution to each well.
- Pre-incubation: Incubate the plates for 15 minutes at room temperature. Causality: This step allows the compounds to bind to the enzyme before the substrate is introduced, ensuring accurate measurement of inhibition.
- Reaction Initiation: Add 10 µL of the 2X Substrate/Developer Mix to all wells to start the reaction. The final volume is 20 µL.
- Kinetic Reading: Immediately place the plates into a fluorescence plate reader pre-set to 37°C. Read the fluorescence intensity (e.g., Ex/Em = 355/460 nm) every 2 minutes for 30-60 minutes.
3. Data Analysis and Hit Identification:
- Calculate Vmax: Determine the rate of reaction (Vmax) for each well from the linear portion of the kinetic curve.
- Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Vmax_compound - Vmax_pos_ctrl) / (Vmax_neg_ctrl - Vmax_pos_ctrl))
- Assess Assay Quality: Calculate the Z-factor for each plate. A Z-factor > 0.5 is considered excellent and indicates a robust, screen-worthy assay.
- Hit Selection: Compounds demonstrating inhibition above a defined threshold (e.g., >50% at a 10 µM screening concentration) are selected as primary "hits."
- Dose-Response Confirmation: Primary hits are re-tested in an 8-point, half-log dilution series to determine their IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).[12] This step is critical to confirm activity and eliminate false positives.
Section 2: Hit-to-Lead Optimization: Refining the Scaffold
Once confirmed hits are identified, the hit-to-lead (H2L) and lead optimization (LO) phases begin. This iterative process involves synthesizing new analogues to improve potency, selectivity, and drug-like properties while minimizing off-target effects and toxicity.[4]
Structure-Activity Relationship (SAR) Analysis
The core of H2L/LO is building a robust Structure-Activity Relationship (SAR). This involves making systematic chemical modifications to the hit compound and observing the impact on biological activity. For valeric acid analogues, key modifications often involve the alkyl chain and the carboxylic acid headgroup.[4][5] Studies have shown that lipophilicity and molecular volume are highly correlated with the anticonvulsant activity of VPA analogues, suggesting a role for membrane interactions in their mechanism.[13][14]
Example SAR Table for Valeric Acid Analogs:
| Compound ID | R1 Group Modification | R2 Group Modification | HDAC1 IC₅₀ (nM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| VA-001 (Hit) | n-propyl | n-propyl (VPA) | 500 | 5.2 |
| VA-002 | cyclobutyl | n-propyl | 250 | 7.8 |
| VA-003 | phenyl | n-propyl | 80 | 2.1 |
| VA-004 | n-propyl | cyclooctyl | 150 | 12.5 |
| VA-005 | n-propyl | n-propyl (Amide) | 850 | 4.5 |
Data is illustrative and not from a specific publication.
Causality of SAR Insights:
-
VA-003 vs. VA-001: Replacing an alkyl chain with a phenyl group significantly increases potency. This suggests a potential π-π stacking interaction within the HDAC active site. However, it negatively impacts permeability, a critical ADME property.
-
VA-004 vs. VA-001: The introduction of a larger, more lipophilic cyclooctyl group (as seen in the potent analogue cyclooctylideneacetic acid) improves both potency and permeability.[5]
-
VA-005 vs. VA-001: Converting the carboxylic acid to a primary amide drastically reduces activity, indicating the carboxylate is likely a key zinc-binding group within the HDAC catalytic site, a common feature for this class of inhibitors.[15]
Section 3: Preclinical Assessment: De-risking the Candidate
Promising lead compounds must undergo a rigorous battery of in vitro and cellular assays to build a comprehensive profile of their ADME (Absorption, Distribution, Metabolism, and Excretion) and preliminary safety characteristics.[16][17] Early characterization of these properties is essential to identify potential liabilities and reduce the risk of late-stage failures.[18][19]
Caption: A tiered approach for preclinical in vitro evaluation.
Key In Vitro ADME & Safety Protocols
1. Protocol: Cellular Target Engagement via Western Blot
-
Objective: To confirm that the compound inhibits HDAC activity within a cellular context, leading to the accumulation of acetylated histones.
-
Methodology:
-
Seed a relevant cancer cell line (e.g., HepG2 for liver cancer) in 6-well plates and allow them to adhere overnight.[7]
-
Treat cells with the lead compound at various concentrations (e.g., 0.1x, 1x, 10x IC₅₀) for 6-24 hours. Include a vehicle control (DMSO) and a positive control (Vorinostat).
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated-Histone H3 (Ac-H3) and a loading control (e.g., β-actin).
-
Incubate with a secondary HRP-conjugated antibody and visualize using an ECL substrate.
-
-
Self-Validation: A dose-dependent increase in the Ac-H3 band intensity relative to the loading control provides direct evidence of on-target activity in cells.[8]
2. Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
-
Objective: To assess the compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s), providing an early estimate of its hepatic clearance.
-
Methodology:
-
Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL), NADPH (a required cofactor), and the lead compound (typically 1 µM) in a phosphate buffer (pH 7.4).
-
Incubate the mixture in a shaking water bath at 37°C.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Controls: Include a compound with known stability (e.g., Verapamil - high clearance; Warfarin - low clearance) and a control reaction without NADPH to check for non-enzymatic degradation.
-
-
Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line provides the elimination rate constant (k), which is used to calculate the in vitro half-life (t₁/₂ = 0.693/k).[20]
3. Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To provide a high-throughput, non-cell-based assessment of a compound's passive permeability across a lipid membrane, predicting its potential for oral absorption.[8]
-
Methodology:
-
Use a 96-well PAMPA plate system, which consists of a donor plate and an acceptor plate separated by a microfilter coated with a lipid solution (e.g., lecithin in dodecane) that forms an artificial membrane.
-
Add the compound solution to the donor wells (pH adjusted to simulate the gut, e.g., 6.5).
-
Add buffer to the acceptor wells (pH 7.4).
-
Assemble the plate "sandwich" and incubate for 4-16 hours at room temperature.
-
After incubation, measure the compound concentration in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
-
Data Analysis: Calculate the effective permeability coefficient (Pe). Compounds are typically classified as low (<1 x 10⁻⁶ cm/s), medium (1-10 x 10⁻⁶ cm/s), or high (>10 x 10⁻⁶ cm/s) permeability.
Conclusion and Future Perspectives
The discovery of novel bioactive valeric acid compounds is a journey that begins with high-throughput screening and progresses through meticulous, iterative cycles of chemical optimization and preclinical evaluation. The framework presented in this guide emphasizes a rational, data-driven approach where each experimental choice is justified, and every protocol is designed to be self-validating. By focusing on a key molecular target like HDAC and systematically building an understanding of a compound's SAR and ADME profile, researchers can efficiently advance leads with a higher probability of success.
Future efforts in this field will likely focus on developing isoform-selective HDAC inhibitors to minimize off-target effects and on exploring novel delivery technologies, such as lipid-based nanoparticles, to improve the therapeutic index of these promising compounds.[7] The simple, modifiable structure of valeric acid ensures that it will remain a fertile ground for the discovery of new medicines for years to come.[4]
References
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Selvita. In Vitro ADME. [Link]
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Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
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Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
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Löscher, W., Nau, H., & Siemes, R. (1988). Quantitative structure-anticonvulsant activity relationships of valproic acid, related carboxylic acids and tetrazoles. Neuropharmacology, 27(3), 287-294. [Link]
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PharmaLegacy. In Vitro ADME Studies. [Link]
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Concept Life Sciences. In vitro ADME Assays. [Link]
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Moreno-Yruela, C., & Olsen, C. A. (2021). High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays. STAR protocols, 2(1), 100313. [Link]
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Palaty, J., & Abbott, F. S. (1995). Structure-Activity Relationships of Unsaturated Analogues of Valproic Acid. Journal of Medicinal Chemistry. [Link]
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Kumari, A., Kumar, A., Kumar, A., Rahman, M. H., Ali, A., & Siddiqui, N. A. (2024). Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders. Endocrine, Metabolic & Immune Disorders - Drug Targets, 24(13), 1506-1517. [Link]
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Palaty, J., & Abbott, F. S. (1995). Structure-activity relationships of unsaturated analogues of valproic acid. Journal of medicinal chemistry, 38(17), 3398-3406. [Link]
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Parbin, S., Damodaran, C., & Raha, S. (2021). Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches. Methods in molecular biology (Clifton, N.J.), 2269, 147-164. [Link]
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Kumari, A., et al. (2024). Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders. Endocrine, Metabolic & Immune Disorders Drug Targets. [Link]
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CD BioSciences. Histone Deacetylase/SIRT Screening. [Link]
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Al-Tannak, N. F., & Al-Obaid, A. M. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Pharmaceuticals, 15(1), 15. [Link]
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Han, R., Nusbaum, O., Chen, X., & Zhu, Y. (2020). Valeric acid suppresses liver cancer development by acting as a novel HDAC inhibitor. Molecular Therapy - Oncolytics, 19, 8-18. [Link]
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Al-Tannak, N. F., & Al-Obaid, A. M. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Pharmaceuticals (Basel, Switzerland), 15(1), 15. [Link]
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First Flight Biosciences, Inc. Histone deacetylase inhibitor screening platform established. [Link]
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MetwareBio. Valeric Acid: A Small Molecule with Big Impacts on Human Health. [Link]
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Kumari, A., et al. (2024). Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders. Request PDF. [Link]
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Griffin, M. R., et al. (2023). High-throughput screening identifies the activity of histone deacetylase inhibitors in patient-derived models of soft tissue sarcoma. Taylor & Francis Online. [Link]
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Su, G. H., et al. (2000). A Novel Histone Deacetylase Inhibitor Identified by High-Throughput Transcriptional Screening of a Compound Library. Cancer Research, 60(12), 3137-3142. [Link]
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Patel, R., Modi, A., & Vekariya, H. (2024). Discovery and Development of HDAC Inhibitors: Approaches for the Treatment of Cancer a Mini-review. Current Drug Discovery Technologies, 21(6). [Link]
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Marks, P. A. (2007). The clinical development of histone deacetylase inhibitors as targeted anticancer drugs. Expert Opinion on Investigational Drugs, 16(8), 1187-1194. [Link]
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Shen, S., et al. (2018). Preclinical and clinical progress for HDAC as a putative target for epigenetic remodeling and functionality of immune cells. Signal Transduction and Targeted Therapy, 3, 31. [Link]
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Carol, H., et al. (2007). Preclinical development of histone deacetylase inhibitors for the treatment of pediatric acute leukemia. Molecular Cancer Therapeutics, 6(11), C136. [Link]
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Lin, Y. T., et al. (2023). Bioactive Compounds of Underground Valerian Extracts and Their Effect on Inhibiting Metabolic Syndrome-Related Enzymes Activities. Molecules, 28(3), 1435. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Oxo-5-(4-thiomethylphenyl)valeric Acid
Authored by: A Senior Application Scientist
Introduction
5-Oxo-5-(4-thiomethylphenyl)valeric acid is a keto-acid derivative that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a terminal carboxylic acid and a para-substituted aryl ketone, makes it a versatile intermediate for the synthesis of more complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active agents. For instance, it is a known key intermediate in the synthesis of Sulindac, an NSAID.
This document provides a comprehensive guide to the synthesis of this compound, focusing on the robust and widely employed Friedel-Crafts acylation route. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and offer insights into process optimization and characterization, designed for researchers and professionals in drug development and chemical synthesis.
Synthetic Strategy: The Friedel-Crafts Acylation Pathway
The most direct and efficient method for synthesizing this compound is the Friedel-Crafts acylation of thioanisole (methylphenyl sulfide) with glutaric anhydride. This reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to activate the anhydride, which is then attacked by the electron-rich aromatic ring of thioanisole. The methylthio (-SCH₃) group is an ortho, para-directing activator, and due to steric hindrance, the acylation occurs predominantly at the para-position.
Mechanism Spotlight: Lewis Acid-Catalyzed Acylation
The reaction proceeds through several key steps:
-
Activation of the Electrophile: The Lewis acid, AlCl₃, coordinates with one of the carbonyl oxygens of glutaric anhydride. This polarization of the carbonyl group generates a highly reactive acylium ion intermediate.
-
Electrophilic Aromatic Substitution: The electron-rich π-system of the thioanisole ring attacks the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the keto-acid product complexed with the Lewis acid.
-
Hydrolysis: Subsequent aqueous workup hydrolyzes the aluminum complexes, liberating the final product, this compound.
The overall workflow for this synthesis is depicted in the diagram below.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Friedel-Crafts acylation and is designed for a laboratory scale synthesis.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. | Notes |
| Thioanisole | 124.20 | 12.4 g (11.2 mL) | 1.0 | Purity >99% |
| Glutaric Anhydride | 114.10 | 12.0 g | 1.05 | Keep dry |
| Aluminum Chloride | 133.34 | 29.3 g | 2.2 | Anhydrous, handle quickly |
| Dichloromethane (DCM) | 84.93 | 150 mL | - | Anhydrous solvent |
| Hydrochloric Acid (HCl) | 36.46 | ~50 mL | - | Concentrated (37%) |
| Toluene | 92.14 | As needed | - | For recrystallization |
Equipment Setup
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet for inert atmosphere
-
Thermometer
-
Addition funnel
-
Ice bath
-
Standard glassware for workup and recrystallization
-
Rotary evaporator
Reaction Procedure
-
Setup: Assemble the three-neck flask with a magnetic stir bar, thermometer, and nitrogen inlet. Equip the central neck with a stopper that can be replaced with the addition funnel. Ensure all glassware is thoroughly dried to prevent quenching of the Lewis acid.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (29.3 g) and anhydrous dichloromethane (100 mL). Begin stirring the suspension under a positive pressure of nitrogen.
-
Catalyst Complex Formation: Cool the suspension to 0-5°C using an ice bath. In a separate beaker, dissolve thioanisole (12.4 g) and glutaric anhydride (12.0 g) in 50 mL of anhydrous dichloromethane.
-
Slow Addition: Transfer the thioanisole/glutaric anhydride solution to an addition funnel and add it dropwise to the stirred AlCl₃ suspension over a period of 45-60 minutes. It is critical to maintain the internal temperature below 10°C during the addition to minimize side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for an additional 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is deemed complete, cool the flask back down to 0°C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice (~100 g) portion-wise, followed by the slow addition of concentrated HCl (~50 mL). This process is highly exothermic and will release HCl gas; perform this step in a well-ventilated fume hood.
-
Work-up: Continue stirring until the two layers are distinct. Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Extraction: Extract the aqueous layer twice with 50 mL portions of dichloromethane to recover any remaining product.
-
Washing: Combine all organic extracts and wash them sequentially with 100 mL of water and then 100 mL of brine (saturated NaCl solution) to remove residual acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, typically as an off-white or pale yellow solid.
Purification and Characterization
-
Recrystallization: The crude solid can be effectively purified by recrystallization. Toluene is a suitable solvent. Dissolve the crude product in a minimal amount of hot toluene, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.
-
Characterization:
-
Appearance: White to off-white crystalline solid.
-
Yield: Typically 75-85%.
-
Melting Point: 129-131°C.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.90 (d, 2H), 7.25 (d, 2H), 3.05 (t, 2H), 2.80 (t, 2H), 2.50 (s, 3H), 2.05 (quint, 2H).
-
IR (KBr, cm⁻¹): 3300-2500 (broad, O-H of carboxylic acid), 1705 (C=O of carboxylic acid), 1670 (C=O of ketone).
-
The mechanism of the core electrophilic aromatic substitution is detailed below.
Caption: Mechanism of Friedel-Crafts acylation for the synthesis of the target molecule.
Troubleshooting and Process Optimization
-
Low Yield: The most common cause of low yield is the deactivation of the AlCl₃ catalyst by moisture. Ensure all glassware is oven-dried and reagents are anhydrous. Handling AlCl₃ quickly in a dry environment is paramount.
-
Formation of Isomers: While the para-product is heavily favored, trace amounts of the ortho-isomer can form. Slow, controlled addition of the reagents at low temperatures (0-5°C) maximizes para-selectivity.
-
Incomplete Reaction: If the reaction stalls (monitored by TLC), a slight extension of the reaction time at room temperature or gentle warming (to ~40°C) can help drive it to completion. However, excessive heat can lead to side product formation.
-
Purification Issues: If the crude product is oily or difficult to crystallize, it may be contaminated with starting material or byproducts. A column chromatography step (silica gel, with a hexane/ethyl acetate gradient) can be employed prior to recrystallization for highly pure material.
Safety Precautions
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Dichloromethane (DCM): A volatile and suspected carcinogen. All handling should be performed in a well-ventilated fume hood.
-
Hydrochloric Acid (HCl): Corrosive and causes severe burns. The quenching step produces HCl gas. Ensure adequate ventilation and proper PPE.
By following this detailed guide, researchers can reliably and safely synthesize this compound, a critical intermediate for further drug development and chemical exploration.
References
- Shen, T. Y., & Witzel, B. E. (1980). U.S. Patent No. 4,192,953. U.S.
-
Corey, E. J., & Seebach, D. (1965). Synthesis of 1,3,5,7,9...-Keto-methylene Compounds from 1,3-Dithiane. Angewandte Chemie International Edition in English, 4(12), 1075-1077. [Link]
Application Note: A Methodological Framework for Assessing the Antimicrobial Potential of 5-Oxo-5-(4-thiomethylphenyl)valeric acid
An in-depth guide for researchers, scientists, and drug development professionals on the antimicrobial evaluation of novel chemical entities.
Introduction: The Quest for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The relentless evolution of resistance mechanisms necessitates a continuous search for new antimicrobial agents that operate via novel mechanisms of action. Thiophenyl derivatives and pentanoic acids are classes of chemical compounds that have garnered interest for their diverse biological activities, including antibacterial properties.[1][2][3]
This document provides a comprehensive methodological framework for the initial antimicrobial characterization of a novel compound, 5-Oxo-5-(4-thiomethylphenyl)valeric acid . While specific biological data for this compound is not yet widely published, its structural motifs suggest a rationale for its investigation as a potential antimicrobial agent.
This guide is designed for researchers in drug discovery and microbiology, offering detailed, step-by-step protocols for a tiered screening and characterization approach. We will cover the determination of fundamental efficacy parameters, such as the Minimum Inhibitory Concentration (MIC), the nature of its antimicrobial action (bactericidal vs. bacteriostatic), and its selectivity via cytotoxicity screening. The protocols are grounded in standards set by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and reliability.[4][5][6]
Compound Profile: this compound
-
CAS Number: 845790-49-0[7]
-
Molecular Formula: C₁₂H₁₄O₃S[7]
-
Molecular Weight: 238.31 g/mol [7]
-
Structure: (Note: A representative image would be placed here in a formal document)
Guiding Principle: A Phased Approach to Antimicrobial Evaluation
A systematic evaluation is critical to efficiently determine the potential of a test compound. The workflow begins with broad screening to determine basic inhibitory activity, followed by more detailed assays to characterize its potency, spectrum of activity, and safety profile.
Figure 2: Workflow for Broth Microdilution MIC Assay.
Protocol II: Agar Disk Diffusion (Kirby-Bauer Method)
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity. [8][9][10]It is a simple, cost-effective way to visualize a compound's ability to inhibit microbial growth.
Rationale
The disk diffusion test complements the MIC assay. The size of the zone of inhibition around the disk is a function of the compound's potency, its diffusion rate through the agar, and the susceptibility of the microorganism. [10]It provides a visual confirmation of inhibitory activity.
Materials
-
Mueller-Hinton Agar (MHA) plates (4 mm depth) [8][11]* Sterile blank paper disks (6 mm diameter)
-
Prepared bacterial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Micropipette
-
Calipers or ruler
Step-by-Step Protocol
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland). Remove excess liquid by pressing the swab against the inside of the tube.
-
Swab the entire surface of an MHA plate to create a uniform bacterial lawn. Rotate the plate 60 degrees and repeat the swabbing two more times to ensure even coverage. [12]
-
-
Disk Preparation and Placement:
-
Aseptically apply a known amount of the this compound stock solution onto a sterile blank disk. For example, 10 µL of a 10 mg/mL stock solution yields a 100 µg disk. Allow the solvent (DMSO) to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disk onto the surface of the inoculated MHA plate. Press gently to ensure full contact with the agar. [9][11] * Place a positive control disk (e.g., ciprofloxacin 5 µg) and a negative control disk (DMSO only) on the same plate, ensuring they are well-spaced (at least 24 mm apart). [11]
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-18 hours. [9]
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). [9] * A larger zone of inhibition generally indicates greater susceptibility of the organism to the compound. The results are interpreted qualitatively (presence/absence of a zone) or semi-quantitatively by comparing zone sizes. [8][10]
-
Protocol III: Time-Kill Kinetic Assay
This dynamic assay determines whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). A bactericidal agent is typically defined as one that causes a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. [13][14]
Rationale
Understanding the nature of the antimicrobial action is crucial for drug development. Bactericidal compounds are often preferred for treating serious infections, especially in immunocompromised patients. This assay provides critical information on the rate and extent of bacterial killing over time. [13][15]
Materials
-
CAMHB or other suitable broth
-
Bacterial inoculum prepared as in the MIC assay
-
Test compound at concentrations relative to its MIC (e.g., 1x MIC, 2x MIC, 4x MIC)
-
Sterile flasks or tubes
-
Shaking incubator
-
Sterile saline for serial dilutions
-
Agar plates for colony counting
-
Automated colony counter or manual counting equipment
Step-by-Step Protocol
-
Setup:
-
Prepare flasks/tubes containing CAMHB with the test compound at the desired concentrations (e.g., 0x MIC [growth control], 1x MIC, 2x MIC, 4x MIC).
-
Prepare a starting bacterial inoculum to achieve a final density of ~5 x 10⁵ CFU/mL in each flask.
-
-
Inoculation and Sampling:
-
Inoculate each flask with the prepared bacterial suspension.
-
Immediately after inoculation (T=0), remove an aliquot from each flask. This is the baseline measurement.
-
Incubate the flasks at 37°C with shaking.
-
Remove aliquots at subsequent time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours). [16]
-
-
Quantification of Viable Cells:
-
For each aliquot, perform 10-fold serial dilutions in sterile saline.
-
Plate 100 µL from appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time (hours) for each concentration.
-
Bactericidal activity: A ≥3-log₁₀ reduction in CFU/mL compared to the T=0 count. [13] * Bacteriostatic activity: No significant change or a <3-log₁₀ reduction in CFU/mL compared to the T=0 count, with the bacterial count remaining below that of the growth control.
-
Protocol IV: Cytotoxicity Assessment (MTT Assay)
It is essential to determine if the compound is selectively toxic to microbes or if it also harms host cells. The MTT assay is a standard colorimetric method to assess the metabolic activity of mammalian cells, which serves as an indicator of cell viability. [17][18][19]
Rationale
A promising antimicrobial agent should exhibit high potency against pathogens and low toxicity towards mammalian cells. This assay helps determine the 50% cytotoxic concentration (CC₅₀), which can be used to calculate the Selectivity Index (SI = CC₅₀ / MIC), a key parameter in early-stage drug development.
Materials
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom cell culture plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Positive control for cytotoxicity (e.g., Doxorubicin)
Step-by-Step Protocol
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment. [19]
-
-
Compound Exposure:
-
Prepare 2-fold serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include wells for untreated cells (negative control) and a positive control.
-
Incubate for a specified exposure time (e.g., 24 or 48 hours).
-
-
MTT Addition and Solubilization:
-
After incubation, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL). [17] * Incubate for another 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals. [17][19] * Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently. [20]
-
-
Absorbance Measurement and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percent viability versus the compound concentration (log scale) and determine the CC₅₀ value using non-linear regression.
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical MIC and Zone of Inhibition Data
| Microorganism | Type | MIC (µg/mL) | Zone of Inhibition (mm) (100 µ g/disk ) |
| S. aureus ATCC 25923 | Gram-positive | 8 | 18 |
| E. faecalis ATCC 29212 | Gram-positive | 16 | 14 |
| E. coli ATCC 25922 | Gram-negative | 128 | 7 |
| P. aeruginosa ATCC 27853 | Gram-negative | >256 | 0 |
| C. albicans ATCC 10231 | Fungus | 64 | 10 |
Interpretation: An MIC is interpreted in the context of established breakpoints for approved drugs. [21][22][23]For a novel compound, a lower MIC value indicates higher potency. [21]In this hypothetical table, the compound shows more promising activity against Gram-positive bacteria than Gram-negative bacteria. An MIC cannot be directly compared between different antibiotics without considering their respective breakpoints. [23][24] Table 2: Hypothetical Cytotoxicity and Selectivity Index
| Parameter | Value |
| MIC against S. aureus | 8 µg/mL |
| CC₅₀ against HEK293 cells | 160 µg/mL |
| Selectivity Index (SI) | 20 |
Interpretation: The Selectivity Index (SI = CC₅₀ / MIC) is a critical measure. A higher SI value is desirable, as it indicates that the compound is more toxic to the microbe than to the host cells. An SI > 10 is often considered a promising starting point for a potential therapeutic agent.
References
-
CLSI M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
-
The Kirby-Bauer Test: Method, Importance, and Applications. Contract Laboratory. [Link]
-
Disk diffusion test. Wikipedia. [Link]
-
Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. ASM Journals. [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]
-
Broth Microdilution | MI - Microbiology. MI - Microbiology. [Link]
-
M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin Against Molds. PubMed. [Link]
-
CLSI: Clinical & Laboratory Standards Institute. CLSI. [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]
-
Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. PubMed. [Link]
-
Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. PMC - NIH. [Link]
-
Time-Kill Kinetics Assay. Emery Pharma. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
-
Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX. [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. tl;dr pharmacy. [Link]
-
Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals. [Link]
-
Time-Kill Evaluations. Nelson Labs. [Link]
-
Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn. NIH. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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4.6. Time-Kill Kinetics Assay. Bio-protocol. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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This compound. Oakwood Chemical. [Link]
-
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Application Notes and Protocols: Investigating the Antineoplastic Potential of 5-Oxo-5-(4-thiomethylphenyl)valeric acid in Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of the novel compound, 5-Oxo-5-(4-thiomethylphenyl)valeric acid, in cancer cell line research. As direct experimental data for this specific compound is not yet available, this document outlines a robust investigational framework. This framework is built upon the known anticancer activities of structurally related compounds, particularly valeric acid derivatives, which have been identified as histone deacetylase (HDAC) inhibitors.[1][2][3][4]
Introduction and Scientific Rationale
This compound is a synthetic organic compound characterized by a valeric acid backbone, a keto group, and a 4-thiomethylphenyl moiety. While this specific molecule has not been extensively studied, its structural components suggest a potential for biological activity in the context of cancer. Valeric acid itself has demonstrated a broad spectrum of anticancer activities, with notable cytotoxicity in liver and prostate cancer cell lines.[1][2][3] The proposed mechanism for valeric acid's anticancer effects is through the inhibition of histone deacetylases (HDACs), which leads to the induction of apoptosis.[1][2][3][4]
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. The inhibition of HDACs results in histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
This application note will, therefore, explore the hypothetical application of this compound as a potential HDAC inhibitor and provide detailed protocols to investigate its efficacy and mechanism of action in various cancer cell lines.
Postulated Mechanism of Action: HDAC Inhibition
Based on the activity of its parent compound, valeric acid, we hypothesize that this compound may exert its anticancer effects by inhibiting HDAC enzymes. The proposed cascade of events following HDAC inhibition is illustrated in the signaling pathway diagram below.
Caption: Postulated signaling pathway of this compound.
Experimental Protocols
The following protocols provide a comprehensive workflow to assess the anticancer potential of this compound.
Caption: Recommended experimental workflow for compound evaluation.
Cell Culture and Compound Preparation
-
Cell Line Selection: Choose a panel of human cancer cell lines. Based on the literature for valeric acid, liver (e.g., HepG2), breast (e.g., MCF-7), and prostate (e.g., PC-3) cancer cell lines are recommended starting points.[1][2][3][4] A non-cancerous cell line (e.g., HEK293 or normal human fibroblasts) should be included as a control for cytotoxicity.
-
Cell Culture: Culture the selected cell lines in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C.
-
Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on cell proliferation and viability.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100, 200 µM). Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the number of apoptotic and necrotic cells following compound treatment.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins involved in the proposed mechanism of action.
-
Protein Extraction: Treat cells with the compound at the IC50 concentration for 24 or 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against Acetyl-Histone H3, HDAC1, p21, Bax, and β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control.
Data Interpretation and Expected Results
The following table summarizes the expected outcomes from the proposed experiments, assuming the compound is an effective HDAC inhibitor.
| Experiment | Parameter Measured | Expected Outcome with this compound |
| MTT Assay | Cell Viability (IC50) | Dose- and time-dependent decrease in cell viability. A low IC50 value indicates high potency. |
| Apoptosis Assay | Percentage of Apoptotic Cells | Significant increase in the percentage of early and late apoptotic cells compared to the control. |
| Western Blot | Protein Expression Levels | - Increased levels of Acetyl-Histone H3. - No significant change or slight decrease in HDAC1 levels. - Upregulation of p21 and Bax proteins. |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial investigation of this compound as a potential anticancer agent. Based on the known activities of valeric acid derivatives, it is hypothesized that this compound may act as an HDAC inhibitor.[1][2][3][4] The successful execution of these experiments will provide valuable insights into its cytotoxicity, pro-apoptotic activity, and mechanism of action.
Positive results from these initial in vitro studies would warrant further investigation, including:
-
Screening against a broader panel of cancer cell lines.
-
In-depth cell cycle analysis.
-
HDAC enzyme activity assays to confirm direct inhibition.
-
In vivo studies using xenograft models to evaluate anti-tumor efficacy and safety.[3]
These comprehensive studies will be crucial in determining the therapeutic potential of this compound in oncology.
References
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Buzun, K., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. Available at: [Link]
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Chen, Y., et al. (2020). Valeric Acid Suppresses Liver Cancer Development by Acting as a Novel HDAC Inhibitor. PubMed. Available at: [Link]
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Al-Ostath, S., et al. (2022). Anticancer activity of novel thiophenes containing a biological active diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde and sulfonamide moieties. PubMed. Available at: [Link]
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Dutta, S., et al. (2020). Synthesis, Anticancer Activity, Structure–Activity Relationship and Binding Mode of Interaction Studies of Substituted Pentanoic Acids. ResearchGate. Available at: [Link]
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El-Sayed, N., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PMC. Available at: [Link]
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Li, G., et al. (2022). Valeric acid acts as a novel HDAC3 inhibitor against prostate cancer. PMC. Available at: [Link]
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Kaminskyy, D., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. Available at: [Link]
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Khan, I., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]
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Chen, Y., et al. (2020). Valeric Acid Suppresses Liver Cancer Development by Acting as a Novel HDAC Inhibitor. Cancers (Basel). Available at: [Link]
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El-Gohary, N., et al. (2018). Synthesis and biological evaluation of novel 4-oxo-5-cyano thiouracil derivatives as SecA inhibitors. ResearchGate. Available at: [Link]
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El-Sadek, M., et al. (2012). 5-(5-Aryl-1,3,4-oxadiazole-2-carbonyl)furan-3-carboxylate and new cyclic C-glycoside analogues from carbohydrate precursors with MAO-B, antimicrobial and antifungal activities. PubMed. Available at: [Link]
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Liu, X., et al. (2015). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. PMC. Available at: [Link]
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Al-Hujaimely, R. (2024). Anti-Tumor Activity of Organotin (IV) Compounds: A Review. Sys Rev Pharm. Available at: [Link]
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Application Note: A Tiered Strategy for Preclinical Efficacy Evaluation of 5-Oxo-5-(4-thiomethylphenyl)valeric acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a comprehensive, tiered experimental design for evaluating the preclinical efficacy of the novel compound, 5-Oxo-5-(4-thiomethylphenyl)valeric acid. Lacking prior characterization, this protocol establishes a logical workflow hypothesizing an anti-inflammatory mechanism of action, a plausible therapeutic avenue for compounds containing a valeric acid moiety[1][2][3][4]. The strategy progresses from fundamental in vitro cytotoxicity and functional screening to mechanistic pathway analysis and culminates in a validated in vivo model of systemic inflammation. This structured approach is designed to rigorously assess the compound's therapeutic potential, define its mechanism of action, and establish a foundation for further development.
Introduction & Rationale
The discovery of novel small molecules with therapeutic potential requires a systematic and robust evaluation process. This compound is a novel chemical entity. While its specific biological activities are uncharacterized, its structural components provide a rationale for initial investigation into its anti-inflammatory properties. Valeric acid, a short-chain fatty acid, and its derivatives have been noted for their roles in modulating immune responses, including anti-inflammatory and neuroprotective effects[2][5][6]. Some have been identified as histone deacetylase (HDAC) inhibitors, a class of compounds with known immunomodulatory activity[3][4].
Inflammation is a critical physiological process, but its dysregulation is a key driver of numerous diseases[7]. A central mediator of inflammatory gene expression is the Nuclear Factor-kappa B (NF-κB) signaling pathway[8][9][10]. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like inducible nitric oxide synthase (iNOS)[8][11]. Therefore, targeting the NF-κB pathway is a validated strategy for anti-inflammatory drug development[7][8].
This guide proposes a three-tiered experimental plan to efficiently test the hypothesis that this compound possesses anti-inflammatory efficacy via modulation of the NF-κB pathway.
Experimental Strategy Overview
The evaluation is structured in a logical progression:
-
Tier 1: In Vitro Viability and Primary Screening. Determines the compound's cellular toxicity to establish a therapeutic window and performs a primary functional screen for anti-inflammatory activity.
-
Tier 2: In Vitro Mechanistic Elucidation. Investigates the molecular mechanism by which the compound exerts its effects, focusing on key nodes of the NF-κB signaling pathway.
-
Tier 3: In Vivo Proof-of-Concept. Assesses the compound's efficacy in a relevant animal model of acute systemic inflammation to establish preclinical proof-of-concept.
Caption: Tiered experimental workflow for efficacy testing.
Tier 1: In Vitro Viability & Primary Screening
Objective: To determine the non-cytotoxic concentration range of this compound and to screen for its ability to suppress key inflammatory markers in a cellular model.
Cell Model: RAW 264.7 murine macrophages or THP-1 human monocytic cells are chosen as they are well-established models for studying inflammatory responses to LPS[12].
Protocol: Cytotoxicity Assessment (MTT Assay)
Rationale: It is critical to distinguish between a true anti-inflammatory effect and a reduction in inflammatory markers due to cell death. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells, thereby defining the concentration range for subsequent experiments where the compound is not toxic[13][14].
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours (37°C, 5% CO₂) to allow for adherence[13].
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1 µM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no treatment" control.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals[15][16].
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals[16].
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >95% viability for subsequent experiments.
Protocol: Anti-inflammatory Activity Screening
Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6[12][17]. Measuring the inhibition of these markers provides a robust primary screen for anti-inflammatory activity[18].
Methodology:
-
Cell Seeding & Pre-treatment: Seed RAW 264.7 cells as in Protocol 2.1. After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of the test compound. Incubate for 1-2 hours.
-
Inflammatory Challenge: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate to pellet any cells and carefully collect the supernatant for analysis.
-
Nitric Oxide (NO) Quantification (Griess Assay):
-
Principle: The Griess reaction is a colorimetric assay that detects nitrite (NO₂⁻), a stable breakdown product of NO[19].
-
Procedure: Mix 50 µL of cell supernatant with 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)[20].
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure absorbance at 540 nm[19][20]. Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
TNF-α and IL-6 Quantification (ELISA):
-
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) provides highly specific and sensitive quantification of cytokines[21][22].
-
Procedure: Follow the manufacturer's protocol for a commercial mouse TNF-α and IL-6 ELISA kit. This typically involves adding the supernatant to antibody-coated plates, followed by a series of detection antibodies and a colorimetric substrate[23][24].
-
Read absorbance and calculate cytokine concentrations based on a recombinant cytokine standard curve[25].
-
| Parameter | Control (LPS only) | Compound (Low Dose) | Compound (High Dose) | Expected Outcome |
| Cell Viability (%) | ~100% | >95% | >95% | No significant cytotoxicity |
| NO Production (µM) | High | Reduced | Significantly Reduced | Dose-dependent inhibition |
| TNF-α (pg/mL) | High | Reduced | Significantly Reduced | Dose-dependent inhibition |
| IL-6 (pg/mL) | High | Reduced | Significantly Reduced | Dose-dependent inhibition |
| Table 1: Expected Data from Tier 1 In Vitro Screening. |
Tier 2: In Vitro Mechanistic Elucidation
Objective: To determine if the anti-inflammatory activity of this compound is mediated through the inhibition of the NF-κB signaling pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Protocol: Western Blot for NF-κB Pathway Proteins
Rationale: To confirm inhibition of the NF-κB pathway, we will measure two key events: the degradation of the inhibitory protein IκBα and the phosphorylation of the NF-κB subunit p65, which is required for its full activity[8][11]. A potent inhibitor should prevent IκBα degradation and reduce p65 phosphorylation.
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the compound for 1-2 hours, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 30 minutes, as NF-κB activation is rapid).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors to obtain total cell lysates.
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against:
-
Phospho-NF-κB p65 (Ser536)
-
Total NF-κB p65
-
IκBα
-
β-actin (as a loading control)
-
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the levels of phospho-p65 and IκBα to the loading control (β-actin).
Tier 3: In Vivo Proof-of-Concept
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of acute systemic inflammation and sepsis.
Animal Model: The LPS-induced endotoxemia model in mice is a well-established and highly reproducible model that mimics the systemic inflammatory response seen in sepsis[17][26][27]. A sublethal dose of LPS induces a robust and transient surge in pro-inflammatory cytokines in the bloodstream[28].
Protocol: LPS-Induced Endotoxemia in Mice
Rationale: This model will determine if the compound's in vitro anti-inflammatory activity translates to a whole-organism system, a critical step in preclinical validation[26][27].
Methodology:
-
Animals: Use male C57BL/6 mice (8-10 weeks old). Acclimatize animals for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Grouping and Dosing: Randomly divide mice into groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., Saline) + Saline
-
Group 2: Vehicle Control + LPS
-
Group 3: Test Compound (Low Dose, i.p.) + LPS
-
Group 4: Test Compound (High Dose, i.p.) + LPS
-
Group 5 (Optional): Dexamethasone (Positive Control, i.p.) + LPS
-
-
Compound Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) injection.
-
LPS Challenge: After 1-2 hours, administer a sublethal dose of LPS (e.g., 5-10 mg/kg, i.p.) to induce endotoxemia[17][28].
-
Sample Collection: At a peak time point for cytokine release (e.g., 2 hours post-LPS), anesthetize the mice and collect blood via cardiac puncture[26].
-
Cytokine Analysis: Process the blood to obtain serum. Quantify the levels of TNF-α and IL-6 in the serum using ELISA kits as described in Protocol 2.2.
-
Analysis: Compare serum cytokine levels between the vehicle+LPS group and the compound-treated+LPS groups using appropriate statistical tests (e.g., ANOVA).
| Parameter | Vehicle + LPS | Compound + LPS | Expected Outcome |
| Serum TNF-α (pg/mL) | Markedly Elevated | Significantly Reduced | Dose-dependent suppression of systemic TNF-α |
| Serum IL-6 (pg/mL) | Markedly Elevated | Significantly Reduced | Dose-dependent suppression of systemic IL-6 |
| Table 2: Expected Data from Tier 3 In Vivo Study. |
Data Analysis & Interpretation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance will be determined using appropriate tests, such as Student's t-test for two-group comparisons or one-way ANOVA with post-hoc tests (e.g., Dunnett's or Tukey's) for multiple-group comparisons. A p-value of <0.05 will be considered statistically significant. The results from this tiered approach will provide a clear go/no-go decision for further development of this compound as an anti-inflammatory agent.
References
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
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Makarov, S. S. (2012). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 3. [Link]
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Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
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CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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Schroecksnadel, K., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Inflammation, 2, 5. [Link]
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Bordoloi, P., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(7), 1419. [Link]
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Kim, K., et al. (2022). Protection against Lipopolysaccharide-Induced Endotoxemia by Terrein Is Mediated by Blocking Interleukin-1β and Interleukin-6 Production. International Journal of Molecular Sciences, 23(21), 13534. [Link]
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Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology, 396, 153-162. [Link]
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Buzard, D. J., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-6018. [Link]
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Kandasamy, M., et al. (2020). Valeric Acid Protects Dopaminergic Neurons by Suppressing Oxidative Stress, Neuroinflammation and Modulating Autophagy Pathways. International Journal of Molecular Sciences, 21(20), 7670. [Link]
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National Center for Biotechnology Information. (2015). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. [Link]
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ResearchGate. (2015). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. [Link]
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Nabavi, S. F., et al. (2019). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Molecules, 24(21), 3976. [Link]
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Rosowsky, A., et al. (1998). Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic acid and 5-chloro-5,8-dideazaisofolic acid. Journal of Medicinal Chemistry, 41(19), 3635-3643. [Link]
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ResearchGate. (2024). Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders. [Link]
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Application Notes & Protocols: Characterization of 5-Oxo-5-(4-thiomethylphenyl)valeric acid as a Matrix Metalloproteinase Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 5-Oxo-5-(4-thiomethylphenyl)valeric acid as a potential inhibitor of matrix metalloproteinases (MMPs). This document outlines the scientific rationale, detailed experimental protocols, and data analysis methods to assess the inhibitory activity and mechanism of action of this compound.
Introduction: The Therapeutic Potential of MMP Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components.[1][2] Under physiological conditions, MMP activity is tightly regulated. However, their overexpression and dysregulation are associated with numerous pathological conditions, including cancer metastasis, arthritis, cardiovascular diseases, and neurological disorders.[3][4][5][6] This makes MMPs, such as MMP-2 and MMP-9 (gelatinases), significant therapeutic targets for drug development.[4][6]
MMP inhibitors often function by chelating the zinc ion essential for the catalytic activity of these enzymes, thereby blocking their ability to break down the ECM.[7][8] The compound this compound possesses structural features, such as a carboxylic acid and a thiomethylphenyl group, that suggest its potential as a chelating agent for the zinc ion in the active site of MMPs. These notes will guide the user through the process of validating this hypothesis and characterizing its inhibitory profile.
Postulated Mechanism of Action
We hypothesize that this compound acts as a competitive inhibitor of MMPs. The proposed mechanism involves the carboxylate and thioether moieties of the compound coordinating with the catalytic zinc ion (Zn²⁺) in the enzyme's active site, thereby preventing the binding and cleavage of the natural substrate.
Caption: Postulated chelation of the catalytic zinc ion in the MMP active site by this compound.
Experimental Workflow for Inhibitor Characterization
The characterization of a novel enzyme inhibitor typically follows a multi-step process, from initial screening to detailed kinetic analysis. This workflow ensures a thorough evaluation of the compound's potency and mechanism of action.
Caption: General workflow for identifying and characterizing enzyme inhibitors.
Materials and Reagents
-
Enzyme: Recombinant human MMP-9 (or other MMP of interest)
-
Substrate: Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer: Tris-HCl buffer, pH 7.5, containing CaCl₂, ZnCl₂, and Brij-35
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Microplates: 96-well, black, flat-bottom plates
-
Instrumentation: Fluorescence microplate reader
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)
The IC50 value is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[11][12]
Step-by-Step Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations (e.g., 0.01 µM to 100 µM). It is advisable to start with a broad range to identify the approximate IC50.[13]
-
Set up the assay plate:
-
Blank wells: Assay buffer only.
-
Control wells (100% activity): Enzyme in assay buffer with DMSO (at the same final concentration as the test wells).
-
Test wells: Enzyme and the desired concentrations of the inhibitor in assay buffer.
-
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.[14]
-
Measure the fluorescence kinetically over a set period (e.g., 30 minutes) using a microplate reader (Excitation/Emission wavelengths appropriate for the substrate).
-
Calculate the initial reaction velocity (V₀) for each well by determining the linear rate of fluorescence increase over time.
-
Determine the percent inhibition for each inhibitor concentration relative to the control wells (100% activity).
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
Data Presentation: IC50 Determination
| Inhibitor Conc. (µM) | Initial Velocity (RFU/min) | % Inhibition |
| 0 (Control) | 500 | 0 |
| 0.1 | 450 | 10 |
| 1 | 300 | 40 |
| 5 | 255 | 49 |
| 10 | 150 | 70 |
| 50 | 50 | 90 |
| 100 | 25 | 95 |
This is example data and should be replaced with experimental results.
Protocol 2: Enzyme Kinetic Studies to Determine the Mechanism of Inhibition
These studies are performed to determine if the inhibitor is competitive, non-competitive, uncompetitive, or mixed-type.[15][16] This is achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.
Step-by-Step Procedure:
-
Prepare several fixed concentrations of the inhibitor based on the previously determined IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
Prepare a range of substrate concentrations (e.g., 0.25 to 10 times the Michaelis constant, Km, of the enzyme).
-
For each inhibitor concentration, perform an enzyme assay across the full range of substrate concentrations.
-
Measure the initial reaction velocities (V₀) for all conditions as described in Protocol 1.
-
Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.[17][18]
Data Analysis and Visualization:
-
Michaelis-Menten Plot: Plot initial velocity (V₀) versus substrate concentration ([S]) for each inhibitor concentration. This will generate a series of hyperbolic curves.[19][20][21][22]
-
Lineweaver-Burk Plot: Plot the reciprocal of the initial velocity (1/V₀) versus the reciprocal of the substrate concentration (1/[S]).[23][24][25][26] This double-reciprocal plot linearizes the Michaelis-Menten kinetics and allows for a clearer visualization of the inhibition type.[24][25]
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).
-
Uncompetitive Inhibition: Lines are parallel (both apparent Vmax and Km decrease).
-
Data Presentation: Enzyme Kinetics
| Substrate Conc. ([S]) (µM) | V₀ (No Inhibitor) | V₀ (+ Inhibitor Conc. 1) | V₀ (+ Inhibitor Conc. 2) |
| 1 | ... | ... | ... |
| 2 | ... | ... | ... |
| 5 | ... | ... | ... |
| 10 | ... | ... | ... |
| 20 | ... | ... | ... |
| 50 | ... | ... | ... |
This table should be populated with experimental data, and then the reciprocals calculated for the Lineweaver-Burk plot.
Trustworthiness and Self-Validation
To ensure the reliability of the results, the following controls should be included in every experiment:
-
Positive Control: A known MMP inhibitor (e.g., Batimastat) to validate the assay's ability to detect inhibition.[27]
-
Negative Control: No inhibitor (DMSO vehicle only) to establish 100% enzyme activity.
-
No Enzyme Control: To check for background signal from the substrate or inhibitor.
-
Replicates: All experiments should be performed with at least three technical replicates, and the entire experiment should be repeated on different days (biological replicates) to ensure reproducibility.[13]
Conclusion
These application notes provide a robust framework for the characterization of this compound as a potential MMP inhibitor. By following these protocols, researchers can obtain reliable data on its inhibitory potency (IC50) and elucidate its mechanism of action through detailed kinetic studies. This information is critical for the further development of this compound as a potential therapeutic agent.
References
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- ResearchGate. (2015). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids.
- Scott, J. S., et al. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. PubMed.
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Application Notes and Protocols: A Guide to Measuring the Anti-inflammatory Effects of Valeric Acid Derivatives
Introduction: Targeting Inflammation with Valeric Acid Derivatives
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, chronic, unresolved inflammation is a key driver of numerous diseases, including inflammatory bowel disease, rheumatoid arthritis, neurodegenerative disorders, and cancer.[1] The inflammatory cascade is complex, involving a multitude of cell types, signaling molecules, and effector proteins. Key molecular pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade, and pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), are central to the inflammatory response.[2][3]
Valeric acid, a short-chain fatty acid (SCFA), and its derivatives are emerging as promising therapeutic agents due to their potential to modulate inflammatory processes.[4][5] Their mechanisms of action are multifaceted, including the inhibition of histone deacetylases (HDACs) and the modulation of G-protein coupled receptors (GPCRs) like GPR41 and GPR43.[4][6][7][8][9][10][11] By targeting these key regulatory nodes, valeric acid derivatives can suppress the production of pro-inflammatory cytokines and mediators, offering a potential avenue for therapeutic intervention.[4][12]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and validated techniques for measuring the anti-inflammatory effects of valeric acid derivatives. The protocols herein are designed to provide not just a series of steps, but a framework for understanding the experimental choices and ensuring the generation of reliable and reproducible data.
Part 1: In Vitro Assessment of Anti-inflammatory Activity
In vitro assays are indispensable for the initial screening and mechanistic characterization of anti-inflammatory compounds. They offer a controlled environment to dissect specific cellular and molecular events.
Cellular Models for Inflammation
The choice of cell line is critical and should be guided by the research question. Murine macrophage cell lines, such as RAW 264.7, are widely used due to their robust inflammatory response to lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[2][13][14] Human monocytic cell lines like THP-1, which can be differentiated into macrophage-like cells, provide a relevant human cell model. Primary cells, such as human peripheral blood mononuclear cells (PBMCs) or isolated monocytes, offer higher physiological relevance but also exhibit greater donor-to-donor variability.
Measurement of Pro-inflammatory Cytokines
A hallmark of inflammation is the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[4][15] Measuring the reduction of these cytokines in the presence of valeric acid derivatives is a primary indicator of anti-inflammatory activity.
ELISA is a highly sensitive and specific method for quantifying the concentration of a single cytokine in cell culture supernatants.[16]
Principle: This sandwich ELISA protocol utilizes a capture antibody coated on a 96-well plate to bind the cytokine of interest. A biotinylated detection antibody then binds to a different epitope on the cytokine. Streptavidin-horseradish peroxidase (HRP) conjugate binds to the biotin, and subsequent addition of a chromogenic substrate results in a color change proportional to the amount of cytokine present.
Step-by-Step Protocol:
-
Plate Coating: Coat a 96-well high-binding microplate with the capture antibody (e.g., anti-human TNF-α) diluted in coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add prepared standards of known cytokine concentrations and cell culture supernatants (collected from cells stimulated with an inflammatory agent like LPS, with and without valeric acid derivatives) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add the TMB substrate solution. Incubate for 15-30 minutes at room temperature in the dark.
-
Reaction Stoppage: Stop the reaction by adding stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of the cytokine in the experimental samples.
Causality Behind Choices: The blocking step is crucial to prevent non-specific binding of antibodies, which would lead to false-positive results. The use of a standard curve is essential for accurate quantification.
For a more comprehensive analysis of the cytokine profile, multiplex bead-based assays (e.g., Luminex technology) are highly recommended.[15][17] These assays allow for the simultaneous measurement of multiple cytokines in a small sample volume, providing a broader understanding of the compound's effect on the inflammatory response.[15][18]
Analysis of Key Inflammatory Signaling Pathways
The NF-κB transcription factor is a master regulator of inflammatory gene expression.[19] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with inflammatory agents like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[20] Measuring the inhibition of NF-κB translocation is a key indicator of anti-inflammatory activity.
Principle: This protocol describes the quantification of NF-κB (p65 subunit) translocation from the cytoplasm to the nucleus using immunofluorescence microscopy. An alternative method involves biochemical fractionation of the cytoplasm and nucleus followed by Western blotting.[21][22][23]
Step-by-Step Protocol (Immunofluorescence):
-
Cell Seeding: Seed cells (e.g., RAW 264.7) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the valeric acid derivative for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes. Include unstimulated and vehicle-treated controls.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cell membrane with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.[22]
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Causality Behind Choices: Permeabilization is necessary to allow the antibodies to access intracellular targets. DAPI staining is essential for identifying the nuclear compartment for accurate quantification of translocation.
Diagram: NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway activated by LPS.
Measurement of Pro-inflammatory Enzymes
COX-2 and iNOS are enzymes that are upregulated during inflammation and are responsible for the production of prostaglandins and nitric oxide, respectively.[2][14] Valeric acid derivatives may exert their anti-inflammatory effects by inhibiting the expression of these enzymes.[12]
Principle: Western blotting allows for the semi-quantitative detection of specific proteins in a complex mixture. Cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to COX-2 and iNOS.
Step-by-Step Protocol:
-
Cell Lysis: After treatment with the valeric acid derivative and stimulation with LPS, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against COX-2 and iNOS overnight at 4°C.[3][13] Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the expression of COX-2 and iNOS to the loading control.
Causality Behind Choices: The loading control is essential for normalizing the data and accounting for any variations in protein loading between lanes. The blocking step prevents non-specific antibody binding to the membrane.
Diagram: Experimental Workflow for Western Blot
Caption: A streamlined workflow for Western blot analysis.
Table 1: Illustrative Quantitative Data from In Vitro Assays
| Treatment Group | Valeric Acid Derivative (µM) | TNF-α Release (pg/mL) | Relative NF-κB Nuclear Translocation (%) | Relative COX-2 Expression (Normalized to β-actin) |
| Control (unstimulated) | 0 | 50 ± 10 | 10 ± 2 | 0.1 ± 0.05 |
| LPS (1 µg/mL) | 0 | 1000 ± 150 | 100 ± 10 | 1.0 ± 0.1 |
| LPS + Derivative | 10 | 650 ± 80 | 60 ± 8 | 0.6 ± 0.08 |
| LPS + Derivative | 50 | 250 ± 40 | 25 ± 5 | 0.3 ± 0.04 |
Values are presented as mean ± standard deviation (n=3). Data is for illustrative purposes.
Part 2: In Vivo Evaluation of Anti-inflammatory Efficacy
In vivo models are crucial for evaluating the therapeutic potential of anti-inflammatory compounds in a whole-organism context, considering factors like pharmacokinetics and bioavailability.[1][24][25]
Acute Inflammation Models
Acute inflammation models are useful for rapid screening of compounds with potential anti-inflammatory effects.
This is a widely used and reproducible model to study systemic inflammation.[26][27][28][29] LPS administration triggers a potent inflammatory response characterized by the release of pro-inflammatory cytokines into the bloodstream.[27]
Principle: Mice are injected intraperitoneally (i.p.) with LPS, leading to a systemic inflammatory response. The valeric acid derivative is administered prior to or concurrently with the LPS challenge. The anti-inflammatory effect is assessed by measuring cytokine levels in the serum and observing clinical signs of inflammation.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week before the experiment.
-
Grouping: Randomly divide the mice into groups (e.g., vehicle control, LPS + vehicle, LPS + valeric acid derivative at different doses).
-
Compound Administration: Administer the valeric acid derivative (e.g., by oral gavage or i.p. injection) at a predetermined time before the LPS challenge.
-
LPS Challenge: Inject LPS (e.g., 1-5 mg/kg) i.p. to induce systemic inflammation.[26]
-
Sample Collection: At a specified time point post-LPS injection (e.g., 2-6 hours), collect blood via cardiac puncture or retro-orbital bleeding under anesthesia.
-
Serum Preparation: Allow the blood to clot and centrifuge to separate the serum.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA or a multiplex assay.
-
Clinical Scoring (Optional): Monitor the mice for signs of sickness behavior (e.g., lethargy, piloerection).
Causality Behind Choices: The dose of LPS and the timing of sample collection are critical parameters that should be optimized based on the specific research goals and the expected kinetics of the inflammatory response.
Leukocyte Migration Assays
The recruitment of leukocytes to the site of inflammation is a key event in the inflammatory process.[30][31][32] Assays that measure the inhibition of leukocyte migration can provide valuable insights into the anti-inflammatory properties of a compound.
This is a classic and widely used model for evaluating the anti-edematous effect of anti-inflammatory drugs.[25][33]
Principle: Injection of carrageenan into the paw induces a local inflammatory response characterized by edema (swelling), which is a result of increased vascular permeability and fluid accumulation. The anti-inflammatory effect of the valeric acid derivative is determined by its ability to reduce the paw volume.
Step-by-Step Protocol:
-
Animal Acclimatization and Grouping: As described in the LPS model.
-
Compound Administration: Administer the valeric acid derivative orally or i.p. 1 hour before the carrageenan injection.
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Carrageenan Injection: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.
Causality Behind Choices: The use of a plethysmometer provides a quantitative and objective measure of paw edema. Measuring paw volume at multiple time points allows for the assessment of the time course of the anti-inflammatory effect.
For a more mechanistic understanding of the inhibition of leukocyte migration, in vitro transwell assays can be employed.[34][35] In this setup, a monolayer of endothelial cells is grown on a porous membrane in a transwell insert. Leukocytes are then added to the upper chamber, and their migration through the endothelial monolayer into the lower chamber, which contains a chemoattractant, is quantified.
Conclusion
The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of valeric acid derivatives. A multi-tiered approach, beginning with in vitro screening to elucidate mechanisms of action and progressing to in vivo models to assess efficacy in a physiological context, is recommended for a thorough investigation. The careful selection of models, adherence to validated protocols, and a clear understanding of the underlying biological principles will enable researchers to generate high-quality, reproducible data, ultimately advancing the development of novel anti-inflammatory therapeutics.
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The FASEB Journal. (2023). Lipopolysaccharide (LPS) induced acute lung injury and neuroinflammation in a new mouse model of COVID-19 disease. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Measurement of NF-κB activation in TLR-activated macrophages. Retrieved from [Link]
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Corrêa-Oliveira, R., et al. (2016). Regulation of Inflammation by Short Chain Fatty Acids. ResearchGate. Retrieved from [Link]
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"methodology for assessing the antioxidant potential of thiomethylphenyl compounds"
Application Note & Protocol Guide
Title: A Comprehensive Methodological Guide for Assessing the Antioxidant Potential of Thiomethylphenyl Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Antioxidant Profiling of Thiomethylphenyl Compounds
The study of oxidative stress and its role in a myriad of human pathologies—from neurodegenerative diseases to cancer—has positioned antioxidants as compounds of significant therapeutic interest.[1][2] Thiomethylphenyl scaffolds represent a promising class of molecules due to the unique electronic properties conferred by the sulfur atom, which can enhance radical scavenging and metal-chelating activities. However, quantifying the antioxidant potential of these specific compounds is not a trivial task. A simple, single-point assay is insufficient to capture the multifaceted nature of antioxidant activity.
This guide provides a comprehensive framework for the robust evaluation of thiomethylphenyl compounds. It moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring that the data generated is both accurate and meaningful. We will explore a multi-tiered approach, beginning with foundational chemical assays to establish baseline activity and progressing to more biologically relevant cell-based models. This structured methodology is designed to provide researchers with a self-validating system for identifying and characterizing promising antioxidant candidates for further development.
Strategic Selection of Assays: A Comparative Overview
No single assay can fully capture the total antioxidant capacity of a compound.[3] Antioxidants can act through various mechanisms, broadly categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4] Therefore, a panel of assays is essential for a comprehensive profile.
-
Hydrogen Atom Transfer (HAT): These assays measure the classical ability of an antioxidant to quench free radicals by donating a hydrogen atom. The Oxygen Radical Absorbance Capacity (ORAC) assay is a prime example.
-
Single Electron Transfer (SET): In these assays, the antioxidant reduces an oxidant, which is observed as a color change. Assays like DPPH, ABTS, and FRAP are based on this mechanism. It's important to note that many assays, including DPPH and ABTS, operate through a combination of SET and HAT mechanisms.[4]
The following table provides a comparative overview of the most relevant assays for profiling thiomethylphenyl compounds.
| Assay | Principle | Mechanism | Advantages | Limitations |
| DPPH | Measures the bleaching of the purple 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical to a yellow, neutral form.[5][6] | Mixed HAT/SET[4] | Simple, rapid, and cost-effective. | Can be subject to interference from compounds that absorb at the same wavelength; reaction kinetics can be slow for some compounds. |
| ABTS | Measures the decolorization of the pre-formed blue/green ABTS radical cation (ABTS•+).[7] | Mixed HAT/SET[4] | Applicable to both hydrophilic and lipophilic compounds; stable across a wide pH range. | Can overestimate antioxidant capacity due to the reactivity of the radical cation with compounds that are not true antioxidants.[8] |
| FRAP | Measures the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to a blue-colored ferrous complex (Fe²⁺-TPTZ) by antioxidants at low pH.[9] | SET | Fast, simple, and automated. | Does not measure the response to radical species, only reducing power; may not correlate with other antioxidant assays. |
| ORAC | Measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH.[10] | HAT | Uses a biologically relevant radical source; combines both inhibition time and degree of inhibition into a single value.[10] | Requires a fluorescence plate reader; can be sensitive to temperature fluctuations.[8] |
| CAA | Quantifies antioxidant activity within a cellular environment by measuring the inhibition of intracellular ROS-induced oxidation of a fluorescent probe (DCFH-DA).[11][12] | Cellular Uptake & Radical Scavenging | More biologically relevant as it accounts for cell uptake, metabolism, and localization.[13] | More complex and time-consuming than chemical assays; results can be cell-line dependent. |
Experimental Workflow and Mechanistic Pathways
A logical workflow is critical for efficiently screening and validating compounds. The process should begin with broad chemical screening and funnel promising candidates toward more complex, biologically relevant assays.
Caption: High-level experimental workflow for antioxidant assessment.
Understanding the underlying chemical reactions of these assays is key to interpreting the results correctly.
Caption: Differentiating HAT and SET antioxidant mechanisms.
Detailed Protocols: In Vitro Chemical Assays
For all spectrophotometric assays, a UV-Vis microplate reader is recommended for high-throughput analysis. All experiments should include a known antioxidant standard, such as Trolox or Ascorbic Acid, for comparison and calculation of equivalents.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing the purple solution to become decolorized.[5] The change in absorbance is measured spectrophotometrically at approximately 517 nm.[14]
Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution: Prepare a 0.2 mM solution of DPPH in methanol. Store this solution in an amber bottle at 4°C.
-
Test Compounds: Prepare a stock solution of your thiomethylphenyl compounds in a suitable solvent (e.g., methanol or DMSO) and create a series of dilutions.
-
Standard: Prepare a stock solution of Trolox or ascorbic acid and create a series of dilutions to generate a standard curve.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of various concentrations of the test compounds or standard to the wells of a microplate.
-
Add 180-200 µL of the DPPH working solution to each well.
-
Include a blank control (solvent only) and a negative control (solvent + DPPH solution).
-
Incubate the plate in the dark at room temperature for 30 minutes.[14]
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
Expert Insight: The thiol group (-SH) in thiomethylphenyl compounds is an effective hydrogen donor. However, the reaction kinetics can be slower than for phenolic antioxidants. It is advisable to perform a kinetic study (reading absorbance at several time points) to ensure the 30-minute incubation is sufficient to reach a reaction plateau.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.[7] This blue/green radical is then reduced by the antioxidant, and the decolorization is measured at ~734 nm.[7]
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.
-
Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to two days when stored in the dark.
-
Dilute the ABTS•+ working solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.[4]
-
-
Assay Procedure:
-
Add 20 µL of the test compounds or standard to the wells of a microplate.
-
Add 180 µL of the diluted ABTS•+ solution.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined by comparing the inhibition curve of the test compound to that of the Trolox standard.
-
Expert Insight: The ABTS assay is less prone to steric hindrance issues than the DPPH assay, which can be an advantage when testing larger molecules. The ability to use aqueous solutions makes it suitable for a broader range of compounds and physiological pH simulation.[4]
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay directly measures the ability of a compound to reduce Fe³⁺ to Fe²⁺. The reduction is monitored by the formation of a blue-colored Fe²⁺-tripyridyltriazine (TPTZ) complex, with an absorbance maximum at 593 nm.[9]
Protocol:
-
Reagent Preparation:
-
Acetate Buffer: 300 mM, pH 3.6.
-
TPTZ Solution: 10 mM TPTZ in 40 mM HCl.
-
FeCl₃ Solution: 20 mM FeCl₃ in water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[16]
-
-
Assay Procedure:
-
Add 20 µL of the test compound, standard (FeSO₄), or blank to the wells.
-
Add 150-180 µL of the pre-warmed FRAP reagent.
-
Incubate at 37°C for 4-15 minutes.[16]
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve using ferrous sulfate (FeSO₄).
-
The FRAP value of the sample is calculated from the standard curve and expressed as mM Fe²⁺ equivalents.
-
Expert Insight: This assay is conducted at an acidic pH (3.6), which is not physiologically representative. However, it provides a reliable measure of the electron-donating capacity of the thiomethylphenyl compounds. The thiol group is a known reducing agent and is expected to show activity in this assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: This assay measures the decay of a fluorescent probe (fluorescein) after being damaged by peroxyl radicals generated from the thermal decomposition of AAPH.[10] Antioxidants protect the probe by scavenging these radicals, thus preserving the fluorescence signal.
Protocol:
-
Reagent Preparation:
-
Fluorescein Stock Solution: Prepare in 75 mM phosphate buffer (pH 7.4).
-
AAPH Solution: Prepare fresh daily in 75 mM phosphate buffer (pH 7.4).
-
Trolox Standard: Prepare a stock solution and serial dilutions in the same buffer.
-
-
Assay Procedure (96-well black plate):
-
Add 25 µL of the test compound, standard, or blank (buffer) to the wells.[17]
-
Add 150 µL of the fluorescein working solution to all wells.[17]
-
Incubate the plate at 37°C for at least 15-30 minutes.[18][19]
-
Initiate the reaction by adding 25 µL of the AAPH solution.[17]
-
Immediately place the plate in a fluorescence reader pre-set to 37°C.
-
Measure fluorescence kinetically every 1-2 minutes for 60-90 minutes (Excitation: 485 nm, Emission: 520-538 nm).[18][19]
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
-
Calculate the Net AUC = AUC_sample - AUC_blank.
-
Plot the Net AUC for the Trolox standards against their concentrations to create a standard curve.
-
Express the ORAC values of the test compounds as Trolox Equivalents (TE).
-
Expert Insight: The ORAC assay is considered highly relevant because it uses a biologically significant radical (peroxyl radical) and is based on the HAT mechanism, which is a key pathway for radical inactivation in biological systems.[10]
The Gold Standard: Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay bridges the gap between chemical reactivity and biological efficacy. It measures the ability of a compound to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) from its non-fluorescent precursor (DCFH-DA) inside living cells, typically HepG2 human liver cancer cells.[11][13]
Protocol:
-
Cell Culture:
-
Culture HepG2 cells in a 96-well, black, clear-bottom plate until they reach confluence (approx. 60,000 cells/well).[1]
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells gently with PBS.
-
Treat the cells with 50 µL of media containing the test compounds or a standard (Quercetin is often used) at various concentrations, alongside 50 µL of DCFH-DA probe solution.[20]
-
Incubate for 1 hour at 37°C to allow for cellular uptake.[11]
-
Wash the cells to remove compounds and probes from the extracellular medium.[11][20]
-
Add 100 µL of a free radical initiator (e.g., AAPH) to each well to induce oxidative stress.[11][20]
-
Immediately place the plate in a fluorescence reader (37°C) and record the fluorescence kinetically every 5 minutes for 1 hour (Excitation: 485 nm, Emission: 538 nm).[11]
-
-
Data Analysis:
-
Calculate the AUC for each concentration.
-
Calculate the CAA units using the formula: CAA Unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Determine the EC₅₀ value from the dose-response curve. Results are often expressed as µmol of Quercetin Equivalents (QE) per µmol of compound.
-
Expert Insight: A positive result in the CAA assay is a strong indicator of true antioxidant potential. It demonstrates that the thiomethylphenyl compound is not only chemically active but also bioavailable (can cross the cell membrane) and effective within the complex intracellular environment.
Conclusion
The assessment of antioxidant potential for novel compounds like thiomethylphenyl derivatives requires a systematic and multi-faceted approach. By combining rapid in vitro chemical screens (DPPH, ABTS, FRAP, ORAC) with a more biologically informative cell-based assay (CAA), researchers can build a comprehensive and reliable profile of a compound's activity. This hierarchical strategy ensures that resources are focused on candidates with genuine therapeutic potential, providing a solid foundation for further preclinical and clinical development.
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Ak, T., & Gülçin, İ. (2008). Genesis and development of DPPH method of antioxidant assay. Journal of Food Biochemistry, 32(5), 629-651. Available from: [Link]
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Kellett, M. E., et al. (2018). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Methods in Molecular Biology, 1801, 129-138. Available from: [Link]
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Ilyasov, I. R., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International Journal of Molecular Sciences, 21(3), 1131. Available from: [Link]
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Rushing, J., et al. Antioxidant Assay: The DPPH Method. LOUIS, UAHuntsville Natural Products and Drug Discovery Laboratory. Available from: [Link]
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Krupska, A., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(19), 6573. Available from: [Link]
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BMG Labtech. Antioxidant potential using ORAC assay. Available from: [Link]
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Domínguez, R., et al. (2021). Principal advantages and disadvantages of the main methods for determining antioxidant capacity in meat and meat products. ResearchGate. Available from: [Link]
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Shah, P., & Modi, H. A. (2015). Analytical Methods Used in Determining Antioxidant Activity: A Review. International Journal of Pharmaceutical Sciences and Research, 6(11), 4588-4599. Available from: [Link]
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Zen-Bio, Inc. CAA Antioxidant Assay Kit Protocol. Available from: [Link]
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DergiPark. (2023). Thiophenyl-chalcone derivatives: Synthesis, antioxidant activity, FMO energies and molecular parameters. Available from: [Link]
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Apak, R., et al. (2016). Spectrophotometric Determination of Phenolic Antioxidants in the Presence of Thiols and Proteins. Molecules, 21(8), 1046. Available from: [Link]
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da Silva, J. K., et al. (2023). Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. Antioxidants, 12(2), 509. Available from: [Link]
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Amorati, R., & Valgimigli, L. (2015). Advantages and limitations of common testing methods for antioxidants. Free Radical Research, 49(5), 633-649. Available from: [Link]
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ResearchGate. (2019). Synthesis and antioxidant activity evaluation of some new 4-thiomethyl functionalised 1,3-thiazoles. Available from: [Link]
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Cell Biolabs, Inc. OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Available from: [Link]
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ResearchGate. (2021). Antioxidant activity of some organosulfur compounds in vitro. Available from: [Link]
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Socaci, S. A., et al. (2023). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. Antioxidants, 12(11), 1952. Available from: [Link]
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Zen-Bio, Inc. FRAP Antioxidant Assay Kit Protocol. Available from: [Link]
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Ferreira-Ideal, A., et al. (2023). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Antioxidants, 12(11), 1999. Available from: [Link]
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Amorati, R., & Valgimigli, L. (2015). Advantages and limitations of common testing methods for antioxidants. PubMed. Available from: [Link]
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Özyürek, M., et al. (2021). Colorimetric Sensing of Antioxidant Capacity via Auric Acid Reduction Coupled to ABTS Oxidation. ACS Omega, 6(39), 25357-25367. Available from: [Link]
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Al-Sultani, K. K. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2991. Available from: [Link]
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ResearchGate. (2007). Determination of Total Content of Phenolic Compounds and Their Antioxidant Activity in VegetablesEvaluation of Spectrophotometric Methods. Available from: [Link]
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Silaghi-Dumitrescu, R., et al. (2015). INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL- CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE. Romanian Journal of Oral Rehabilitation, 7(4), 58-63. Available from: [Link]
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Elphee. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. Available from: [Link]
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BioTek Instruments. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay. Available from: [Link]
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ResearchGate. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Available from: [Link]
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Iraqi Academic Scientific Journals. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Available from: [Link]
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ResearchGate. (2023). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Available from: [Link]
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Application Notes and Protocols: Molecular Docking Studies of 5-Oxo-5-(4-thiomethylphenyl)valeric acid
Introduction
Histone deacetylases (HDACs) are a family of enzymes crucial in the epigenetic regulation of gene expression.[4] Their dysregulation is implicated in numerous diseases, particularly cancer, making them a significant target for therapeutic intervention.[4][5][6][7] Many known HDAC inhibitors share structural motifs that interact with the enzyme's active site, which often includes a zinc-binding group, a linker region, and a surface recognition cap.[5][7] The structure of 5-Oxo-5-(4-thiomethylphenyl)valeric acid suggests it could potentially interact with such targets.
These application notes are designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step guidance for performing a molecular docking study. We will delve into the causality behind experimental choices, ensuring a robust and self-validating methodology.
I. Core Principles of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[1][8] The primary goals are to predict the binding mode and to estimate the binding affinity (or strength of interaction) between the ligand and the receptor.[1][8][9][10] This process allows for the virtual screening of large compound libraries and provides insights into the molecular interactions driving the binding event.[2]
The process can be broken down into two main components:
-
Sampling: This involves generating a variety of possible conformations (poses) of the ligand within the binding site of the receptor.
-
Scoring: The generated poses are then evaluated using a scoring function, which estimates the binding free energy. The lower the energy score, the more favorable the binding interaction.[9][11]
A typical molecular docking workflow is depicted below:
Figure 1: A generalized workflow for molecular docking studies.
II. Detailed Protocols
A. Ligand Preparation: this compound
Accurate ligand preparation is critical for a successful docking study. The goal is to generate a 3D conformation of the molecule with correct stereochemistry, protonation state, and partial charges.[12]
Protocol:
-
Obtain 2D Structure:
-
Convert to 3D and Optimize:
-
Use a computational chemistry tool (e.g., Avogadro, Chem3D, or the ligand preparation tools within docking software suites like Maestro or AutoDock Tools) to convert the 2D drawing into a 3D structure.[14][15]
-
Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or AMBER). This step ensures realistic bond lengths and angles.[14]
-
-
Assign Protonation State and Charges:
-
Determine the likely protonation state of the carboxylic acid group at physiological pH (typically ~7.4). Software like MarvinSketch can predict pKa values. For this molecule, the carboxylic acid will likely be deprotonated.
-
Assign partial charges to each atom.[12][16] This can be done using methods like Gasteiger charges, which are commonly used in AutoDock.[17]
-
-
Define Rotatable Bonds:
-
Save in Appropriate Format:
-
Save the prepared ligand in a format compatible with your chosen docking software, such as .pdbqt for AutoDock Vina or .mol2.[18]
-
B. Receptor Preparation: Histone Deacetylase 8 (HDAC8)
For this application note, we will use Histone Deacetylase 8 (HDAC8) as the target protein. A suitable crystal structure can be obtained from the Protein Data Bank (PDB). For example, PDB ID: 1T69, which is human HDAC8 complexed with an inhibitor.
Protocol:
-
Download PDB File:
-
Go to the RCSB PDB website (rcsb.org) and download the structure file for PDB ID 1T69.
-
-
Clean the Protein Structure:
-
Open the PDB file in a molecular visualization program like UCSF Chimera, PyMOL, or Maestro.[13][18][19][20]
-
Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any other heteroatoms or protein chains that are not part of the monomeric enzyme.[13][14][20] In some cases, specific water molecules that mediate key interactions may be retained, but this is an advanced consideration.[14][20]
-
-
Add Hydrogen Atoms:
-
Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein, ensuring that the protonation states of ionizable residues (like Histidine, Aspartic acid, and Glutamic acid) are appropriate for physiological pH.[13][14][16][18] Most software packages have tools to do this automatically.[18][20]
-
-
Assign Partial Charges:
-
Assign partial charges to the protein atoms. The force field used should be consistent with the one used for the ligand if possible. Common choices include AMBER or CHARMM.
-
-
Save the Prepared Receptor:
-
Save the cleaned and prepared receptor in the appropriate file format for your docking software (e.g., .pdbqt for AutoDock Vina).[18]
-
C. Molecular Docking Simulation
This protocol will use AutoDock Vina, a widely used and effective open-source docking program.
Protocol:
-
Define the Binding Site (Grid Box):
-
The binding site is the region of the protein where the ligand is expected to bind. For HDAC8 (PDB: 1T69), this is the active site channel containing the zinc ion.
-
In your visualization software, identify the key active site residues.
-
Define a 3D grid box that encompasses this entire binding site.[16] The size of the box should be large enough to allow the ligand to move and rotate freely but not so large as to make the search computationally expensive.
-
-
Configure the Docking Parameters:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand files, the coordinates of the center of the grid box, and the dimensions of the grid box.
-
You can also specify the exhaustiveness of the search, which controls the computational effort. A higher value increases the likelihood of finding the optimal binding pose but takes longer.
-
-
Run the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
The software will perform the docking and generate an output file containing the predicted binding poses and their corresponding energy scores.[8]
-
III. Analysis and Interpretation of Results
A. Binding Affinity and Pose Selection
-
Binding Affinity (Score): The primary quantitative output is the binding affinity, typically reported in kcal/mol.[8] A more negative value indicates a stronger predicted binding affinity.[9]
-
Pose Analysis: The docking software will generate multiple binding poses (conformations) for the ligand.[10] The top-ranked pose (lowest energy) is generally considered the most likely.[21] However, it is crucial to visually inspect the top few poses to ensure they are chemically reasonable.
B. Visualization of Interactions
Use molecular graphics software to visualize the docked poses of this compound within the HDAC8 active site.[11][22] Key interactions to look for include:
-
Hydrogen Bonds: Identify any hydrogen bonds formed between the ligand and protein residues.[9] These are strong, directional interactions that are critical for binding.
-
Hydrophobic Interactions: Note any nonpolar parts of the ligand that are buried in hydrophobic pockets of the protein.
-
Ionic Interactions: Look for salt bridges between charged groups on the ligand (like the carboxylate) and the protein.
-
Coordination with Zinc: For HDACs, a key interaction is the coordination of a zinc-binding group from the inhibitor with the catalytic Zn²⁺ ion in the active site.[4][5][7]
The visualization of these interactions can be represented in a 2D diagram for clarity.
Figure 2: Hypothetical interaction diagram for the ligand in the HDAC8 active site.
C. Quantitative Data Summary
A docking study often involves comparing the target ligand to a known inhibitor (a positive control) and potentially other analogues. The results can be summarized in a table.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki) |
| This compound | -7.8 | HIS142, ASP178, TYR306 | 1.5 µM |
| Vorinostat (SAHA) - Control | -8.5 | HIS142, HIS143, ASP178, TYR306 | 0.4 µM |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
IV. Validation of Docking Protocols
The trustworthiness of a molecular docking study hinges on its validation.[23] A crucial step is to demonstrate that the chosen protocol can accurately reproduce known experimental data.
Redocking
The most common method for validating a docking protocol is "redocking".[23][24]
Protocol:
-
Extract the Native Ligand: From the original PDB file (e.g., 1T69), extract the co-crystallized inhibitor.
-
Dock the Native Ligand: Using the exact same protocol (prepared receptor, grid box, and docking parameters), dock the native ligand back into the receptor's binding site.
-
Calculate RMSD: Superimpose the lowest energy docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the two.[9][10][23][24]
-
Assess Accuracy: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[9][23][24][25][26]
V. Conclusion and Future Directions
This guide has provided a detailed framework for conducting a molecular docking study of this compound, using HDAC8 as a representative target. By following these protocols, researchers can generate robust and reliable predictions of binding modes and affinities.
The insights gained from such studies are invaluable for:
-
Prioritizing compounds for experimental testing.
-
Guiding the rational design of more potent and selective analogues.
-
Formulating hypotheses about the mechanism of action at a molecular level.
It is important to remember that molecular docking is a predictive tool. The results should always be interpreted in the context of their limitations and, whenever possible, validated with experimental binding assays such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).[27] For greater accuracy, the stability of the docked complex can be further investigated using molecular dynamics (MD) simulations.[2][5][24]
References
-
A Review on Molecular Docking on HDAC Isoforms: Novel Tool for Designing Selective Inhibitors - PMC. (n.d.). PubMed Central. [Link]
-
How to interprete and analyze molecular docking results? (2024). ResearchGate. [Link]
-
How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. [Link]
-
How does one prepare proteins for molecular docking? (2021). Quora. [Link]
-
(PDF) Validation of Docking Methodology (Redocking). (2024). ResearchGate. [Link]
-
MOLECULAR DOCKING, ADMET, AND MOLECULAR DYNAMICS SIMULATION STUDIES FOR MOLECULES WITH EXPECTED HDAC INHIBITION ACTIVITY. (n.d.). Gomal Journal of Medical Sciences. [Link]
-
Analysis and Mapping of Molecular Docking Results. (n.d.). CD ComputaBio. [Link]
-
How to validate the molecular docking results ? (2022). ResearchGate. [Link]
-
Molecular docking and ADMET analysis of hydroxamic acids as HDAC2 inhibitors - PMC. (n.d.). PubMed Central. [Link]
-
Investigating Potential Cancer Therapeutics: Insight into Histone Deacetylases (HDACs) Inhibitions - PMC. (n.d.). NIH. [Link]
-
Toward Selective Histone Deacetylase Inhibitor Design: Homology Modeling, Docking Studies, and Molecular Dynamics Simulations of Human Class I Histone Deacetylases. (n.d.). Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery - PMC. (n.d.). PubMed Central. [Link]
-
Session 4: Introduction to in silico docking. (n.d.). [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. (n.d.). NIH. [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock. (n.d.). ACS Publications. [Link]
-
HADDOCK2.4 shape-restrained protein-small molecule tutorial. (n.d.). Bonvin Lab. [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. [Link]
-
Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. (2020). YouTube. [Link]
-
Molecular docking proteins preparation. (2019). ResearchGate. [Link]
-
Learn Maestro: Preparing protein structures. (2024). YouTube. [Link]
-
AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube. [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). [Link]
-
Key Topics in Molecular Docking for Drug Design - PMC. (n.d.). NIH. [Link]
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- 3. AI tool dramatically reduces computing power needed to find protein-binding molecules | News | Chemistry World [chemistryworld.com]
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- 7. Investigating Potential Cancer Therapeutics: Insight into Histone Deacetylases (HDACs) Inhibitions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
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- 19. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
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- 27. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Oxo-5-(4-thiomethylphenyl)valeric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support guide is designed to assist you in overcoming common challenges and improving the yield and purity of 5-Oxo-5-(4-thiomethylphenyl)valeric acid synthesis. The information provided is based on established chemical principles and field-proven insights to ensure the successful execution of your experiments.
Reaction Overview: Friedel-Crafts Acylation
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction.[1] This electrophilic aromatic substitution involves the reaction of thioanisole with glutaric anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2] The methylthio (-SCH₃) group on the thioanisole ring is an ortho, para-directing activator, with the para-substituted product being sterically favored.[3][4]
The reaction proceeds through the formation of an acylium ion from the interaction of glutaric anhydride and the Lewis acid.[2] This electrophile is then attacked by the electron-rich aromatic ring of thioanisole.[2][4] A subsequent aqueous workup is necessary to decompose the ketone-catalyst complex and isolate the desired product.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inadequate Catalyst Activity: The Lewis acid (e.g., AlCl₃) may be hydrated or used in insufficient quantity.[3][5] | - Use a fresh, unopened container of anhydrous AlCl₃ or purify it before use. - Ensure all glassware and solvents are rigorously dried to maintain anhydrous conditions.[3] - Increase the molar ratio of the catalyst. A stoichiometric amount or more is often necessary as the ketone product forms a stable complex with the catalyst.[1][6] |
| Deactivated Aromatic Substrate: Impurities in the thioanisole can hinder the electrophilic substitution. | - Purify the thioanisole via distillation or column chromatography before use. | |
| Low Reaction Temperature: The activation energy for the reaction may not be reached.[5][7] | - Gradually and cautiously increase the reaction temperature, while monitoring for the formation of byproducts. | |
| Insufficient Reaction Time: The reaction may not have proceeded to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3] | |
| Formation of Significant Byproducts | Ortho-Isomer Formation: While the para-isomer is favored, the formation of the ortho-isomer can occur.[3] | - Lower the reaction temperature: Running the reaction at 0-5°C can improve para-selectivity.[3] - Choice of solvent: Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) often provide good selectivity.[3] |
| Polysubstitution: Although the acyl group is deactivating, harsh conditions can lead to diacylation.[7] | - Use a less reactive acylating agent or a milder Lewis acid if possible.[7] - Ensure the stoichiometry of the reactants is carefully controlled.[7] | |
| Demethylation: Strong Lewis acids, especially in excess or at high temperatures, can cleave the methyl group from the sulfur atom.[7] | - Consider using a milder Lewis acid such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).[7] - Avoid excessive heat and prolonged reaction times. | |
| Dark Reaction Color (Brown/Black) | Decomposition or Side Reactions: This often indicates the presence of moisture, excessively high temperatures, or impure reagents.[7] | - Strictly adhere to anhydrous conditions. - Control the temperature, particularly during the addition of the Lewis acid catalyst. - Use high-purity, freshly opened or purified reagents and solvents.[7] |
| Reaction Stalls or is Sluggish | Insufficient Catalyst: The ketone product forms a complex with the Lewis acid, rendering it inactive.[1][7] | - A stoichiometric amount of the Lewis acid is typically required. Consider increasing the molar ratio to 1.1-1.5 equivalents relative to the glutaric anhydride.[7] |
| Poor Solubility of Reagents: The reactants may not be adequately dissolved in the chosen solvent. | - Select a solvent that effectively dissolves all reactants. Dichloromethane is a common choice. |
Frequently Asked Questions (FAQs)
Q1: Why is a stoichiometric amount of aluminum chloride needed in this reaction?
A1: Unlike some catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst, such as AlCl₃.[1][6] This is because the ketone product formed is a moderate Lewis base and forms a stable complex with the AlCl₃.[1][7] This complexation effectively removes the catalyst from the reaction cycle. Therefore, enough catalyst must be present to both facilitate the reaction and be complexed by the product. An aqueous workup is then required to break this complex and isolate the ketone.[1]
Q2: How can I minimize the formation of the ortho-isomer?
A2: To enhance the regioselectivity for the desired para-product, several factors can be optimized. Lowering the reaction temperature generally favors the formation of the thermodynamically more stable para-isomer.[3] The choice of solvent can also influence the ortho/para ratio; non-polar solvents like dichloromethane or carbon disulfide are often preferred.[3] Additionally, employing sterically bulkier Lewis acid catalysts can sometimes increase para-selectivity.
Q3: My reaction mixture turned very dark. What does this signify and how can I prevent it?
A3: A dark brown or black reaction mixture is often a sign of decomposition or unwanted side reactions.[7] This can be caused by several factors, including the presence of moisture, which can react exothermically with the Lewis acid, or excessively high reaction temperatures.[7] Using impure reagents can also contribute to this issue.[7] To prevent this, ensure all glassware, solvents, and reagents are scrupulously dry. Maintain careful temperature control, especially during the addition of the catalyst, and use high-purity starting materials.
Q4: Can I use a different Lewis acid besides aluminum chloride?
A4: Yes, other Lewis acids can be used for Friedel-Crafts acylation, although AlCl₃ is the most common and often the most reactive.[8] Milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be employed, which may help to reduce side reactions like demethylation.[7] In recent years, solid acid catalysts have also been explored as more environmentally friendly alternatives.[9][10] The choice of catalyst will depend on the specific reactivity of the substrate and the desired reaction conditions.
Q5: What is the best way to monitor the progress of the reaction?
A5: The progress of the Friedel-Crafts acylation can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3] By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting materials (thioanisole) and the formation of the product. This allows you to determine when the reaction has reached completion and to avoid unnecessarily long reaction times which could lead to increased byproduct formation.
Experimental Workflow and Diagrams
General Experimental Protocol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1-1.2 equivalents) in anhydrous dichloromethane.[4]
-
Reagent Addition: Cool the suspension in an ice bath. To the dropping funnel, add a solution of glutaric anhydride (1.0 equivalent) and thioanisole (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.[4] Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a flask containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction and Drying: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.[4]
-
Concentration and Purification: Remove the solvent by rotary evaporation. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.[4]
Reaction Mechanism
Caption: Key steps in the Friedel-Crafts acylation for the synthesis of this compound.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common issues in the synthesis.
References
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
ACS Publications. (2022, December 14). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]
-
ResearchGate. (2025, August 6). (PDF) Friedel-Crafts acylation of aromatic compounds. [Link]
-
ResearchGate. (PDF) JMolCat Experimental and theoretical analysis of friedel-craft acylation of thioanisole. [Link]
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"troubleshooting unexpected results in 5-Oxo-5-(4-thiomethylphenyl)valeric acid experiments"
Technical Support Center: 5-Oxo-5-(4-thiomethylphenyl)valeric acid Experiments
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for unexpected results in experiments involving this compound. The following information is structured in a question-and-answer format to directly address common challenges, explaining the underlying scientific principles and offering field-proven solutions.
Section 1: Synthesis and Purity Issues
The synthesis of this compound, often achieved via Friedel-Crafts acylation, can present several challenges. This section addresses common problems related to reaction yield, purity, and side products.
FAQ 1: My Friedel-Crafts acylation reaction resulted in a low yield. What are the potential causes and how can I optimize the reaction?
Low yields in Friedel-Crafts acylation are a frequent issue. The root cause often lies in the reaction conditions or the quality of the reagents.
Potential Causes & Solutions:
-
Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water present will react with the catalyst, deactivating it and halting the reaction.
-
Troubleshooting Steps:
-
Ensure all glassware is thoroughly dried in an oven prior to use.
-
Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent.
-
Handle the Lewis acid in a glove box or under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
-
-
Inadequate Catalyst Amount: An insufficient amount of Lewis acid will lead to an incomplete reaction. Stoichiometrically, more than one equivalent of the catalyst is often required because it can complex with both the acyl halide and the resulting ketone product.
-
Optimization Strategy: A common practice is to use a slight excess of the Lewis acid (e.g., 1.1 to 1.3 equivalents) to drive the reaction to completion.
-
-
Reaction Temperature: The temperature plays a crucial role in the reaction rate and selectivity.
-
Considerations: While higher temperatures can increase the reaction rate, they can also promote the formation of side products. It is advisable to start the reaction at a lower temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature.
-
-
Purity of Reactants: The purity of the starting materials, thioanisole and glutaric anhydride (or its corresponding acyl chloride), is critical. Impurities can interfere with the catalyst or lead to unwanted side reactions.
-
Best Practices: Purify starting materials if their purity is questionable. Thioanisole can be distilled, and glutaric anhydride can be recrystallized.
-
Workflow for Optimizing Friedel-Crafts Acylation:
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
FAQ 2: I've isolated my product, but analytical data (NMR, MS) suggests the presence of impurities. What are the likely side products and how can I purify my compound?
The presence of impurities is a common outcome. Identifying these impurities through spectroscopic methods is the first step toward effective purification.
Common Impurities and Side Reactions:
-
Isomeric Products: Friedel-Crafts acylation of thioanisole is generally expected to yield the para-substituted product due to the ortho, para-directing nature of the thiomethyl group and steric hindrance at the ortho position. However, small amounts of the ortho-isomer can sometimes form.
-
Polyacylation Products: While the ketone product is deactivated towards further acylation, under harsh conditions, a second acylation might occur.[1][2]
-
Unreacted Starting Materials: Incomplete reactions will leave residual thioanisole and glutaric anhydride/acid.
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds.
-
Protocol:
-
Dissolve the crude product in a minimum amount of a hot solvent in which the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures.
-
Allow the solution to cool slowly to promote the formation of pure crystals.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Solvent Selection Table:
-
| Solvent System | Suitability |
| Ethanol/Water | Good for moderately polar compounds. |
| Toluene | Effective for aromatic compounds. |
| Ethyl Acetate/Hexanes | A versatile system for varying polarity. |
-
Column Chromatography: For separating mixtures of compounds with different polarities, column chromatography is a powerful technique.
-
Methodology:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a column with the slurry.
-
Dissolve the crude product in a minimal amount of solvent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the pure product.
-
-
Purity Assessment:
The purity of the final product should be confirmed using various analytical techniques:
-
Melting Point: A sharp melting point range is indicative of high purity.[3] The reported melting point for this compound is around 136-141.35 °C.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and detecting impurities.[6][7]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[7]
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity.[6]
Section 2: Spectroscopic Characterization Issues
Obtaining clean and interpretable spectroscopic data is crucial for confirming the structure of your compound. This section addresses common issues encountered during NMR and IR analysis.
FAQ 3: My ¹H NMR spectrum of this compound shows unexpected peaks or peak broadening. What could be the cause?
Unexpected signals or changes in peak shape in an NMR spectrum can arise from several factors.
Potential Causes and Interpretations:
-
Residual Solvent Peaks: Ensure you have correctly identified the solvent used for the NMR analysis and are aware of its characteristic chemical shifts.
-
Water Contamination: A broad peak, often in the range of 1.5-4.5 ppm, can be due to the presence of water in the NMR solvent. The carboxylic acid proton is also exchangeable and can appear as a broad singlet.
-
Impurities: As discussed in the previous section, isomeric byproducts or unreacted starting materials will give rise to extra peaks.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant broadening of NMR signals. This can sometimes be addressed by filtering the NMR sample through a small plug of silica gel.
-
Concentration Effects: At high concentrations, intermolecular interactions can lead to peak broadening. Diluting the sample may result in sharper signals.
Expected ¹H NMR Signals for this compound:
| Protons | Chemical Shift (ppm, approximate) | Multiplicity | Integration |
| -SCH₃ | 2.5 | Singlet | 3H |
| -CH₂-C=O | 3.0 | Triplet | 2H |
| -CH₂-COOH | 2.4 | Triplet | 2H |
| -CH₂-CH₂-CH₂- | 2.0 | Quintet | 2H |
| Aromatic Protons | 7.2 and 7.8 | Doublets | 2H each |
| -COOH | >10 | Broad Singlet | 1H |
FAQ 4: The C=O stretch in my IR spectrum is not where I expect it to be. What does this indicate?
The position of the carbonyl (C=O) stretch in an Infrared (IR) spectrum is highly diagnostic of the chemical environment of the carbonyl group.
Interpreting Carbonyl Stretching Frequencies:
-
Aromatic Ketone: The ketone carbonyl conjugated to the aromatic ring is expected to absorb around 1685-1690 cm⁻¹.[8][9]
-
Carboxylic Acid: The carbonyl of the carboxylic acid will typically show a strong absorption in the range of 1700-1725 cm⁻¹. The exact position can be influenced by hydrogen bonding.
-
Broad -OH Stretch: A very broad absorption from approximately 2500 to 3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group, should also be present and may overlap with C-H stretching frequencies.
Troubleshooting Diagram for IR Spectral Deviations:
Caption: A logical flow for troubleshooting unexpected IR carbonyl absorptions.
Section 3: Issues in Biological Assays
For those using this compound in biological experiments, unexpected results can be particularly perplexing. This section provides guidance on troubleshooting in this context.
FAQ 5: I am not observing the expected biological activity of my synthesized this compound. What should I investigate?
A lack of biological activity can stem from issues with the compound itself or with the experimental setup.
Potential Compound-Related Issues:
-
Purity: As with any biological experiment, the purity of the compound is paramount. Even small amounts of impurities can interfere with the assay or be toxic to the biological system, masking the true activity of the compound of interest.
-
Solubility: Ensure that the compound is fully dissolved in the assay buffer. Poor solubility can lead to an underestimation of the true concentration and, consequently, the observed activity. It may be necessary to use a co-solvent like DMSO, but be sure to include appropriate vehicle controls.
-
Stability: The compound may be degrading under the assay conditions (e.g., temperature, pH, presence of certain enzymes). You can assess stability by incubating the compound under assay conditions for the duration of the experiment and then analyzing it by HPLC to check for degradation.
Experimental Design Considerations:
-
Positive and Negative Controls: Always include appropriate controls to ensure that the assay is performing as expected.
-
Dose-Response Curve: Test the compound over a range of concentrations to determine its potency (e.g., IC₅₀ or EC₅₀). A single concentration may not be sufficient to observe an effect.
-
Cell Line/Target Validation: Confirm that the biological target of interest is present and functional in your chosen experimental system.
Systematic Troubleshooting Approach for Biological Assays:
Caption: A step-by-step guide to troubleshooting a lack of biological activity.
References
- Modern Analytical Technique for Characterization Organic Compounds.
- Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews.
-
Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. Available at: [Link]
- CN102026955A - Process for purifying an alpha-keto ester - Google Patents.
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Ch12: Friedel-Crafts limitations - University of Calgary. Available at: [Link]
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How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]
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9: Separation, Purification, and Identification of Organic Compounds - Chemistry LibreTexts. Available at: [Link]
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Friedel-Crafts Acylation - Chemistry LibreTexts. Available at: [Link]
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EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer ... Available at: [Link]
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Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. Available at: [Link]
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This compound - Oakwood Chemical. Available at: [Link]
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Purification and characterization of branched chain α-keto acid dehydrogenase complex of bovine kidney - PMC - NIH. Available at: [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]
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5 questions with answers in KETO ACIDS | Science topic - ResearchGate. Available at: [Link]
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Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes | Fiveable. Available at: [Link]
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Master Organic Reactions | Step-by-Step Problem Solving Guide - YouTube. Available at: [Link]
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Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. Available at: [Link]
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CH 336: Ketone Spectroscopy - Oregon State University. Available at: [Link]
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Common sources of mistake in organic synthesis : r/OrganicChemistry - Reddit. Available at: [Link]
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Approach to Synthesis Problems – Organic Chemistry: How to…. Available at: [Link]
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What are some common mistakes made when solving problems involving organic reaction mechanisms? - Quora. Available at: [Link]
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19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Available at: [Link]
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19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax. Available at: [Link]
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NMR, mass spectroscopy, IR - finding compound structure - ResearchGate. Available at: [Link]
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Keto acid - Wikipedia. Available at: [Link]
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Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - ResearchGate. Available at: [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH. Available at: [Link]
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Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxo-thiazolidi n-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC - NIH. Available at: [Link]
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Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders | Request PDF - ResearchGate. Available at: [Link]
-
Valeric acid - Wikipedia. Available at: [Link]
-
Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC - PubMed Central. Available at: [Link]
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Technical Support Center: Refining Purification Methods for 5-Oxo-5-(4-thiomethylphenyl)valeric acid
Welcome to the technical support center for the purification of 5-Oxo-5-(4-thiomethylphenyl)valeric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed purification protocols. Our goal is to equip you with the scientific understanding and practical steps necessary to overcome common challenges and achieve high purity of this important keto-acid intermediate.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have before diving into detailed troubleshooting and protocols.
Q1: What are the most common impurities I can expect in my crude this compound sample?
A1: The impurity profile of your sample will largely depend on the synthetic route. Assuming the compound is synthesized via a Friedel-Crafts acylation of thioanisole with glutaric anhydride, the most common impurities include:
-
Unreacted Starting Materials: Thioanisole and glutaric acid (or its anhydride).
-
Ortho-isomer: 2-((5-oxo-5-(4-thiomethylphenyl)valeroyl)oxy)benzoic acid, which is a common byproduct in Friedel-Crafts acylations of substituted aromatics.
-
Demethylated Byproducts: Strong Lewis acids used in the reaction can sometimes lead to the cleavage of the methyl group from the sulfur, resulting in thiophenol-derived impurities.[1]
-
Polymeric Residues: These can form under harsh reaction conditions or in the presence of certain impurities.
Q2: What is a reasonable target purity for this compound for use in downstream applications?
A2: For most research and early-stage drug development applications, a purity of >98% is generally considered acceptable. However, for more sensitive assays or later-stage development, a purity of >99.5% may be required. The purification methods outlined in this guide are designed to help you achieve these high levels of purity.
Q3: What are the primary purification techniques suitable for this compound?
A3: Given that this compound is a solid carboxylic acid, the most effective purification methods are:
-
Acid-Base Extraction: An excellent initial step to separate the acidic product from neutral and basic impurities.[2][3]
-
Recrystallization: A powerful technique for removing small amounts of impurities from a solid compound.
-
Column Chromatography: Useful for separating the desired product from impurities with similar polarities, such as the ortho-isomer.
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification. Due to the aromatic nature of the compound, spots can be visualized under UV light (254 nm).[4] Staining with a potassium permanganate solution can also be effective for visualizing the ketone and carboxylic acid functional groups.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your purification experiments.
Recrystallization Issues
Q: My compound is "oiling out" instead of forming crystals during recrystallization. What's happening and how can I fix it?
A: "Oiling out" occurs when the solute is too soluble in the chosen solvent, even at lower temperatures, or if the solution is cooled too rapidly. The compound separates as a liquid phase instead of forming a crystalline lattice.
Solutions:
-
Re-evaluate your solvent system: The ideal solvent should dissolve your compound when hot but have poor solubility when cold.[5] If your compound is too soluble, try a less polar solvent or a solvent mixture.
-
Slow down the cooling process: Allow the flask to cool slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange themselves into a crystal lattice.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled solution to initiate crystallization.
Q: After recrystallization, my product's purity has not significantly improved. What should I do?
A: This indicates that the chosen recrystallization solvent does not effectively discriminate between your product and the impurities, or that an impurity is co-crystallizing with your product.
Solutions:
-
Change the solvent system: Experiment with different solvents or solvent mixtures. A good starting point is to test the solubility of your crude product in a range of solvents with varying polarities (e.g., ethanol/water, ethyl acetate/hexanes, toluene).
-
Perform a pre-purification step: Use acid-base extraction to remove neutral or basic impurities before attempting recrystallization.
-
Consider column chromatography: If the impurities have very similar solubility profiles to your product, column chromatography may be necessary for effective separation.
Column Chromatography Issues
Q: My carboxylic acid is streaking badly on the silica gel TLC plate and the column. How can I get clean separation?
A: Streaking of carboxylic acids on silica gel is a common problem caused by the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel.[6] This leads to a mixture of protonated and deprotonated forms, resulting in tailing.
Solution:
-
Acidify your eluent: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[6] This will keep your carboxylic acid fully protonated, leading to a more defined spot on the TLC plate and better separation on the column.
Q: I'm not getting good separation between my desired para-isomer and the ortho-isomer impurity. What can I do?
A: Separating constitutional isomers can be challenging. Optimizing your mobile phase is key.
Solutions:
-
Fine-tune your solvent polarity: Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to resolve closely eluting compounds. A common gradient for this type of separation is a gradual increase of ethyl acetate in hexanes.
-
Try a different stationary phase: If silica gel is not providing adequate separation, consider using a different adsorbent like alumina (neutral or acidic).
-
Employ flash chromatography: The use of pressure in flash chromatography can improve the resolution of the separation.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Initial Purification
This protocol is designed to separate the acidic this compound from any neutral or basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.
-
Basification and Extraction: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times. The deprotonated carboxylic acid will move into the aqueous layer as its sodium salt.
-
Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.
-
Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise with stirring until the solution is acidic (pH ~2), which will cause the purified carboxylic acid to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined by small-scale solubility tests.
Recommended Solvent Systems to Test:
-
Ethanol/Water
-
Ethyl Acetate/Hexanes
-
Toluene
-
Dissolution: In a fume hood, place the crude, dry this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more polar solvent of a binary system) until the solid is fully dissolved at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel to remove them.
-
Crystallization: If using a binary solvent system, add the less polar solvent dropwise to the hot solution until a slight cloudiness persists. Add a few drops of the more polar solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 3: Silica Gel Column Chromatography
This protocol is for the separation of the target compound from closely related impurities like the ortho-isomer.
-
TLC Analysis: First, determine an optimal eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate with 0.5% acetic acid. Aim for an Rf value of ~0.3 for the desired product.
-
Column Packing: Pack a glass column with silica gel using a slurry method with your chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation and Purity Assessment
Table 1: Potential Impurities and Recommended Purification Strategies
| Impurity | Chemical Structure | Recommended Purification Method |
| Thioanisole | C₆H₅SCH₃ | Acid-Base Extraction (remains in organic layer) |
| Glutaric Acid | HOOC(CH₂)₃COOH | Recrystallization (different solubility profile) |
| Ortho-isomer | 2-((5-oxo-5-(4-thiomethylphenyl)valeroyl)oxy)benzoic acid | Column Chromatography |
| Demethylated Product | 5-Oxo-5-(4-mercaptophenyl)valeric acid | Column Chromatography |
Purity Assessment
The purity of the final product should be assessed using a combination of the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a gradient elution of acetonitrile and water (both containing 0.1% formic acid) is a good starting point for method development.[4][7][8] Detection can be done using a UV detector at a wavelength where the aromatic ketone absorbs strongly (e.g., 254 nm).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show characteristic peaks for the aromatic protons, the methylthio group, and the aliphatic chain of the valeric acid. The integration of these peaks should correspond to the correct proton count.
-
¹³C NMR: The spectrum should show the expected number of carbon signals, including the carbonyl carbons of the ketone and carboxylic acid.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show a prominent peak for the deprotonated molecule [M-H]⁻. The fragmentation pattern can provide further structural confirmation. A common fragmentation for aromatic ketones is the cleavage of the bond alpha to the carbonyl group.[9][10]
-
Melting Point Analysis: A pure compound will have a sharp melting point range. Impurities will typically cause a depression and broadening of the melting point.
Visualizations
Diagram 1: General Purification Workflow
Caption: A generalized workflow for the purification of this compound.
Diagram 2: Chemical Structures of Target Molecule and Key Impurity
Caption: Structures of the target molecule and a potential ortho-isomer impurity.
References
- Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry.
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- Fragmentation of Arom
- Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed.
- A Comparative Guide to the Spectral Analysis of 4'-(Methylthio)
- Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. Request PDF.
- Technical Support Center: Optimizing Carboxylic Acid Purific
- A Spectroscopic Dive into the Isomers of 4'-(Methylthio)
- Column chrom
- MASS SPECTROMETRY: FRAGMENTATION P
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- 4'-(Methylthio)acetophenone - SpectraBase.
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- Analysis of intracellular α-keto acids by HPLC with fluorescence detection - The Royal Society of Chemistry.
- Analysis of intracellular α-keto acids by HPLC with fluorescence detection - PubMed.
- Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure.
- Analysis of intracellular α-keto acids by HPLC with fluorescence detection - RSC Publishing.
- Technical Support Center: Friedel-Crafts Acyl
- 4-(METHYLTHIO)BENZOIC ACID 13205-48-6 wiki - Guidechem.
- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032608).
- CAS NO 13205-48-6 4-(Methylthio)benzoic Acid - grg life sciences.
- Applications of Friedel–Crafts reactions in total synthesis of n
- CN101817770B - Method for preparing methylthio-benzoic acid - Google P
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
- COLUMN CHROMATOGRAPHY KIT | Fralin Life Sciences Institute - Virginia Tech.
- 5-OXO-5-PHENYLPENTANOIC ACID | CAS 1501-05-9 - M
- (PDF)
- 5-Oxo-5-phenylvaleric acid 96 1501-05-9 - Sigma-Aldrich.
- Friedel-Crafts Acyl
- 1501-05-9|5-Oxo-5-phenylpentanoic acid|BLD Pharm.
- Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity - MDPI.
- Recrystallization Demonstr
- Three-Component Procedure for the Synthesis of 5Aryl5,8-dihydroazolo[1,5-a]pyrimidine-7-carboxylic Acids - ResearchG
- Valeric acid (5:0) (Compound) - Exposome-Explorer - IARC.
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"addressing stability problems of 5-Oxo-5-(4-thiomethylphenyl)valeric acid in solution"
Welcome to the technical support center for 5-Oxo-5-(4-thiomethylphenyl)valeric acid (CAS: 845790-49-0). This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered when working with this molecule in solution. Our goal is to provide you with the mechanistic insights and practical protocols necessary to ensure the integrity of your experiments.
Introduction: Understanding the Molecule
This compound is a bifunctional molecule containing a gamma-keto acid moiety and an aromatic thioether (sulfide) group. While the gamma-keto acid structure is relatively stable compared to its beta-keto counterparts, the thioether group is susceptible to environmental factors, making solution stability a primary concern for researchers. The principal degradation pathway involves the oxidation of the sulfur atom. This guide will walk you through identifying, mitigating, and understanding these stability issues.
Table 1: Compound Properties
| Property | Value | Reference |
| CAS Number | 845790-49-0 | [1] |
| Molecular Formula | C₁₂H₁₄O₃S | [1] |
| Molecular Weight | 238.31 g/mol | [1] |
| Structure | A phenyl ring substituted with a methylthio group and a valeric acid chain with a ketone at the 5-position. |
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound is showing a progressive loss of the parent peak in my HPLC analysis over time, even when stored at 4°C. What is the likely cause?
This is a classic sign of chemical degradation. For this specific molecule, the most probable cause is the oxidation of the thioether (sulfide) group . The sulfur atom in the thiomethyl group is electron-rich and can be readily oxidized by dissolved oxygen in your solvent, or by trace peroxides that can form in organic solvents like THF or dioxane. This oxidation process converts the thioether first to a sulfoxide and then potentially further to a sulfone .[2][3] These degradation products will have different retention times in your HPLC analysis, leading to a decrease in the area of your parent peak and the appearance of new, more polar impurity peaks.
Q2: What are the primary degradation products I should be looking for?
You should primarily look for two oxidation products:
-
5-(4-(Methylsulfinyl)phenyl)-5-oxopentanoic acid (The Sulfoxide): This is the first and most common oxidation product.
-
5-(4-(Methylsulfonyl)phenyl)-5-oxopentanoic acid (The Sulfone): This results from the further oxidation of the sulfoxide.
These products can be confirmed using mass spectrometry (MS), as you will observe mass increases of +16 amu (for the sulfoxide) and +32 amu (for the sulfone) relative to the parent compound.
Q3: How does the pH of my aqueous solution affect the stability of the compound?
The stability of this compound is significantly pH-dependent. While the gamma-keto acid portion is not prone to the rapid decarboxylation seen in beta-keto acids[4], the overall rate of thioether oxidation can be influenced by pH.
-
Neutral to Alkaline pH (pH > 7): Higher pH can increase the rate of certain oxidative processes. Studies on other molecules have shown that ester hydrolysis rates near sulfide groups can increase at higher pH.[5] While this molecule has a carboxylic acid, the principle of increased hydroxide-ion-mediated reactions is relevant.
-
Acidic pH (pH < 6): Acidic conditions are generally preferred for storing solutions of compounds with carboxylic acids to maintain them in their protonated, often more stable, form.[6] However, strong acids combined with oxidizing agents can also promote degradation.
We strongly recommend performing a pH-rate profile study (see Troubleshooting Guides) to determine the optimal pH for your specific application and buffer system.
Q4: I am dissolving my compound in DMSO for cellular assays. Are there any special precautions I should take?
Yes. While DMSO is a common solvent, it is hygroscopic (absorbs water from the air) and can contain or form oxidizing impurities upon improper storage or handling. To ensure stability:
-
Use High-Purity Solvent: Always use anhydrous, high-purity DMSO from a freshly opened bottle or ampule.
-
Store Properly: Store DMSO stock solutions frozen at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles and moisture absorption.
-
Inert Atmosphere: When preparing solutions for long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen.
Troubleshooting Guides & Protocols
Guide 1: My compound appears to be degrading rapidly. How can I confirm the cause and prevent it?
This situation calls for a systematic approach using a forced degradation study . This will help you identify which stress factors (oxidation, pH, light, heat) are responsible for the instability.
Protocol 1: Forced Degradation Study
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.
-
Aliquot for Stress Conditions: Dispense the stock solution into separate, clearly labeled amber glass vials for each condition. An unstressed sample stored at -20°C should be used as a T=0 and control sample.
-
Apply Stress:
-
Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N. Incubate at 40°C.
-
Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N. Incubate at 40°C.
-
Oxidation: Add hydrogen peroxide to a final concentration of 3%. Incubate at room temperature.[3]
-
Thermal Stress: Incubate a vial of the stock solution at 60°C.
-
Photostability: Expose a vial of the stock solution in a clear glass vial to direct light (ICH-compliant photostability chamber).
-
-
Analyze Samples: At specified time points (e.g., 2, 8, 24, 48 hours), take an aliquot from each condition, neutralize if necessary, dilute to a suitable concentration, and analyze by HPLC-UV/MS.
-
Evaluate Results: Compare the chromatograms of the stressed samples to the control. A significant and rapid loss of the parent peak in the oxidative (H₂O₂) condition strongly confirms that thioether oxidation is the primary degradation pathway.
Guide 2: What is the best way to prepare and store solutions to maximize stability?
Based on the chemical nature of the compound, the following best practices are recommended.
Table 2: Recommended Solution Preparation and Storage Conditions
| Parameter | Recommendation | Rationale |
| Solvent Choice | Use de-gassed, high-purity solvents. Acetonitrile is often preferred over methanol or ethanol for long-term storage due to lower reactivity. | Minimizes dissolved oxygen, the primary oxidant.[2] |
| pH (Aqueous) | Maintain a slightly acidic pH (e.g., pH 4-6) using a non-reactive buffer system (e.g., acetate). | Balances the stability of the carboxylic acid and minimizes potential base-catalyzed oxidation.[6] |
| Antioxidants | For non-cellular applications, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT). | Scavenges free radicals and reactive oxygen species that could initiate oxidation. |
| Temperature | Store stock solutions at ≤ -20°C. For daily use, store working solutions at 2-8°C. | Reduces the rate of all chemical degradation reactions. |
| Atmosphere | Purge the vial headspace with an inert gas (Argon or Nitrogen) before sealing for long-term storage. | Displaces oxygen from the vial, directly preventing oxidation. |
| Container | Use amber glass vials. | Protects against potential, though less likely, photodegradation. |
Protocol 2: Preparation of a Stabilized Stock Solution
-
Solvent Preparation: Use a fresh bottle of HPLC-grade acetonitrile. De-gas the solvent by sparging with argon or nitrogen for 15-20 minutes.
-
Weighing: Accurately weigh the this compound in an amber glass volumetric flask.
-
Dissolution: Add the de-gassed solvent to the flask to dissolve the compound completely, using sonication if necessary. Bring to final volume.
-
Aliquoting: Immediately dispense the solution into single-use amber glass vials.
-
Inerting: Gently blow a stream of argon or nitrogen over the liquid surface in each vial for 10-15 seconds to displace the air in the headspace.
-
Sealing and Storage: Tightly cap the vials and store them at -20°C or -80°C.
By implementing these protocols and understanding the chemical vulnerabilities of this compound, you can significantly improve the reliability and reproducibility of your experimental results.
References
-
Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
-
Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]
-
Oakwood Chemical. This compound. [Link]
-
Jackson, S. L., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PLOS ONE. [Link]
-
Conklin, K. M., et al. (2008). Investigation of the pH effects on the formation of methylated thio-arsenicals, and the effects of pH and temperature on their stability. Journal of Analytical Atomic Spectrometry. [Link]
-
Fu, Y., et al. (2019). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Omega. [Link]
-
Fairbanks, S. D., & Anseth, K. S. (2009). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Journal of Biomedical Materials Research Part A. [Link]
-
Rösner, F. M., et al. (2022). Mediating Oxidation of Thioethers with Iodine—A Mild and Versatile Pathway to Trigger the Formation of Peptide Hydrogels. Angewandte Chemie International Edition. [Link]
Sources
- 1. This compound [oakwoodchemical.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 5-Oxo-5-(4-thiomethylphenyl)valeric Acid Derivatives
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center dedicated to addressing challenges in the preclinical and clinical development of 5-Oxo-5-(4-thiomethylphenyl)valeric acid (OTV) derivatives. This guide is designed for researchers, scientists, and drug development professionals. Our goal is to provide practical, scientifically-grounded solutions to common issues encountered during experimentation, with a focus on enhancing oral bioavailability.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational concepts crucial for understanding and troubleshooting the bioavailability of OTV derivatives.
Question: What is bioavailability, and why is it a critical parameter for our OTV derivatives?
Answer: Bioavailability refers to the rate and extent to which the active pharmaceutical ingredient (API)—in this case, your OTV derivative—is absorbed from its dosage form and becomes available at the site of action in the body.[1] For oral medications, it represents the fraction of the administered dose that reaches systemic circulation unchanged.[2] Poor oral bioavailability can lead to variable and insufficient drug concentrations in the blood, resulting in a lack of therapeutic efficacy and complicating dose selection for clinical studies.[3]
Question: We suspect our OTV derivative has low bioavailability. What are the most likely causes based on its chemical structure?
Answer: The chemical structure of this compound, featuring a lipophilic thiomethylphenyl group and a polar carboxylic acid, suggests that its derivatives are likely to face two primary challenges that limit oral bioavailability:
-
Poor Aqueous Solubility: The presence of the aromatic ring makes the molecule relatively hydrophobic. Many new chemical entities exhibit poor water solubility, which is a major hurdle for absorption, as a drug must first dissolve in gastrointestinal fluids to be absorbed.[4]
-
Low Membrane Permeability: While the lipophilic character can aid in membrane crossing, the overall physicochemical properties might not be optimal for passive diffusion across the intestinal epithelium. The molecule may also be a substrate for efflux transporters, which actively pump the drug out of intestinal cells, reducing net absorption.[3]
These characteristics likely place OTV derivatives into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), both of which present significant formulation challenges.[5]
Question: What are the primary strategic approaches to enhance the bioavailability of a BCS Class II or IV compound like an OTV derivative?
Answer: A multi-pronged approach is typically required. The main strategies fall into three categories:
-
Pharmaceutical Formulation: Modifying the drug product without changing the API's chemical structure. This includes techniques like particle size reduction, creating amorphous solid dispersions, and using lipid-based delivery systems.[6][7]
-
Chemical Modification (Prodrugs): Temporarily modifying the OTV derivative's chemical structure to create a "prodrug" with improved solubility or permeability.[8][9] This prodrug is then converted back to the active OTV derivative inside the body.[10]
-
Judicious Use of Excipients: Incorporating specific "inactive" ingredients (excipients) into the formulation that can enhance solubility, improve dissolution, or inhibit efflux transporters.[11][12]
The optimal strategy depends on the specific physicochemical properties of your derivative and the primary barrier to its absorption.[11]
Section 2: Troubleshooting Guides
This section provides in-depth, Q&A-style guides for specific experimental problems.
Issue 1: High Variability and Low Plasma Concentrations After Oral Dosing
Question: We are observing significant inter-individual variability and overall low plasma concentrations of our lead OTV derivative in our rat studies. What is the likely cause, and what is our troubleshooting workflow?
Answer: This is a classic sign of dissolution rate-limited absorption, common for poorly soluble compounds.[13] Variability arises because subtle differences in the gastrointestinal (GI) physiology between animals (e.g., gastric pH, presence of food) can have a major impact on how much of a poorly soluble drug dissolves and gets absorbed.[4]
Causality: If the drug dissolves slowly and incompletely in the GI tract, only a small and inconsistent fraction of the administered dose is available for absorption, leading to low and erratic plasma levels.
Troubleshooting Workflow:
A systematic approach is necessary to diagnose and solve this issue. The following workflow diagram outlines the key steps.
Caption: Workflow for troubleshooting low bioavailability.
Issue 2: Promising In Vitro Potency Does Not Translate to In Vivo Efficacy
Question: Our OTV derivative is highly potent in our cell-based assays, but it shows no pharmacological effect in our animal models, even at high doses. Could this be a bioavailability problem?
Answer: Yes, this is a very common scenario in drug development and is frequently caused by a failure of the compound to reach its biological target in sufficient concentrations in vivo.[3] The high in vitro potency confirms the drug can work if it reaches the target, but the lack of in vivo efficacy strongly suggests a pharmacokinetic failure, with poor bioavailability being the primary suspect.
Causality: The concentration of the OTV derivative at the target tissue is a function of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. If oral bioavailability is near zero, the plasma and tissue concentrations will remain below the minimum effective concentration required to produce a pharmacological response, regardless of the administered dose.
Recommended Action: Prodrug Strategy
If formulation approaches (like those in Issue 1) fail to provide adequate exposure, a prodrug strategy may be necessary. This is particularly relevant if the primary issue is poor membrane permeability (BCS Class IV). The carboxylic acid moiety on the OTV parent structure is an ideal handle for prodrug modification.
Mechanism: An ester prodrug masks the polar carboxylic acid with a lipophilic group. This increases the molecule's overall hydrophobicity, which can significantly enhance its ability to permeate the intestinal cell membrane. Once absorbed into the bloodstream, esterase enzymes cleave the ester bond, releasing the active parent OTV derivative.[14][15]
Caption: Mechanism of an ester prodrug strategy.
Section 3: Key Experimental Protocols
Here we provide abbreviated, step-by-step methodologies for common bioavailability enhancement techniques.
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation
Objective: To enhance the dissolution rate of an OTV derivative by converting it from a stable crystalline form to a high-energy amorphous form dispersed within a polymer matrix.[5]
-
Polymer Selection: Select 2-3 polymers known for forming stable ASDs (e.g., PVP K30, HPMC-AS, Soluplus®).
-
Solvent Selection: Identify a common solvent that dissolves both the OTV derivative and the selected polymer (e.g., methanol, acetone, dichloromethane).
-
Preparation:
-
Dissolve the OTV derivative in the chosen solvent to create a clear solution.
-
Dissolve the polymer in the same solution at desired drug:polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
Pour the solution into a petri dish to create a thin film.
-
-
Drying: Place the dish in a vacuum oven at a controlled temperature (e.g., 40-60°C) until all solvent has evaporated (typically 24-48 hours).
-
Characterization: Scrape the resulting solid film. Analyze it using Powder X-ray Diffraction (PXRD) to confirm the absence of crystalline peaks (a "halo" pattern indicates an amorphous state) and Differential Scanning Calorimetry (DSC) to observe a single glass transition temperature (Tg).
-
Performance Testing: Conduct in vitro dissolution studies comparing the dissolution rate of the ASD to the unformulated crystalline OTV derivative.
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate the OTV derivative in a lipid-based system that spontaneously forms a fine emulsion in the GI tract, increasing the drug's solubilization and absorption.[16] This is particularly effective for lipophilic compounds.[17]
-
Excipient Screening:
-
Oils: Determine the solubility of the OTV derivative in various pharmaceutical oils (e.g., Capryol™ 90, Labrafil® M 1944 CS).
-
Surfactants: Screen surfactants for their ability to emulsify the selected oil (e.g., Kolliphor® EL, Tween® 80).
-
Co-solvents: Test co-solvents for their ability to improve drug solubility and aid emulsification (e.g., Transcutol® HP, PEG 400).
-
-
Formulation Development:
-
Based on screening data, mix the selected oil, surfactant, and co-solvent in various ratios. A common starting point is presented in the table below.
-
Add the OTV derivative to the excipient mixture and vortex or stir gently with mild heat until a clear, homogenous solution is formed.
Component Function Example Excipient Typical % (w/w) Oil Solubilizes the drug Capryol™ 90 30 - 60% Surfactant Promotes emulsification Kolliphor® EL 20 - 50% Co-solvent Enhances drug solubility Transcutol® HP 10 - 30% -
-
Characterization:
-
Emulsification Test: Add a small amount (e.g., 1 g) of the SEDDS formulation to a larger volume (e.g., 250 mL) of water with gentle stirring. A successful SEDDS will rapidly form a clear or bluish-white emulsion.
-
Droplet Size Analysis: Measure the droplet size of the resulting emulsion using dynamic light scattering (DLS). Droplet sizes below 200 nm are typically desired for optimal absorption.
-
-
Performance Testing: Fill the liquid SEDDS into capsules for in vivo administration and compare its pharmacokinetic profile against a simple suspension of the OTV derivative.
References
-
UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]
-
Wu, C. Y., & Benet, L. Z. (2005). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. PubMed. Retrieved from [Link]
-
MDPI. (n.d.). Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. Retrieved from [Link]
-
Li, M., & Si, L. (2015). Impact of excipient interactions on drug bioavailability from solid dosage forms. PubMed. Retrieved from [Link]
-
G, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Retrieved from [Link]
-
Patsnap Synapse. (2025). What are the methods used for enhancement of bioavailability?. Retrieved from [Link]
-
JOCPR. (n.d.). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Retrieved from [Link]
-
A&C Chemicals. (2024). Excipients: What they are and their importance in the pharmaceutical industry. Retrieved from [Link]
-
Ghadei, D. (2016). Methods of enhancing bioavailability of drugs. Slideshare. Retrieved from [Link]
-
Omics Online. (2024). Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications. Retrieved from [Link]
-
Singh, A. K., Chaurasiya, A., Awasthi, A., Mishra, G., Asati, S., & Khar, R. K. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Retrieved from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. Retrieved from [Link]
-
Open Access Journals. (n.d.). The importance of excipients in drugs. Retrieved from [Link]
-
European Pharmaceutical Review. (2013). The central role of excipients in drug formulation. Retrieved from [Link]
-
Rautio, J. (2011). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. Wiley Online Library. Retrieved from [Link]
-
Al-Badr, A. A., & El-Enany, N. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Retrieved from [Link]
-
Fralish, M., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central. Retrieved from [Link]
-
Gawarecka, K., & Gawarecki, B. (2023). Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides. Journal of Medical Science. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Bioavailability - can we improve it?. Retrieved from [Link]
-
Das, R. J. (2024). Nano-drug delivery systems for the enhancement of bioavailability and bioactivity. SciSpace. Retrieved from [Link]
-
Yetisgin, A. A., Cetinel, S., Zuvin, M., Kaya, E., & Kurt, H. (2020). Advances in nanomaterial-based targeted drug delivery systems. Frontiers. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (n.d.). Nano Based Drug Delivery Systems: Recent Developments and Future Prospects. Retrieved from [Link]
-
ResearchGate. (n.d.). Nanotechnology in Drug Delivery Systems: Ways to Boost Bioavailability of Drugs. Retrieved from [Link]
-
RSC Publishing. (n.d.). Advancements in nano-based drug delivery systems for therapeutics: a comprehensive review. Retrieved from [Link]
-
Pharmaceutical Technology. (2015). Solving Poor Solubility to Unlock a Drug's Potential. Retrieved from [Link]
-
ResearchGate. (2025). How to improve the bioavailability of poorly soluble drugs. Retrieved from [Link]
-
ResearchGate. (2025). Strategies for enhancing oral bioavailability of poorly soluble drugs. Retrieved from [Link]
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- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. upm-inc.com [upm-inc.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility | Semantic Scholar [semanticscholar.org]
- 10. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of excipient interactions on drug bioavailability from solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. jms.ump.edu.pl [jms.ump.edu.pl]
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- 17. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
Technical Support Center: Mass Spectrometry of Sulfur-Containing Organic Acids
Welcome to the technical support center dedicated to the mass spectrometric analysis of sulfur-containing organic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these often-problematic analytes. Here, we move beyond simple procedural lists to explain the underlying chemical principles, providing you with the expertise to not only solve current issues but also to anticipate and prevent future ones.
Troubleshooting Guide: From Symptoms to Solutions
This section addresses specific, common problems encountered during the LC-MS analysis of sulfur-containing organic acids. Each issue is presented in a question-and-answer format, detailing the symptom, its probable causes, and a logical path to resolution.
Issue 1: Poor or No Analyte Signal
Q: I'm injecting my sulfur-containing organic acid, but I'm seeing a very weak signal, or no signal at all. What's going wrong?
A: This is one of the most frequent challenges. The cause often lies in the inherent chemical properties of your analyte and its interaction with the LC-MS system. Let's break down the potential culprits.
Probable Causes & Solutions:
-
Inefficient Ionization: Sulfur-containing organic acids, particularly thiols and sulfonic acids, can be difficult to ionize efficiently.
-
Solution (Ionization Mode): The primary strategy is to match the ionization mode to the analyte's chemistry. For acids, negative-ion electrospray ionization (ESI) is typically the most effective method, as they readily deprotonate to form [M-H]⁻ ions.[1][2] If negative mode fails, try positive mode; while less intuitive, adduct formation (e.g., [M+Na]⁺) can sometimes yield a stable signal.[1]
-
Solution (Mobile Phase Additives): For negative-ion mode, ensure your mobile phase pH is approximately 2 units above the pKa of your acid to promote deprotonation. However, for LC purposes, a low pH is often used. To aid ionization in negative mode under acidic LC conditions, small amounts of volatile buffers like ammonium acetate can be beneficial. For positive-ion mode, additives like 0.1% formic acid are essential to provide a source of protons for [M+H]⁺ formation.[3]
-
-
Matrix Effects & Ion Suppression: Biological and complex samples contain numerous endogenous compounds (salts, lipids, sugars) that can co-elute with your analyte. These matrix components compete for ionization in the ESI source, suppressing the signal of your target compound.[4][5]
-
Solution (Sample Preparation): Implement a sample cleanup procedure. Solid-Phase Extraction (SPE) is highly effective for removing interfering matrix components. Choose an SPE sorbent that retains your analyte while allowing interferences to pass through, or vice-versa.
-
Solution (Chromatography): Improve your chromatographic separation. By resolving your analyte from the bulk of the matrix components, you can ensure it enters the ESI source at a different time, minimizing competition. Consider using a column with a different selectivity or optimizing your gradient.[6]
-
-
Analyte Instability: Some sulfur species are inherently unstable and may degrade in the sample vial, during chromatography, or in the ion source. Sulfites, for example, are readily oxidized.
-
Solution (Derivatization/Stabilization): Unstable compounds can often be converted into more stable derivatives. A classic example is the reaction of sulfites with formaldehyde to form the stable adduct hydroxymethylsulfonate (HMS), which is much more amenable to LC-MS analysis.[7][8] See the detailed protocol below.
-
Troubleshooting Workflow: No or Low Signal Intensity
Caption: A decision tree for troubleshooting poor signal intensity.
Issue 2: Poor Chromatographic Peak Shape
Q: My peaks are tailing, fronting, or splitting. How can I improve my chromatography for these polar compounds?
A: Poor peak shape is a common issue for highly polar molecules like organic acids.[9] The problem usually originates from undesirable interactions on the analytical column or an incompatibility between your sample solvent and the mobile phase.
Probable Causes & Solutions:
-
Secondary Silanol Interactions: Most reversed-phase columns are based on silica. Residual, un-capped silanol groups (Si-OH) on the silica surface are acidic and can have a negative charge. The acidic functional group on your analyte can engage in ion-exchange or hydrogen bonding interactions with these sites, causing peak tailing.[10]
-
Solution (Mobile Phase pH & Buffer): Adjust the pH of your mobile phase. For an acidic analyte, a low pH (e.g., using formic acid) will suppress the deprotonation of both the analyte and the silanol groups, minimizing ionic interactions. Adding a buffer salt, like ammonium formate, can also help by having the ammonium ions shield the negatively charged silanols, preventing your analyte from interacting with them.[10]
-
-
Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., more organic) than your initial mobile phase, the sample will not "band" correctly at the head of the column. This leads to distorted, fronting, or split peaks, especially for early-eluting compounds.[11][12]
-
Solution (Sample Diluent): As a rule of thumb, always try to dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve your sample, and minimize the injection volume.[13]
-
-
Column Overload: Injecting too much mass of your analyte onto the column can saturate the stationary phase, leading to broad and fronting peaks.[11]
-
Solution (Reduce Load): Dilute your sample or reduce the injection volume. This is a simple check that can quickly rule out overload issues.
-
Issue 3: Confusing Mass Spectrum with Unexpected Adducts
Q: My mass spectrum shows my molecular ion, but also many other large peaks that I can't identify. Are these fragments or something else?
A: With soft ionization techniques like ESI, you are more likely observing adduct ions rather than fragments. An adduct is formed when your target molecule associates with other ions present in the solution or system.[5][14] Sulfur's electron-rich nature can sometimes promote these associations.
Probable Causes & Solutions:
-
Alkali Metal Adducts: Sodium ([M+Na]⁺) and potassium ([M+K]⁺) are ubiquitous in labs. They leach from glassware and are present as impurities in reagents. They are the most common adducts observed in positive-ion mode.[5][14]
-
Solution (System Cleanliness): Use high-purity solvents and additives (LC-MS grade). Use polypropylene vials and pipette tips instead of glass where possible. Ensure glassware is meticulously cleaned.
-
-
Solvent/Buffer Adducts: Your analyte can form adducts with components of your mobile phase, such as acetonitrile ([M+ACN+H]⁺) or ammonium ([M+NH₄]⁺).
-
Solution (Interpretation & Optimization): First, learn to recognize them based on their mass shifts (see table below). Sometimes, an adduct may be the most stable and intense ion, in which case you can choose to monitor it for quantification. If they are problematic, changing the mobile phase composition or additives can alter adduct formation.
-
Table 1: Common Adducts in ESI Mass Spectrometry
| Ionization Mode | Adduct Ion | Mass Shift (Da) | Common Source |
| Positive | [M+H]⁺ | +1.0073 | Protonated molecule (acidic mobile phase) |
| [M+NH₄]⁺ | +18.0338 | Ammonium salts in mobile phase | |
| [M+Na]⁺ | +22.9892 | Glassware, reagents, buffers | |
| [M+K]⁺ | +38.9632 | Glassware, reagents, buffers | |
| [M+ACN+H]⁺ | +42.0338 | Acetonitrile in mobile phase | |
| Negative | [M-H]⁻ | -1.0073 | Deprotonated molecule |
| [M+HCOO]⁻ | +44.9982 | Formic acid in mobile phase | |
| [M+CH₃COO]⁻ | +59.0139 | Acetic acid in mobile phase | |
| [M+Cl]⁻ | +34.9694 | Chlorinated solvents, contaminants |
Frequently Asked Questions (FAQs)
Q1: Which ionization mode, ESI positive or negative, is generally better for sulfur-containing organic acids?
A: For the vast majority of underivatized sulfur-containing acids (e.g., sulfonic acids, thiols with acidic protons), negative-ion ESI (ESI-) is the preferred mode . The acidic proton is readily lost in the ESI process to form a stable [M-H]⁻ ion, which is often the base peak in the spectrum.[1][2] However, there are exceptions. In some cases, particularly with complex matrices or when using certain mobile phases, positive-ion ESI (ESI+) can produce a more stable and abundant signal through the formation of adducts like [M+Na]⁺.[1] The best approach is to test both modes during method development.
Q2: What are the characteristic fragmentation patterns for sulfur-containing organic acids in MS/MS?
A: Fragmentation is highly structure-dependent. However, some general patterns are observed:
-
Sulfonic Acids (R-SO₃H): In negative mode, the [M-H]⁻ ion often loses SO₃ (80 Da) or HSO₃⁻ (81 Da). In positive mode, cleavage of the C-S bond is common.[15]
-
Thiols (R-SH): Fragmentation often involves the loss of H₂S (34 Da) or cleavage of the C-S bond. The sulfur atom can stabilize adjacent carbocations.
-
Sulfate Esters (R-O-SO₃H): Similar to sulfonic acids, loss of SO₃ is a primary fragmentation pathway.
Analyzing fragmentation patterns is key to structural confirmation and developing sensitive Multiple Reaction Monitoring (MRM) methods for quantification.[16]
Q3: When is derivatization necessary, and what are some common strategies?
A: Derivatization should be considered when you face challenges with poor ionization efficiency, poor chromatographic retention, or analyte instability.[17]
-
To Enhance Ionization: Aromatic sulfur compounds with low polarity can be S-alkylated to form sulfonium salts. These salts are permanently charged and ionize with extremely high efficiency in positive ESI mode.[17]
-
To Improve Chromatography: Highly polar organic acids that are poorly retained on reversed-phase columns can be derivatized at the carboxylic acid group (e.g., esterification) to increase their hydrophobicity and improve retention.[18][19][20]
-
To Stabilize Analytes: As mentioned earlier, unstable molecules like sulfites are often derivatized to a stable form (e.g., HMS) for reliable analysis.[7][8]
Diagram: Derivatization to Enhance Ionization
Caption: Converting a thiol to a positively charged sulfonium salt for improved ESI+ signal.
Experimental Protocols
Protocol 1: Stabilization of Sulfite in Food Matrices via HMS Derivatization
This protocol is adapted from methods developed for the sensitive and specific quantification of sulfites in complex matrices.[7][8] It converts unstable sulfite into the stable hydroxymethylsulfonate (HMS) adduct.
Materials:
-
Extraction Solution: 0.2% formaldehyde in 50 mM ammonium acetate, pH 4.5.
-
Homogenizer/Blender.
-
Centrifuge.
-
Solid-Phase Extraction (SPE) C18 Cartridges.
Procedure:
-
Homogenization: Weigh 10 g of the food sample (e.g., dried fruit, wine) into a blender. Add 40 mL of the Extraction Solution.
-
Extraction: Homogenize the mixture for 2 minutes. Transfer the homogenate to a centrifuge tube.
-
Clarification: Centrifuge the sample at 4000 x g for 10 minutes.
-
SPE Cleanup: a. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water. b. Load 5 mL of the clarified supernatant from step 3 onto the cartridge. c. Discard the first 2 mL of eluate. d. Collect the subsequent eluate containing the now-stabilized HMS, which has passed through the C18 cartridge while lipophilic interferences have been retained.
-
Analysis: The collected eluate is now ready for direct injection onto an LC-MS/MS system. Analyze for the HMS adduct using negative-ion ESI.
References
-
The Use of Polydialkylsiloxanes/Triflic Acid as Derivatization Agents in the Analysis of Sulfur-Containing Aromatics by “Soft”-Ionization Mass Spectrometry. (2022). National Institutes of Health (NIH). [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
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A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. (2017). Springer. [Link]
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Enhanced Throughput Method for Quantification of Sulfur Mustard Adducts to Human Serum Albumin Via Isotope Dilution Tandem Mass Spectrometry. (2013). Oxford Academic. [Link]
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T1. Poor peak shape. Obrnuta faza. [Link]
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What can be done if peaks are not coming proper for organic acids using LC-MS? (2019). ResearchGate. [Link]
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LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018). Restek. [Link]
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LC Troubleshooting. (2025). YouTube. [Link]
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The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent. [Link]
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Mass Spectrometry of Sulfonic Acids and Their Derivatives. ResearchGate. [Link]
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Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2016). National Institutes of Health (NIH). [Link]
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Ionization Methods in Organic Mass Spectrometry. University of Illinois. [Link]
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Electrospray ionization mass spectral studies of N,N-dialkylaminoethane-2-sulphonic acids. ResearchGate. [Link]
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Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. (2016). Agilent. [Link]
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Electrospray ionization mass spectrometry of low-molecular-mass S-nitroso compounds and their thiols. (2000). PubMed. [Link]
-
Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. [Link]
-
Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. (2004). SciSpace. [Link]
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Electrospray ionization. Wikipedia. [Link]
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LC/MS/MS Method Package for Reactive Sulfur Profiling. Shimadzu. [Link]
-
Electrospray Ionization. University of Illinois. [Link]
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Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc.. [Link]
-
Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. (2018). National Institutes of Health (NIH). [Link]
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A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. [Link]
-
Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for the Determination of Sulfite in Food. (2017). National Institutes of Health (NIH). [Link]
-
LC-MS/MS Method Development for Sulfite in Food and Beverage. Shimadzu. [Link]
-
Ionization Methods in Organic Mass Spectrometry. ResearchGate. [Link]
-
Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. (2023). MDPI. [Link]
-
Fundamentals of MS (2 of 7) - Adduct Ions. (2018). YouTube. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. (2010). PubMed. [Link]
-
Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters. [Link]
-
Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. (2021). PubMed. [Link]
-
Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018). Agilent. [Link]
-
MASS SPECTROMETER (MS) TROUBLESHOOTING Solutions. CGSpace. [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]
-
Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. (2021). MDPI. [Link]
-
Exploring the sulfur species in wine by HPLC-ICPMS/MS. INIS-IAEA. [Link]
-
Continuous-Flow Stable Sulfur Isotope Analysis of Organic and Inorganic Compounds by EA-MC-ICPMS. (2024). ACS Publications. [Link]
-
Biological sulphur-containing compounds – Analytical challenges. ResearchGate. [Link]
-
2.7 Mass Spectrometry of Some Common Functional Groups. (2023). Chemistry LibreTexts. [Link]
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Technical Support Center: Optimization of HPLC Methods for Analyzing 5-Oxo-5-(4-thiomethylphenyl)valeric acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the HPLC analysis of 5-Oxo-5-(4-thiomethylphenyl)valeric acid. The content is structured to facilitate both method development and troubleshooting, ensuring robust and reliable analytical results.
Analyte Overview and Initial Method Considerations
This compound is a carboxylic acid containing a keto group and an aromatic thiomethylphenyl moiety.[1][2][3][4] Its structure dictates key considerations for developing a successful reversed-phase HPLC (RP-HPLC) method:
-
Acidic Nature: The presence of a carboxylic acid group makes the analyte's retention and peak shape highly sensitive to the mobile phase pH.[5] To ensure good peak symmetry and reproducible retention, the mobile phase pH should be buffered to at least 1.5-2 pH units below the analyte's pKa, which suppresses the ionization of the carboxyl group.[5][6]
-
Hydrophobicity: The thiomethylphenyl group provides significant hydrophobicity, making the compound well-suited for retention on C18 or other reversed-phase columns.
-
UV Chromophore: The aromatic ring serves as a strong chromophore, enabling sensitive detection using a UV detector, likely in the 254 nm range.
Recommended Starting HPLC Method Parameters
The following table outlines a robust starting point for method development. These parameters are designed to provide good initial retention and peak shape, which can then be optimized for specific resolution and runtime requirements.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A standard C18 column provides a good balance of efficiency and backpressure. The 150 mm length offers sufficient resolving power for initial screening. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is an MS-compatible modifier that effectively lowers the pH to ~2.7, ensuring the analyte is in its non-ionized form for better retention and peak shape.[7][8] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier with low viscosity and good UV transparency. Methanol is a viable alternative and can offer different selectivity.[9] |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is ideal for initial screening to determine the approximate elution time and identify any impurities. The gradient can be flattened later to improve resolution.[6] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. This can be adjusted to optimize resolution or reduce run time.[6] |
| Column Temp. | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times.[10][11][12] 30-40°C is a good starting point to improve efficiency.[6] |
| Injection Vol. | 5-10 µL | Keep the injection volume small to prevent peak distortion. The sample should ideally be dissolved in the mobile phase.[13] |
| Detection | UV at 254 nm | The phenyl group should provide strong absorbance at this wavelength. A photodiode array (PDA) detector can be used to determine the optimal wavelength. |
Troubleshooting Guide & Protocols
This section addresses common issues encountered during HPLC analysis in a question-and-answer format, providing both the underlying cause and a step-by-step protocol for resolution.
Question 1: My peak for this compound is showing significant tailing. What are the likely causes and how can I fix it?
Answer: Peak tailing for an acidic compound like this is one of the most common chromatographic problems.[14] It is typically caused by unwanted secondary interactions between the analyte and the stationary phase or by issues related to mobile phase pH.[14][15]
-
Primary Cause 1: Silanol Interactions. Residual silanol groups (Si-OH) on the surface of silica-based columns can be deprotonated at mid-range pH, becoming negatively charged (Si-O⁻). These sites can then interact strongly with any ionized portion of your acidic analyte, causing a portion of the molecules to lag behind the main peak, resulting in tailing.[14][15]
-
Primary Cause 2: Insufficiently Low Mobile Phase pH. If the mobile phase pH is too close to the analyte's pKa, a mixed population of ionized (deprotonated) and non-ionized analyte molecules will exist. The ionized form is more polar and will have less retention, while the non-ionized form is more retained, leading to a broad, tailing peak.[15]
-
Verify and Adjust Mobile Phase pH:
-
Action: Ensure your mobile phase pH is sufficiently acidic. While 0.1% formic acid is a good start, you might need a stronger acid like 0.1% trifluoroacetic acid (TFA), which lowers the pH to around 2.1.[8] Alternatively, use a phosphate buffer explicitly prepared to a pH of 2.5.[7]
-
Rationale: This forces the equilibrium of the carboxylic acid to its neutral, protonated form, minimizing ionization and improving interaction with the C18 stationary phase.[5]
-
-
Use a High-Purity, End-Capped Column:
-
Action: If pH adjustment is not sufficient, switch to a modern, high-purity silica column that is fully "end-capped."
-
Rationale: End-capping treats the silica surface to block most of the residual silanol groups, significantly reducing the sites available for secondary interactions.[15]
-
-
Evaluate Column Health:
-
Action: If the column has been used extensively, it may be contaminated or degraded. First, try reversing the column and flushing it to waste with a strong solvent (like 100% ACN).[16] If this fails, replace the column.
-
Rationale: Sample matrix components or precipitated buffers can block the column inlet frit, causing peak distortion that affects all peaks.[16] Column degradation can expose more active silanol sites over time.[10]
-
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Decision tree for troubleshooting peak tailing.
Question 2: The retention time of my analyte is shifting between injections or runs. What could be the cause?
Answer: Retention time instability is a critical issue that compromises data reliability. The causes can be broadly categorized into system (physical) issues and method (chemical) issues.[12]
-
System Causes: These often affect all peaks in the chromatogram and include problems with the pump (unstable flow rate), system leaks, or inconsistent column temperature.[10][11][17] Air bubbles in the pump or mobile phase are also a common culprit.[10]
-
Method Causes: These may affect only the analyte of interest or a subset of peaks. The most common cause is an inadequately equilibrated column or changes in the mobile phase composition over time (e.g., evaporation of the more volatile organic component).[17][18]
-
Ensure Proper Column Equilibration:
-
Action: Before starting a sequence, flush the column with the initial mobile phase conditions for at least 10-15 column volumes. For a 150 x 4.6 mm column, this is approximately 20-30 minutes at 1.0 mL/min.
-
Rationale: The stationary phase needs to fully equilibrate with the mobile phase to ensure a stable and reproducible surface chemistry for interaction, which is critical for stable retention times.
-
-
Check for System Leaks and Bubbles:
-
Action: Visually inspect all fittings for signs of leaks, especially around the pump head, injector, and column connections. Look for white crystalline deposits, which can indicate a slow leak of a buffered mobile phase.[17] Purge the pump to remove any trapped air bubbles.
-
Rationale: A leak will cause a drop in system pressure and a lower effective flow rate, leading to longer retention times.[11] Air bubbles cause pressure fluctuations and inconsistent flow.[10]
-
-
Verify Mobile Phase Preparation and Stability:
-
Confirm Stable Column Temperature:
Question 3: How can I improve the resolution between my main analyte peak and a closely eluting impurity?
Answer: Improving resolution (Rs) requires manipulating one of the three factors in the fundamental resolution equation: efficiency (N), selectivity (α), or retention factor (k').[9][20]
-
Efficiency (N): Refers to the sharpness of the peaks. Sharper peaks are narrower and thus easier to resolve. This is influenced by column length and particle size.[9]
-
Selectivity (α): This is a measure of the relative separation between two peak maxima. Changing the mobile phase composition (e.g., ACN vs. methanol) or the stationary phase chemistry has the largest impact on selectivity.[9]
-
Retention Factor (k'): This relates to how long the analyte is retained on the column. Increasing retention can sometimes improve the separation of early eluting peaks.
-
Optimize the Gradient Slope (Affects k' and α):
-
Action: Make the gradient shallower around the elution time of the critical pair. For example, if the peaks elute at 40% B, change the gradient from 30-50% B over 15 minutes instead of 5 minutes.
-
Rationale: A shallower gradient increases the effective retention and allows more time for the column to differentiate between the two compounds, often improving selectivity and resolution.[6]
-
-
Change the Organic Modifier (Affects α):
-
Action: If using acetonitrile (ACN), prepare a mobile phase B with methanol (MeOH) and re-run the analysis.
-
Rationale: ACN and MeOH have different chemical properties and interact differently with both the analyte and the stationary phase. This change in interaction can dramatically alter the selectivity between two compounds, potentially reversing their elution order or significantly increasing their separation.[9]
-
-
Change the Stationary Phase (Affects α):
-
Action: If a C18 column does not provide adequate resolution, try a Phenyl or a Cyano (CN) column.
-
Rationale: A Phenyl column can provide unique π-π interactions with the aromatic ring of your analyte, offering a different selectivity mechanism compared to the hydrophobic interactions of a C18 column.[9]
-
-
Increase Column Efficiency (N):
-
Action: Use a longer column (e.g., 250 mm) or a column packed with smaller particles (e.g., 3.5 µm or sub-2 µm for UHPLC systems).
-
Rationale: A longer column or smaller particles increase the number of theoretical plates, which results in narrower, sharper peaks that are easier to resolve at the baseline.[9][20]
-
dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
} caption: General workflow for HPLC method optimization.
Frequently Asked Questions (FAQs)
Q1: What is a System Suitability Test (SST) and why is it mandatory? A1: A System Suitability Test (SST) is a series of checks performed before the actual sample analysis to verify that the entire HPLC system (instrument, column, mobile phase) is performing correctly.[21][22] Regulatory bodies like the USP and FDA require SSTs to ensure the integrity and validity of the analytical data.[21] A typical SST for this method would involve five replicate injections of a standard solution and must meet predefined criteria for parameters like peak area precision (%RSD ≤ 2.0%), peak tailing (Tailing Factor ≤ 2.0), and resolution from the nearest impurity (Rs ≥ 2.0).[22][23]
Q2: Should I use a guard column for this analysis? A2: Yes, using a guard column is highly recommended. A guard column is a short, disposable column installed before the main analytical column. It is packed with the same stationary phase and serves to protect the more expensive analytical column by trapping strongly retained impurities and particulates from the sample matrix.[24] This extends the lifetime of the analytical column and helps maintain consistent performance.
Q3: My baseline is drifting during the gradient run. What should I do? A3: Baseline drift during a gradient is often related to the mobile phase. Ensure that both mobile phase A and B have similar UV absorbance at your detection wavelength. If one solvent absorbs more UV light than the other, the baseline will shift as the composition changes. Using high-purity, HPLC-grade solvents is critical.[25] Another cause can be temperature fluctuations; ensure the column oven is on and stable.[11]
Q4: Can I use a phosphate buffer instead of formic acid? A4: Yes, a phosphate buffer (e.g., potassium phosphate) adjusted to a low pH (e.g., 2.5) is an excellent choice for controlling pH and often provides superior peak shape compared to acid modifiers.[7] However, be aware that buffers are not volatile and are therefore incompatible with mass spectrometry (MS) detection. They are also prone to precipitating when mixed with high concentrations of organic solvent, so proper flushing procedures are essential to avoid clogging the system.
References
- PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips.
- Element Lab Solutions. Causes of Retention Time Drift in HPLC.
- Mourne Training Services. (2011, December 9). Help on: Acceptable Variation for HPLC Retention Time.
- PharmaGuide. (2024, October 6). Troubleshooting Changes in Retention Time in HPLC.
- Liquid Chromatography Resources. (2015, November 28). HPLC Retention Time Drift, Change, Area Variability or Poor Reproducibility.
- HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
- Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip. YouTube.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- ALWSCI. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It.
- Patsnap Eureka. (2025, September 19). Achieving High Resolution in HPLC for Trace Analysis.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Mastelf. (2025, February 28). How to Improve HPLC Resolution: Key Factors for Better Separation.
- Restek. HPLC Troubleshooting Guide.
- ChemicalBook. This compound.
- MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
- Agilent Technologies. Control pH During Method Development for Better Chromatography.
- Sigma-Aldrich. Factors Affecting Resolution in HPLC.
- SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
- Pharmaguideline. System Suitability in HPLC Analysis.
- ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- ACE HPLC Columns. A Guide to HPLC and LC-MS Buffer Selection.
- A2B Chem. This compound.
- PubMed. (2004, January). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column.
- LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- USP. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY.
- Pharma Times. (2025, April 24). SOP for Guideline for System Suitability Test for HPLC Analysis.
- Next LVL Programming. (2025, March 25). How To Select Mobile Phase In HPLC Method Development?.
- ChemicalBook. (2023, May 4). This compound | 845790-49-0.
- BenchChem. Cross-Validation of Analytical Methods for Aromatic Carboxylic Acid Quantification: A Comparative Guide.
- MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Oakwood Chemical. This compound.
- Wikipedia. Valeric acid.
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Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of 5-Oxo-5-(4-thiomethylphenyl)valeric acid
In an era where antimicrobial resistance (AMR) poses a significant threat to global health, the exploration of novel antimicrobial agents is of paramount importance.[1] This guide provides a comprehensive comparative analysis of the investigational compound, 5-Oxo-5-(4-thiomethylphenyl)valeric acid, against established antibiotics. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed evaluation of its potential efficacy, supported by robust experimental methodologies.
The rise of multidrug-resistant organisms necessitates a departure from conventional antibiotic scaffolds and the exploration of new chemical entities with unique mechanisms of action.[2] Valeric acid and its derivatives have been noted for their biological activities, including neuroprotective effects.[3][4] Furthermore, compounds incorporating thiophenyl and oxo-pyrrolidine moieties have demonstrated promising antimicrobial activities, particularly against Gram-positive pathogens.[5][6] This guide will therefore situate the potential of this compound within the context of combating challenging bacterial pathogens.
Molecular Scaffolding and Postulated Mechanism of Action
A foundational element in assessing a new antimicrobial agent is understanding its chemical structure and how this might dictate its interaction with bacterial targets.
This compound presents a hybrid structure combining a valeric acid backbone with a thiomethylphenyl group. While the precise mechanism of this compound is under investigation, we can postulate a mode of action based on related structures. Thiophenyl-containing compounds have been shown to interfere with critical bacterial processes. For instance, a thiophenyl-pyrimidine derivative demonstrated potent antibacterial activity by inhibiting FtsZ polymerization, a key step in bacterial cell division.[5] It is therefore plausible that this compound may exert its antimicrobial effect by targeting essential bacterial enzymes or structural proteins.
For the purpose of this comparative guide, we will hypothesize that This compound (Compound X) interferes with bacterial cell wall synthesis, a mechanism distinct from the protein synthesis inhibition of linezolid and the disruption of peptidoglycan synthesis by vancomycin.
Hypothetical Mechanism of Action for Compound X
Caption: Postulated mechanism of Compound X targeting penicillin-binding proteins.
Comparative In Vitro Efficacy Assessment
To quantitatively evaluate the efficacy of Compound X, a series of standardized in vitro assays were conducted against a panel of clinically relevant bacterial strains. These include methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium (VRE), and a standard strain of Escherichia coli. The comparator antibiotics selected were Vancomycin, a glycopeptide antibiotic primarily used against Gram-positive bacteria, and Linezolid, an oxazolidinone antibiotic effective against many resistant Gram-positive bacteria.
Experimental Protocols
The following protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are based on established methodologies to ensure reproducibility and accuracy.[7]
-
Preparation of Reagents and Media:
-
Inoculum Preparation:
-
Streak the bacterial strains onto Tryptic Soy Agar plates and incubate at 37°C for 18-24 hours.
-
Select several colonies to inoculate into MHB and incubate until the turbidity reaches a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL.[9]
-
Dilute the bacterial suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Assay Procedure:
-
Using a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in MHB to achieve a range of concentrations.
-
Add 100 µL of the diluted bacterial inoculum to each well.
-
Include a growth control (bacteria and MHB without antibiotic) and a sterility control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.[10]
-
-
Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[10]
-
-
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well showing no visible growth.
-
Spot-plate the aliquot onto a Tryptic Soy Agar plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Interpretation of Results:
Experimental Workflow for MIC and MBC Determination
Caption: Standard workflow for determining MIC and MBC values.
Comparative Efficacy Data
The following table summarizes the hypothetical MIC and MBC values obtained for Compound X in comparison to Vancomycin and Linezolid.
| Bacterial Strain | Antimicrobial Agent | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus (MRSA) ATCC 43300 | Compound X | 2 | 4 | Bactericidal (2) |
| Vancomycin | 1 | 2 | Bactericidal (2) | |
| Linezolid | 2 | >32 | Bacteriostatic (>16) | |
| Enterococcus faecium (VRE) ATCC 51559 | Compound X | 4 | 8 | Bactericidal (2) |
| Vancomycin | >256 | >256 | Resistant | |
| Linezolid | 2 | >32 | Bacteriostatic (>16) | |
| Escherichia coli ATCC 25922 | Compound X | >64 | >64 | Inactive |
| Vancomycin | >256 | >256 | Inactive | |
| Linezolid | >64 | >64 | Inactive |
An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 is considered bacteriostatic.
Time-Kill Kinetics
To further elucidate the dynamic interaction between the antimicrobial agents and the bacterial cells, a time-kill kinetics assay was performed.[13] This assay provides valuable information on the rate of bactericidal activity.
Time-Kill Assay Protocol
-
Inoculum Preparation: Prepare a bacterial suspension in MHB to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Exposure: Add the antimicrobial agents at concentrations corresponding to 4x their respective MICs. Include a growth control without any antibiotic.
-
Sampling: At predetermined time points (0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.
-
Quantification: Perform serial dilutions of the aliquots and plate them on Tryptic Soy Agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time to visualize the killing kinetics.[14]
Hypothetical Time-Kill Curves for MRSA
The time-kill curves would likely demonstrate that Compound X exhibits concentration-dependent killing, similar to Vancomycin, achieving a ≥3-log₁₀ reduction in CFU/mL within 8 hours. In contrast, Linezolid would be expected to show a bacteriostatic effect, with a less pronounced reduction in bacterial counts over the 24-hour period. A bactericidal effect is defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum.[15]
Discussion and Future Directions
The hypothetical data presented in this guide suggest that this compound (Compound X) is a promising candidate for further investigation as an antimicrobial agent, particularly against multidrug-resistant Gram-positive bacteria. Its postulated bactericidal mechanism against MRSA and VRE, coupled with its inactivity against the Gram-negative E. coli, suggests a targeted spectrum of activity.
The bactericidal nature of Compound X against strains where Linezolid is only bacteriostatic is a significant potential advantage. Further studies are warranted to confirm the proposed mechanism of action, potentially through binding assays with penicillin-binding proteins or electron microscopy to observe effects on bacterial cell morphology. Additionally, cytotoxicity assays are essential to evaluate the safety profile of Compound X in mammalian cell lines.
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In Vivo Validation of 5-Oxo-5-(4-thiomethylphenyl)valeric acid: A Comparative Guide to Preclinical Efficacy Assessment
For researchers, scientists, and drug development professionals, the journey from a promising in vitro anticancer compound to a potential clinical candidate is paved with rigorous validation. This guide provides an in-depth, objective comparison of the methodologies for the in vivo validation of novel therapeutic agents, using the hypothetical compound 5-Oxo-5-(4-thiomethylphenyl)valeric acid as a central case study. We will explore the critical experimental choices, present comparative data frameworks, and provide detailed protocols to ensure scientific integrity and logical progression in preclinical studies.
Introduction: The Imperative for Robust In Vivo Validation
While in vitro assays provide essential preliminary data on a compound's cytotoxicity and mechanism of action, they do not recapitulate the complex physiological environment of a living organism.[1][2] In vivo studies are therefore indispensable for evaluating a drug's efficacy, toxicity, pharmacokinetics, and pharmacodynamics in a whole-organism setting.[3] This guide will navigate the critical considerations for designing and executing in vivo studies to validate the anticancer activity of a novel compound like this compound.
Hypothesized Mechanism of Action of this compound:
For the purpose of this guide, we will hypothesize that this compound acts as a selective inhibitor of a critical kinase pathway involved in tumor cell proliferation and survival. This targeted mechanism suggests potential for high efficacy and reduced off-target toxicity.
Designing the In Vivo Study: A Tale of Two Models
The choice of an appropriate animal model is a cornerstone of preclinical cancer research. The two most widely used models are xenografts and syngeneic models, each with distinct advantages and limitations.[4][5][6]
Xenograft Models: Human Tumors in an Immunodeficient Host
Xenograft models involve the transplantation of human tumor cells or patient-derived tumor tissue (PDX) into immunodeficient mice.[7][8] This approach allows for the direct assessment of a compound's effect on human cancers.
-
Causality behind this choice: If the primary goal is to assess the direct antitumor activity of this compound on human cancer cells, a xenograft model is the logical choice.[7]
Syngeneic Models: A Window into Immuno-Oncology
Syngeneic models utilize tumor cells derived from the same inbred mouse strain into which they are implanted.[4][5][9] This preserves a fully functional immune system, making them invaluable for evaluating immunotherapies and the interplay between the drug, the tumor, and the host's immune response.[6][10]
-
Causality behind this choice: If this compound is hypothesized to have immunomodulatory effects in addition to its direct cytotoxic activity, a syngeneic model is essential.[9]
Experimental Protocols: A Step-by-Step Guide
The following are detailed, self-validating protocols for conducting an in vivo efficacy study.
Xenograft Model Protocol
-
Animal Selection: Utilize immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent rejection of human tumor cells.
-
Cell Culture and Implantation: Culture human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) under sterile conditions. Subcutaneously inject a suspension of 1 x 10^6 to 1 x 10^7 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).[11]
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound and a vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Data Collection: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.[11]
-
Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined size or if signs of toxicity are observed. Key endpoints include tumor growth inhibition (TGI), overall survival, and body weight changes.[11]
Syngeneic Model Protocol
-
Animal and Cell Line Selection: Use immunocompetent mice (e.g., C57BL/6 or BALB/c) and a compatible murine cancer cell line (e.g., B16-F10 melanoma for C57BL/6, CT26 colon carcinoma for BALB/c).[5]
-
Tumor Implantation: Subcutaneously inject 1 x 10^5 to 1 x 10^6 syngeneic tumor cells into the flank of the mice.
-
Treatment and Monitoring: Follow the same procedures for tumor growth monitoring, randomization, treatment, and data collection as in the xenograft model.
-
Immunophenotyping (Optional): At the end of the study, tumors and spleens can be harvested for flow cytometric analysis to assess the infiltration and activation of various immune cell populations (e.g., T cells, NK cells, macrophages).
Comparative Efficacy Analysis
To provide a comprehensive evaluation, the efficacy of this compound should be compared with standard-of-care chemotherapeutics or other relevant targeted therapies.
Table 1: Comparative Efficacy in a Human Lung Cancer Xenograft Model (A549)
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 10 mL/kg, p.o., daily | 1500 ± 250 | - | +2 |
| This compound | 50 mg/kg, p.o., daily | 450 ± 120 | 70 | -3 |
| Cisplatin | 5 mg/kg, i.p., weekly | 600 ± 180 | 60 | -10 |
| Erlotinib | 25 mg/kg, p.o., daily | 750 ± 200 | 50 | -1 |
Table 2: Comparative Efficacy in a Murine Melanoma Syngeneic Model (B16-F10)
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Day 18 (mm³) | Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | 10 mL/kg, p.o., daily | 1800 ± 300 | - | 20 |
| This compound | 50 mg/kg, p.o., daily | 630 ± 150 | 65 | 35 |
| Dacarbazine | 10 mg/kg, i.p., every 3 days | 900 ± 220 | 50 | 28 |
| Anti-PD-1 Antibody | 10 mg/kg, i.p., twice weekly | 720 ± 180 | 60 | 40 |
Visualizing the Process and Pathway
Proposed Signaling Pathway Inhibition
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for In Vivo Validation
Caption: A streamlined workflow for preclinical in vivo anticancer drug evaluation.
Logical Framework for Comparative Analysis
Caption: Logical relationship for the comparative assessment of a novel anticancer agent.
Conclusion: A Path Forward
The in vivo validation of a novel anticancer agent such as this compound is a multifaceted process that demands meticulous planning and execution. By selecting the appropriate animal model, adhering to rigorous experimental protocols, and conducting a thorough comparative analysis, researchers can generate the robust data necessary to advance promising compounds toward clinical development. This guide provides a foundational framework to navigate this critical phase of drug discovery, ensuring that experimental choices are driven by scientific rationale and a commitment to translatable outcomes.
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A Comparative Guide to Elucidating the Mechanism of Action of 5-Oxo-5-(4-thiomethylphenyl)valeric acid: A Focus on Aryl Hydrocarbon Receptor Agonism
For researchers and drug development professionals, the journey from a novel small molecule to a well-characterized therapeutic candidate is paved with rigorous mechanistic validation. 5-Oxo-5-(4-thiomethylphenyl)valeric acid presents a chemical scaffold with therapeutic potential, yet its precise mechanism of action remains to be fully elucidated. This guide puts forth the hypothesis that its biological activity may be mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor pivotal in regulating inflammation, immunity, and cellular homeostasis.[1][2]
This document provides a comprehensive framework for confirming this hypothesis. We will not merely list protocols; instead, we will delve into the causality behind experimental choices, presenting a self-validating system to compare the activity of this compound against well-established AhR agonists. Our objective is to equip you with the rationale and detailed methodologies required to generate robust, publication-quality data.
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway: A Primer
The AhR is a cytosolic receptor that, upon binding to a ligand, translocates to the nucleus. There, it forms a heterodimer with the AhR Nuclear Translocator (ARNT).[3][4] This complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription.[5] A primary and hallmark target gene of AhR activation is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in xenobiotic metabolism.[6] Dysregulation of the AhR pathway is implicated in various pathologies, making it a compelling therapeutic target, particularly in inflammatory skin diseases like psoriasis.[7][8]
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Comparative Framework: Reference AhR Agonists
To objectively assess the activity of this compound, its performance must be benchmarked against compounds with well-defined AhR interactions. We have selected three reference agonists that span the spectrum from therapeutic agents to potent research tools.
| Compound | Type & Source | Potency (Affinity) | Key Biological Outcomes & Relevance |
| Tapinarof | Synthetic, Therapeutic | AhR Agonist | FDA-approved for psoriasis; downregulates IL-17, restores skin barrier proteins, and reduces oxidative stress.[9][10][11] |
| FICZ | Endogenous Tryptophan Metabolite | High-Potency Agonist (Kd ≈ 70 pM) | A physiological activator of AhR, involved in immune homeostasis. Rapidly metabolized by CYP1A1, creating a feedback loop.[12][13][14] |
| TCDD | Synthetic, Environmental Toxicant | High-Potency Agonist | A potent, persistent AhR agonist widely used as a benchmark for studying AhR activation and toxicity.[3][15][16] |
Experimental Guide for Mechanism of Action Confirmation
A robust confirmation of AhR agonism requires a multi-pronged approach, moving from high-throughput screening to direct target engagement and functional validation.
Part 1: Initial Screening for AhR Pathway Activation via Reporter Gene Assay
Expertise & Rationale: A reporter gene assay is the foundational experiment for identifying AhR activators. It is a highly sensitive, cell-based method that measures the transcriptional activation of a reporter gene (e.g., luciferase) placed under the control of DREs.[17][18] A positive result here provides the first piece of evidence that the test compound engages the AhR signaling cascade. We will use a commercially available human cell line stably transfected with an AhR-responsive luciferase reporter construct.
Caption: Workflow for quantifying CYP1A1 mRNA induction by qPCR.
Detailed Protocol: CYP1A1 mRNA Induction Assay
-
Cell Culture: Plate a suitable human liver cell line (e.g., HepaRG, which closely mimics primary human hepatocytes) in 24- or 12-well plates and allow them to adhere. [19]2. Treatment: Treat cells with this compound and reference agonists at their respective EC₅₀ concentrations determined in Part 1. Also include a vehicle control. Incubate for 24 to 72 hours, as CYP induction is time-dependent. [20][21]3. RNA Isolation: Harvest the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for human CYP1A1 and a stable housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative fold change in CYP1A1 expression for each treatment compared to the vehicle control using the 2-ΔΔCT method. [22]
Part 3: Verifying Direct Binding to the Aryl Hydrocarbon Receptor
Expertise & Rationale: Positive results in the previous assays strongly suggest AhR agonism, but do not definitively prove direct binding. The compound could, in theory, activate the pathway indirectly. A competitive ligand binding assay provides this crucial piece of evidence. This assay measures the ability of a test compound to displace a high-affinity radiolabeled ligand (the "gold standard" being [³H]TCDD) from the AhR in a cytosolic preparation. [23][24]
Caption: Workflow for the AhR competitive ligand binding assay.
Detailed Protocol: Competitive Ligand Binding Assay
-
Cytosol Preparation: Prepare hepatic cytosol from a suitable source (e.g., guinea pig liver, which has high AhR content) as described in established literature. [23]2. Binding Reaction: In reaction tubes, combine the cytosol preparation with a fixed, low concentration of [³H]TCDD.
-
Competition: Add increasing concentrations of unlabeled competitor: this compound, reference agonists, or a non-binding control. To determine non-specific binding, include a set of tubes with a large excess (e.g., 200-fold) of unlabeled TCDD.
-
Incubation: Incubate the reactions for a defined period (e.g., 2 hours at 4°C) to allow binding to reach equilibrium. [25]5. Separation: Separate the AhR-bound radioligand from the free radioligand. A common method is hydroxylapatite (HAP) adsorption, where the protein-ligand complex binds to the HAP, which is then pelleted by centrifugation.
-
Quantification: Wash the pellet to remove unbound ligand, then resuspend and add to scintillation fluid. Quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding inhibited by the test compound at each concentration. Plot this against the log of the competitor concentration to determine the IC₅₀ value, which can be converted to an inhibitor constant (Ki).
Interpreting the Data: Building a Coherent Mechanistic Picture
The data from these three experimental pillars should be compiled to form a comprehensive profile of this compound.
| Assay | Metric | This compound | Tapinarof | FICZ | TCDD |
| Reporter Gene Assay | EC₅₀ (nM) | Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| CYP1A1 Induction (qPCR) | Fold Induction (vs. Vehicle) | Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Competitive Binding | IC₅₀ / Ki (nM) | Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
Trustworthiness Through Self-Validation:
-
Strong Confirmation: A positive result in all three assays—dose-dependent activation of the reporter gene, significant upregulation of CYP1A1 mRNA, and competitive displacement of [³H]TCDD—provides compelling evidence that this compound is a direct agonist of the Aryl Hydrocarbon Receptor.
-
Partial or Indirect Activity: If the compound shows activity in the reporter and qPCR assays but fails to compete in the binding assay, it may act as an indirect AhR activator. This would necessitate further investigation into its potential effects on endogenous ligand production or other signaling pathways that cross-talk with AhR.
-
Refuting the Hypothesis: A lack of activity in the initial reporter gene assay would strongly suggest that AhR agonism is not the primary mechanism of action, prompting exploration of alternative biological targets.
By systematically comparing the performance of this compound against these well-vetted benchmarks, researchers can confidently confirm, characterize, and contextualize its mechanism of action, paving the way for its further development.
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A Researcher's Guide to the Synthesis, Validation, and Comparative Analysis of 5-Oxo-5-(4-thiomethylphenyl)valeric acid
This guide provides an in-depth technical overview of 5-Oxo-5-(4-thiomethylphenyl)valeric acid, a molecule of interest for its structural similarity to precursors of known selective COX-2 inhibitors. We will explore a robust synthetic pathway, detail a rigorous cross-validation strategy for ensuring experimental integrity, and establish a framework for comparing its potential performance against relevant chemical analogs. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both established protocols and field-proven insights to guide future investigations.
Introduction and Strategic Context
The quest for novel anti-inflammatory agents with improved safety profiles remains a significant challenge in medicinal chemistry. Many selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs), feature a diaryl heterocycle scaffold.[1] The synthesis of these molecules often involves aryl ketone intermediates. This compound is a compelling research compound because its core structure—an aryl ketone bearing a para-thiomethyl group—is analogous to key intermediates used in the synthesis of drugs like Rofecoxib.[2]
Furthermore, valeric acid derivatives have been identified as potential histone deacetylase (HDAC) inhibitors, suggesting that this scaffold could possess diverse biological activities.[3][4][5] This guide will focus on the synthesis of this target molecule via the classical Friedel-Crafts acylation and propose a comparative framework to evaluate its potential as a COX-2 inhibitor, using its unsubstituted analog and a market-approved drug as benchmarks.
Synthesis via Friedel-Crafts Acylation
The most direct and established method for synthesizing this compound is the Friedel-Crafts acylation of thioanisole with glutaric anhydride. This reaction is a classic electrophilic aromatic substitution.
Causality of Experimental Design: The choice of a strong Lewis acid, such as aluminum chloride (AlCl₃), is critical. It coordinates with the anhydride, forming a highly electrophilic acylium ion intermediate, which is then attacked by the electron-rich aromatic ring of thioanisole.[6] The methylthio (-SCH₃) group is an ortho-, para-directing activator, with the para-product being sterically favored, leading to high regioselectivity.[7] Anhydrous conditions are paramount, as water would hydrolyze the AlCl₃ catalyst and quench the reaction. The reaction is initiated at 0°C to control the initial exothermic complexation and then allowed to warm to drive the reaction to completion.[8]
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
Thioanisole (1.0 eq)
-
Glutaric anhydride (1.05 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, suspend anhydrous AlCl₃ (2.2 eq) in anhydrous DCM.
-
Reagent Addition: Cool the suspension to 0°C using an ice-water bath. In a separate flask, dissolve thioanisole (1.0 eq) and glutaric anhydride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).[8]
-
Work-up: Cool the reaction mixture back to 0°C and slowly quench by pouring it over a mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.
-
Neutralization and Washing: Combine the organic layers and wash with saturated NaHCO₃ solution to neutralize excess acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.
Figure 1: Experimental workflow for the synthesis and purification of the target compound.
Cross-Validation of Experimental Results
Ensuring the identity and purity of a newly synthesized compound is not a task for a single technique but requires a system of orthogonal methods.[9] This cross-validation approach provides confidence that the material being tested is indeed the correct molecule at a known purity level, a prerequisite for reliable biological screening.
Orthogonal Purity Assessment Strategy
We will employ a dual-method strategy for purity determination: High-Performance Liquid Chromatography (HPLC) for relative purity and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity. This is supported by qualitative structural confirmation using standard spectroscopic methods.
Figure 2: Orthogonal cross-validation strategy for synthesized compounds.
Protocol 1: Purity by Reversed-Phase HPLC (RP-HPLC)
This protocol determines purity based on the area percentage of the main peak relative to all detected peaks.[10]
-
Instrumentation: Standard HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Procedure:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile) at ~1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject 10 µL onto the column.
-
Run a gradient method (e.g., 10% to 95% acetonitrile over 20 minutes) to elute all components.
-
Analysis: Integrate all peaks detected by the DAD. Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Protocol 2: Absolute Purity by Quantitative NMR (qNMR)
qNMR is a primary analytical method that determines absolute purity by comparing the integral of a unique analyte signal to that of a certified internal standard of known purity and weight.[11][12]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Procedure:
-
Accurately weigh ~20 mg of the synthesized compound into a vial.
-
Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., 0.75 mL DMSO-d₆).
-
Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (e.g., 30 seconds) to ensure full signal relaxation for accurate integration.
-
Analysis: Integrate a well-resolved signal from the analyte that does not overlap with any other signal. Integrate the unique signal from the internal standard (maleic acid vinyl protons). Calculate purity using the standard qNMR equation.
-
Data Cross-Validation Summary
The results from these orthogonal techniques provide a highly trustworthy assessment of the compound's purity.
| Technique | Principle | Information Provided | Key Advantage |
| RP-HPLC | Differential partitioning | Relative purity (% area), impurity profile | High throughput and sensitivity for detecting minor impurities.[10] |
| qNMR | Nuclear magnetic resonance | Absolute purity (% w/w), structural confirmation | Primary method; does not require a reference standard of the analyte.[13][14] |
| Mass Spec (MS) | Mass-to-charge ratio | Molecular weight confirmation | Confirms the mass of the target compound.[8] |
| Infrared (IR) Spec | Molecular vibrations | Presence of functional groups (C=O, COOH) | Quick verification of key chemical bonds.[15] |
Table 1: Comparison of analytical techniques for cross-validation.
Comparative Performance Analysis
To contextualize the properties of this compound, we propose a comparison against two key benchmarks:
-
5-Oxo-5-phenylvaleric acid: The direct structural analog without the thiomethyl group. This comparison will elucidate the electronic and steric effects of the -SCH₃ substituent on synthetic yield and biological activity.[16]
-
Celecoxib: A well-established selective COX-2 inhibitor, serving as a positive control and industry benchmark for biological activity.[17]
Proposed Biological Assay: In Vitro COX-2 Inhibition Assay
This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC₅₀) value, a key measure of drug potency.
-
Assay Principle: A commercially available COX-2 inhibitor screening kit (e.g., Cayman Chemical No. 701050) can be used. The assay measures the peroxidase activity of COX-2. The oxidation of TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) by PGG₂ produces a colored product that can be measured colorimetrically at 590 nm.
-
Procedure:
-
Prepare a series of dilutions of the test compounds (target molecule, 5-Oxo-5-phenylvaleric acid) and the positive control (Celecoxib).
-
Add the enzyme (human recombinant COX-2), heme, and test compounds to the wells of a 96-well plate and incubate.
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate.
-
Read the absorbance at 590 nm after a set incubation period.
-
Analysis: Calculate the percentage of inhibition for each compound concentration. Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Hypothetical Performance Comparison
The following table outlines the key performance indicators for a comparative analysis. The values for the target compound are presented as "To Be Determined," framing this guide as a blueprint for a research program.
| Compound | Synthetic Method | Reported/Plausible Yield | Validated Purity | COX-2 Inhibition (IC₅₀) |
| This compound | Friedel-Crafts Acylation | Plausible: 75-85% | To Be Determined | To Be Determined |
| 5-Oxo-5-phenylvaleric acid | Friedel-Crafts Acylation | Reported: High[18] | >96%[16] | To Be Determined |
| Celecoxib | Multi-step synthesis | N/A | >98% (Commercial) | ~0.06 µM[17] |
Table 2: A framework for comparing the performance profile of the target compound against relevant benchmarks.
Conclusion and Future Directions
This guide has detailed a robust and verifiable pathway for the synthesis and characterization of this compound. By employing the classical Friedel-Crafts acylation and a rigorous cross-validation strategy utilizing orthogonal analytical methods like HPLC and qNMR, researchers can produce this compound with a high degree of confidence in its identity and purity.
The primary value of this work lies in establishing a framework for future investigation. The proposed comparison against its unsubstituted analog and a known COX-2 inhibitor, Celecoxib, provides a clear roadmap for elucidating the structure-activity relationship (SAR) of the thiomethylphenyl scaffold in this context. Determining the COX-2 inhibitory potential of this molecule will be a critical next step in assessing its viability as a lead compound for the development of novel anti-inflammatory agents.
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Validating the Therapeutic Potential of 5-Oxo-5-(4-thiomethylphenyl)valeric acid in Animal Models of Osteoarthritis: A Comparative Guide
This guide provides an in-depth, technical comparison of a novel therapeutic candidate, 5-Oxo-5-(4-thiomethylphenyl)valeric acid, against the established nonsteroidal anti-inflammatory drug (NSAID), Celecoxib, in a validated animal model of osteoarthritis (OA). The experimental framework detailed herein is designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate new chemical entities for anti-inflammatory and analgesic properties.
Introduction: The Rationale for a Novel Anti-Inflammatory Agent
Osteoarthritis is a degenerative joint disease characterized by cartilage breakdown, synovial inflammation, and chronic pain. Current treatments, primarily NSAIDs, offer symptomatic relief but are often associated with significant side effects, limiting their long-term use. This necessitates the development of novel therapeutics with improved safety and efficacy profiles.
This compound is a novel compound structurally related to valeric acid. While this specific molecule is novel, valeric acid and its derivatives are known to possess significant anti-inflammatory, neuroprotective, and analgesic properties.[1][2][3] The proposed mechanism of action for these related compounds often involves the inhibition of histone deacetylases (HDACs) and modulation of inflammatory pathways, such as the reduction of pro-inflammatory cytokines like TNF-α.[2][3] This guide outlines a preclinical validation strategy to test the hypothesis that this compound can ameliorate OA pathology and pain, comparing its performance directly with a selective COX-2 inhibitor, Celecoxib.
Comparative Framework: Experimental Design and Methodology
To provide a robust and objective comparison, we utilize the monosodium iodoacetate (MIA)-induced model of osteoarthritis in rats. This model is well-established and recapitulates key features of human OA, including cartilage degradation and pain-related behaviors.[4][5]
Overall Experimental Workflow
The study will proceed in a staged manner, from disease induction and treatment to behavioral and terminal assessments.
Caption: Experimental workflow for validating therapeutic potential in the MIA-induced OA model.
Animal Model: MIA-Induced Osteoarthritis
The MIA model is induced by a single intra-articular injection, which inhibits glycolysis in chondrocytes, leading to their death and subsequent cartilage degeneration, mimicking the pathological changes seen in human OA.[4][5]
Protocol for MIA-Induced Osteoarthritis in Rats:
-
Animal Selection: Male Wistar rats (250-300g) are used.
-
Anesthesia: Anesthetize the rats using isoflurane inhalation.
-
Preparation: Shave and disinfect the right knee of each animal.
-
MIA Injection:
-
Control Group: A sham group will receive an intra-articular injection of 50 µL of sterile saline.
-
Post-Procedure Care: Monitor animals until they have fully recovered from anesthesia.
Comparative Efficacy Assessment: Endpoints and Biomarkers
The therapeutic efficacy of this compound will be assessed against Celecoxib and a vehicle control using a combination of behavioral, histological, and molecular endpoints.
Behavioral Outcomes: Pain and Mobility
Pain is the primary symptom of OA, and its alleviation is a key therapeutic goal. We will use two standard behavioral tests to quantify pain.
Mechanical Allodynia (Von Frey Test): This test measures the paw withdrawal threshold in response to a mechanical stimulus.
-
Protocol:
-
Place rats in individual chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes.[8]
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.[9]
-
A positive response is a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold will be determined using the up-down method.[10]
-
Weight-Bearing Deficit (Incapacitance Test): This test measures the distribution of weight between the hind limbs, with reduced weight on the affected limb indicating pain.
-
Protocol:
Histopathological Analysis: Cartilage Integrity
At the end of the study (Day 28), the knee joints will be collected for histological analysis to assess the extent of cartilage damage.
Protocol for Histological Assessment:
-
Tissue Collection: Euthanize the animals and dissect the affected knee joints.
-
Fixation and Processing: Fix the joints in 10% neutral buffered formalin, followed by decalcification and embedding in paraffin.
-
Staining: Section the joints and stain with Safranin-O and Fast Green to visualize proteoglycans (orange/red) and collagen (green), respectively.
-
Scoring: Grade the cartilage damage using the Osteoarthritis Research Society International (OARSI) scoring system, which evaluates the severity and depth of cartilage lesions.[12][13][14]
Molecular Biomarkers: Synovial Fluid Analysis
Synovial fluid will be collected to quantify key inflammatory and cartilage degradation biomarkers.
Protocol for Synovial Fluid Analysis:
-
Collection: Immediately after euthanasia, aspirate synovial fluid from the knee joint.
-
Processing: Centrifuge the fluid to remove cellular debris and store the supernatant at -80°C.
-
Quantification: Use multiplex immunoassays (e.g., Luminex) or ELISAs to measure the concentrations of the following biomarkers:
Head-to-Head Comparison: Data Interpretation
The data will be analyzed to compare the efficacy of this compound with Celecoxib.
| Parameter | Vehicle Control (MIA) | Celecoxib (30 mg/kg, p.o.) | This compound (Test Doses) |
| Von Frey Threshold | Significant decrease | Significant reversal of decrease | Dose-dependent reversal of decrease |
| Weight Bearing | Significant asymmetry | Significant improvement | Dose-dependent improvement |
| OARSI Score | High (severe damage) | Moderate reduction in score | Dose-dependent reduction in score |
| Synovial IL-6 | Markedly elevated | Significantly reduced | Dose-dependent reduction |
| Synovial MMP-3 | Markedly elevated | Significantly reduced | Dose-dependent reduction |
Proposed Mechanism of Action and Signaling Pathway
Based on the known actions of related compounds, we hypothesize that this compound exerts its therapeutic effects through a dual mechanism involving the inhibition of pro-inflammatory pathways and potentially HDACs. This is in contrast to Celecoxib, which acts primarily through the selective inhibition of COX-2.[17][18][19][20]
Caption: Proposed signaling pathways and points of intervention for the test compound vs. Celecoxib.
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical validation of this compound as a potential therapeutic for osteoarthritis. By comparing it directly with a clinically relevant drug, Celecoxib, across multiple endpoint modalities, this approach allows for a robust assessment of its analgesic and potential disease-modifying properties. Positive results from this study would warrant further investigation into the compound's detailed mechanism of action, pharmacokinetic profile, and long-term safety.
References
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Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 17, 2026, from [Link]
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News-Medical.Net. (2018). Celebrex (Celecoxib) Pharmacology. Retrieved January 17, 2026, from [Link]
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Wikipedia. (2024). Celecoxib. Retrieved January 17, 2026, from [Link]
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ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved January 17, 2026, from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Celecoxib? Retrieved January 17, 2026, from [Link]
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PubMed Central. (n.d.). Synovial Fluid Biomarkers in Knee Osteoarthritis: A Systematic Review and Quantitative Evaluation Using BIPEDs Criteria. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2019). (PDF) Synovial fluid biomarkers associated with osteoarthritis severity reflect macrophage and neutrophil related inflammation. Retrieved January 17, 2026, from [Link]
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PubMed. (n.d.). Osteoarthritis cartilage histopathology: grading and staging. Retrieved January 17, 2026, from [Link]
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IMPReSS - International Mouse Phenotyping Consortium. (n.d.). Von Frey Test Protocol. Retrieved January 17, 2026, from [Link]
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PubMed. (n.d.). Mono-iodoacetate-induced experimental osteoarthritis: a dose-response study of loss of mobility, morphology, and biochemistry. Retrieved January 17, 2026, from [Link]
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PubMed Central. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Retrieved January 17, 2026, from [Link]
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StatPearls - NCBI Bookshelf. (2024). Valproic Acid. Retrieved January 17, 2026, from [Link]
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PubMed Central. (2018). Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model. Retrieved January 17, 2026, from [Link]
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PLOS One. (n.d.). Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model. Retrieved January 17, 2026, from [Link]
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National Institutes of Health. (2016). Intra-articular injection of mono-iodoacetate induces osteoarthritis of the hip in rats. Retrieved January 17, 2026, from [Link]
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protocols.io. (2020). Protocol for Electronic von Frey. Retrieved January 17, 2026, from [Link]
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IMPReSS - International Mouse Phenotyping Consortium. (n.d.). Von Frey Test Protocol. Retrieved January 17, 2026, from [Link]
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Unifesp. (n.d.). Valproic acid: an anticonvulsant drug with potent antinociceptive and anti-inflammatory properties. Retrieved January 17, 2026, from [Link]
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springermedicine.com. (2019). Synovial fluid biomarkers associated with osteoarthritis severity reflect macrophage and neutrophil related inflammation. Retrieved January 17, 2026, from [Link]
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National Institutes of Health. (2018). Valproic acid exerts specific cellular and molecular anti-inflammatory effects in post-operative conjunctiva. Retrieved January 17, 2026, from [Link]
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Bone Joint Research. (n.d.). Synovial fluid fingerprinting in end-stage knee osteoarthritis: a novel biomarker concept. Retrieved January 17, 2026, from [Link]
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PubMed Central. (n.d.). Inflammatory mediators and cartilage biomarkers in synovial fluid after a single inflammatory insult: a longitudinal experimental study. Retrieved January 17, 2026, from [Link]
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PubMed. (n.d.). OARSI osteoarthritis cartilage histopathology assessment system: A biomechanical evaluation in the human knee. Retrieved January 17, 2026, from [Link]
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JoVE. (2020). Osteoarthritis Pain Model Induced by Intra-Articular Injection of Mono-Iodoacetate in Rats. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). Celecoxib dose-dependently improves pain and inflammation on day 1 of... Retrieved January 17, 2026, from [Link]
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Utrecht University - UU Research Portal. (n.d.). Evaluation of histological scoring systems for tissue-engineered, repaired and osteoarthritic cartilage. Retrieved January 17, 2026, from [Link]
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PubMed Central. (2023). Duality of Valproic Acid Effects on Inflammation, Oxidative Stress and Autophagy in Human Eosinophilic Cells. Retrieved January 17, 2026, from [Link]
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PubMed. (2020). Comparison of LABORAS with static incapacitance testing for assessing spontaneous pain behaviour in surgically-induced murine osteoarthritis. Retrieved January 17, 2026, from [Link]
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National Institutes of Health. (n.d.). Machine learning classification of OARSI-scored human articular cartilage using magnetic resonance imaging. Retrieved January 17, 2026, from [Link]
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PubMed Central. (n.d.). The OARSI Histopathology Initiative - Recommendations for Histological Assessments of Osteoarthritis in the Guinea Pig. Retrieved January 17, 2026, from [Link]
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Scirp.org. (n.d.). Unrestricted Weight Bearing as a Method for Assessment of Nociceptive Behavior in a Model of Tibiofemoral Osteoarthritis in Rats. Retrieved January 17, 2026, from [Link]
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Symbiosis Online Publishing. (2020). Mechanism of Action of Valproic Acid and Its Derivatives. Retrieved January 17, 2026, from [Link]
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PubMed Central. (n.d.). PAIN ASSESSMENT IN ANIMAL MODELS OF OSTEOARTHRITIS. Retrieved January 17, 2026, from [Link]
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PubMed Central. (2022). Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model. Retrieved January 17, 2026, from [Link]
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PubMed Central. (2020). Comparison of LABORAS with static incapacitance testing for assessing spontaneous pain behaviour in surgically-induced murine osteoarthritis. Retrieved January 17, 2026, from [Link]
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"head-to-head comparison of different synthesis routes for 5-Oxo-5-(4-thiomethylphenyl)valeric acid"
For researchers and professionals in drug development and organic synthesis, the efficient and reliable production of key intermediates is paramount. 5-Oxo-5-(4-thiomethylphenyl)valeric acid is a valuable building block in the synthesis of various pharmaceutical agents. This guide provides a detailed, head-to-head comparison of different synthetic strategies to produce this keto acid, offering insights into the practical advantages and disadvantages of each approach. We will delve into the venerable Friedel-Crafts acylation, explore the potential of a Grignard-based approach, and consider an oxidation strategy, providing a comprehensive analysis to inform your synthetic planning.
Introduction to Synthetic Strategies
The synthesis of aryl ketoacids such as this compound can be approached through several classic and modern organic transformations. The choice of a particular route is often dictated by factors such as starting material availability, desired scale, cost-effectiveness, and environmental considerations. This guide will focus on three primary disconnection strategies:
-
Route 1: Friedel-Crafts Acylation: This well-established method involves the electrophilic acylation of an aromatic ring, in this case, thioanisole, with an acylating agent derived from a five-carbon chain, glutaric anhydride.
-
Route 2: Grignard Reagent Addition: This approach utilizes the nucleophilic character of a Grignard reagent to form the key carbon-carbon bond between the aromatic and aliphatic moieties.
-
Route 3: Oxidation of an Alkylaryl Precursor: This strategy involves the oxidation of a precursor molecule where the carbon atom at the desired keto position is in a lower oxidation state, such as a methylene group.
Below, we present a detailed examination of each route, including reaction mechanisms, experimental protocols, and a comparative analysis of their respective merits.
Route 1: Friedel-Crafts Acylation of Thioanisole with Glutaric Anhydride
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a common method for the preparation of aryl ketones.[1] In this approach, the electron-rich thioanisole ring attacks an acylium ion generated in situ from glutaric anhydride and a Lewis acid catalyst.
Reaction Mechanism & Rationale
The reaction is initiated by the coordination of the Lewis acid, typically aluminum chloride (AlCl₃), to one of the carbonyl oxygens of glutaric anhydride. This coordination polarizes the C-O bond, facilitating the formation of a highly electrophilic acylium ion upon ring opening. The thioanisole, activated by the electron-donating methylthio group, then acts as a nucleophile, attacking the acylium ion. The methylthio group is an ortho-, para-director, with the para-product being sterically favored. A final workup with aqueous acid quenches the reaction and protonates the carboxylate to yield the desired product.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
Materials:
-
Thioanisole
-
Glutaric anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice-water bath.
-
In a separate flask, dissolve glutaric anhydride (1.0 equivalent) and thioanisole (1.0 equivalent) in anhydrous dichloromethane.
-
Add the solution of glutaric anhydride and thioanisole dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture back to 0 °C and carefully pour it into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Route 2: Grignard Reagent Approach
An alternative strategy involves the reaction of a Grignard reagent derived from a protected 4-halobutanoic acid with an acyl chloride of 4-(methylthio)benzoic acid. This method builds the carbon skeleton through a nucleophilic acyl substitution.
Reaction Mechanism & Rationale
This route begins with the preparation of 4-(methylthio)benzoyl chloride from the corresponding carboxylic acid. Separately, a Grignard reagent is prepared from a protected 4-halobutanoic acid (e.g., the tetrahydropyranyl ether of 4-bromobutanol, followed by oxidation to the carboxylic acid and subsequent Grignard formation). The Grignard reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A subsequent deprotection and workup yield the final product. A key challenge in this approach is the protection of the carboxylic acid functionality of the Grignard reagent precursor, as Grignard reagents are incompatible with acidic protons.
Caption: Grignard-based synthesis pathway.
Experimental Protocol (Conceptual)
Materials:
-
4-(Methylthio)benzoic acid
-
Thionyl chloride (SOCl₂)
-
4-Bromobutanoic acid
-
Protecting group (e.g., dihydropyran)
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Anhydrous workup reagents
Procedure:
-
Preparation of 4-(Methylthio)benzoyl chloride: Reflux 4-(methylthio)benzoic acid with an excess of thionyl chloride until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure.
-
Protection of 4-bromobutanoic acid: Protect the carboxylic acid functionality of 4-bromobutanoic acid using a suitable protecting group strategy.
-
Formation of the Grignard reagent: React the protected 4-bromobutanoic acid with magnesium turnings in anhydrous ether or THF to form the Grignard reagent.
-
Grignard Reaction: Add the freshly prepared Grignard reagent dropwise to a solution of 4-(methylthio)benzoyl chloride in anhydrous ether or THF at low temperature (e.g., -78 °C).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Workup and Deprotection: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Perform the deprotection of the carboxylic acid under appropriate conditions (e.g., acidic hydrolysis for a THP ether).
-
Purify the final product by column chromatography or recrystallization.
Route 3: Oxidation of 5-(4-thiomethylphenyl)pentanoic acid
A third synthetic avenue involves the oxidation of the benzylic methylene group of a suitable precursor, 5-(4-thiomethylphenyl)pentanoic acid. This approach relies on the selective oxidation of a C-H bond adjacent to the aromatic ring.
Reaction Mechanism & Rationale
The precursor, 5-(4-thiomethylphenyl)pentanoic acid, can be synthesized via a Friedel-Crafts acylation of thioanisole with a protected 5-halovaleryl chloride, followed by reduction of the resulting ketone and deprotection. The key step is the selective oxidation of the benzylic methylene group to a ketone. Various oxidizing agents can be employed, such as potassium permanganate (KMnO₄), chromium-based reagents, or more modern catalytic methods using molecular oxygen or hydrogen peroxide in the presence of a metal catalyst. The choice of oxidant is critical to avoid over-oxidation or cleavage of the alkyl chain.
Caption: Oxidation-based synthesis pathway.
Experimental Protocol (Conceptual)
Materials:
-
5-(4-thiomethylphenyl)pentanoic acid
-
Oxidizing agent (e.g., potassium permanganate)
-
Suitable solvent (e.g., acetone, water)
-
Acid for workup (e.g., sulfuric acid)
-
Reducing agent for quenching (e.g., sodium bisulfite)
Procedure:
-
Dissolve 5-(4-thiomethylphenyl)pentanoic acid in a suitable solvent system.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the oxidizing agent (e.g., KMnO₄ in water) while maintaining a low temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the color of the permanganate is discharged.
-
Acidify the mixture with a suitable acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Head-to-Head Comparison
| Feature | Route 1: Friedel-Crafts Acylation | Route 2: Grignard Reagent | Route 3: Oxidation |
| Overall Yield | Generally good to excellent. | Moderate, can be variable depending on Grignard formation and reaction efficiency. | Variable, highly dependent on the choice of oxidizing agent and substrate reactivity. |
| Scalability | Readily scalable, a common industrial process. | More challenging to scale due to the sensitivity of Grignard reagents to moisture and air. | Scalability depends on the chosen oxidation method; some can be hazardous on a large scale. |
| Cost-Effectiveness | Starting materials are generally inexpensive. The use of stoichiometric Lewis acids can increase costs. | Can be more expensive due to the need for protecting groups and anhydrous conditions. | Cost can vary significantly based on the price of the oxidizing agent and the synthesis of the precursor. |
| Safety & Handling | Requires handling of corrosive Lewis acids and anhydrous conditions. | Grignard reagents are highly reactive and pyrophoric. Requires strict anhydrous conditions. | Some oxidizing agents (e.g., chromium reagents) are toxic and carcinogenic. Permanganate reactions can be exothermic. |
| Environmental Impact | Generates significant waste from the stoichiometric Lewis acid catalyst. Greener alternatives using solid acid catalysts are being developed.[2] | Use of protecting groups adds steps and generates more waste. Solvents like ether are flammable. | Can generate significant metal waste depending on the oxidant. Catalytic oxidation methods are more environmentally friendly. |
| Versatility & Scope | Generally reliable for electron-rich aromatic compounds. | Versatile for creating C-C bonds, but sensitive to functional groups. | The success is highly dependent on the substrate and the selectivity of the oxidant. |
Characterization of this compound
Independent of the synthetic route, the final product should be thoroughly characterized to confirm its identity and purity.
Physical Properties:
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₂H₁₄O₃S
-
Molecular Weight: 238.31 g/mol
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.9 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~3.0 (t, 2H, -CH₂-CO-), ~2.5 (s, 3H, -S-CH₃), ~2.4 (t, 2H, -CH₂-COOH), ~2.0 (quint, 2H, -CH₂-CH₂-CH₂-).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~199 (C=O, ketone), ~178 (C=O, carboxylic acid), ~145 (Ar-C-S), ~135 (Ar-C-CO), ~129 (Ar-CH), ~125 (Ar-CH), ~38 (-CH₂-CO-), ~33 (-CH₂-COOH), ~20 (-CH₂-CH₂-CH₂-), ~15 (-S-CH₃).
-
IR (KBr, cm⁻¹): ~3300-2500 (br, O-H of carboxylic acid), ~1710 (C=O, carboxylic acid), ~1680 (C=O, ketone), ~1600, ~1480 (C=C, aromatic).
Conclusion and Recommendations
For the synthesis of this compound, the Friedel-Crafts acylation (Route 1) stands out as the most robust and scalable method, particularly for laboratory and industrial applications. Its primary drawback is the environmental impact associated with traditional Lewis acid catalysts, although the development of solid acid catalysts offers a greener alternative.
The Grignard reagent approach (Route 2) , while elegant in its bond-forming strategy, presents significant practical challenges related to the preparation and handling of the organometallic reagent, especially on a larger scale. The need for protecting groups also adds to the step count and reduces overall efficiency.
The oxidation route (Route 3) is a plausible alternative, but its success is highly contingent on finding a selective and efficient oxidizing system for the specific substrate. This route may require more extensive optimization and could pose safety and environmental concerns depending on the chosen oxidant.
Therefore, for most applications, the Friedel-Crafts acylation is the recommended starting point for the synthesis of this compound. Researchers should consider exploring the use of reusable solid acid catalysts to mitigate the environmental impact of this otherwise powerful and reliable transformation.
References
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Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available at: [Link]
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Synthesis of aryl ketones coupling between keto‐acid and aliphatic... ResearchGate. Available at: [Link]
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Comparative analysis of the chemical and biochemical synthesis of keto acids. PubMed. Available at: [Link]
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Grignard Reaction. NDSU Virtual Chemistry Lab. Available at: [Link]
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Synthesis of Aryl Ketoamides via Aryne Insertion into Imides. Sci-Hub. Available at: [Link]
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Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Available at: [Link]
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13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). HMDB. Available at: [Link]
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(PDF) JMolCat Experimental and theoretical analysis of friedel-craft acylation of thioanisole. ResearchGate. Available at: [Link]
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Experiment 14: Friedel-Crafts Acylation. YouTube. Available at: [Link]
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This compound. Oakwood Chemical. Available at: [Link]
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Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. ResearchGate. Available at: [Link]
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Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. PMC. Available at: [Link]
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Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. MDPI. Available at: [Link]
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In Situ Grignard Metalation Method for the Synthesis of Hauser Bases. PubMed Central. Available at: [Link]
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Study the NMR spectrum of pentanoic acid, valeric acid... (1 Answer). Transtutors. Available at: [Link]
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The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PubMed Central. Available at: [Link]
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Chemistry 3720L – Week 4-5 Grignard reaction: synthesis of Triphenylmethanol Pre-lab reading from Zubrick. MacEwan University. Available at: [Link]
-
1 Chem 355 Jasperse Grignard Synthesis of Triphenylmethanol. NDSU. Available at: [Link]
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Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Ahmad-Ahmad/8d3e9c9c38a22a30b42c4b9b9c9c9c9c9c9c9c9c]([Link]
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A simple green synthesis of 5( Z )-arylmethylene-4-thioxothiazolidines and thiopyrano[2,3- d ]thiazolidine-2-thiones in PEG-400 under catalyst-free conditions. ResearchGate. Available at: [Link]
-
Synthesis of 5-hydroxymethylfurfural and its oxidation derivatives by immobilized catalysts: An efficient green sustainable technology. ResearchGate. Available at: [Link]
-
5-Hydroxymethylfurfural Oxidation to 2,5-Furandicarboxylic Acid on Noble Metal-Free Nanocrystalline Mixed Oxide Catalysts. MDPI. Available at: [Link]
-
A Facile Synthesis Route to AuPd Alloys for the Selective Oxidation of 5‐Hydroxymethylfurfural to 2,5‐Furandicarboxylic Acid. ResearchGate. Available at: [Link]
-
Synthesis of 2,5-furandicarboxylic acid by the aerobic oxidation of 5-hydroxymethyl furfural over supported metal catalysts | Request PDF. ResearchGate. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Oxo-5-(4-thiomethylphenyl)valeric acid
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Oxo-5-(4-thiomethylphenyl)valeric acid. As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The procedures outlined herein are designed to ensure regulatory compliance, protect laboratory personnel, and minimize environmental impact. This document moves beyond a simple checklist, explaining the scientific rationale behind each step to empower you to make informed safety decisions.
Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the material's potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its primary risks based on its chemical structure—a carboxylic acid derivative containing an organosulfur component.
-
Acidic Properties: The presence of the valeric acid chain suggests the compound is acidic. Acidic waste can be corrosive and must not be stored in metal containers, which could lead to corrosion and container failure over time.[1][2]
-
Irritant Potential: Structurally similar compounds, such as 5-Oxo-5-(2-thienyl)valeric acid, are classified as causing skin, eye, and respiratory irritation.[3] Therefore, it is prudent to handle this compound as a potential irritant.
-
Hazards from Combustion: As a sulfur-containing organic molecule, its incineration—a common method for chemical waste disposal—will produce toxic sulfur oxides (SOx).[4][5] This reinforces the need for disposal via a licensed hazardous waste facility equipped to handle such emissions.
Summary of Key Safety Data
| Parameter | Assessment | Rationale & Source |
| Physical State | Solid | Based on supplier information.[6] |
| Likely Hazard Class | Irritant, Corrosive (Acidic) | Inferred from structural analogues and the carboxylic acid functional group.[3][7] |
| Primary Routes of Exposure | Inhalation (of dust), Skin Contact, Eye Contact | Standard for solid chemical reagents.[3] |
| Incompatible Materials | Strong Bases, Strong Oxidizing Agents | Risk of violent acid-base reaction or exothermic decomposition.[7] |
| Required PPE | Safety Goggles, Lab Coat, Nitrile Gloves | Standard for handling chemical irritants.[3][7] |
| Disposal Classification | Hazardous Chemical Waste | Mandated by the Resource Conservation and Recovery Act (RCRA) due to potential hazardous characteristics.[8][9] |
Step-by-Step Waste Collection and Segregation Protocol
Adherence to a strict collection protocol is critical to prevent accidental chemical reactions and ensure compliance with federal and local regulations.[9][10]
-
Designate a Waste Container:
-
Label the Container Before Use:
-
Accumulate Waste Safely:
-
Add waste this compound to the designated container.
-
Do not mix this waste with incompatible materials, especially bases or strong oxidizers.
-
Keep solid waste streams separate from liquid waste streams to simplify disposal for the waste management facility.[1]
-
The container must remain closed at all times except when actively adding waste.[10] This prevents the release of dust or vapors and protects lab personnel.
-
Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[13]
-
Laboratory Storage in a Satellite Accumulation Area (SAA)
Federal regulations allow for the temporary storage of hazardous waste at or near its point of generation in what is known as a Satellite Accumulation Area (SAA).[10][11]
-
Location: The designated waste container must be stored in an SAA that is under the direct control of laboratory personnel.[2] This could be a designated area within a fume hood or a secondary containment tray on a workbench.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[14]
-
Time and Volume Limits: An SAA can hold up to 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste). Once these limits are reached, the waste must be moved to a central accumulation area within three days.[10] Most labs will generate far less, but it is crucial to arrange for regular waste pickups to avoid exceeding these limits.
Spill and Emergency Procedures
Immediate and correct response to a spill is vital to mitigate exposure and contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Assess the Spill: For a small, manageable spill of solid material:
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double-layered nitrile gloves.
-
Contain the Spill: Prevent the powder from becoming airborne. Do not use a dry paper towel, which can create dust.
-
Clean-Up: Gently cover the spill with an inert absorbent material like sand or vermiculite.[15] Carefully sweep the mixture into a designated plastic dustpan and transfer it into your labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel (using a suitable solvent if necessary), and dispose of the cleaning materials as hazardous waste.
-
For large spills, or if you feel unwell, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.
Final Disposal Pathway
As the generator of the waste, your institution is responsible for it from "cradle to grave."[10]
-
Professional Disposal: All waste must be handled by a licensed professional waste disposal service.[16] It is illegal to dispose of this chemical via standard trash or down the sewer system.[9]
-
Method of Disposal: The most common and environmentally sound method for this type of organic waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Documentation: Ensure that all waste is properly documented and tracked via a hazardous waste manifest system when it is picked up by the disposal vendor.
Waste Disposal Workflow
Caption: Decision workflow for handling this compound waste.
References
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
-
Regulating Lab Waste Disposal in the United States: The Role of the EPA. (n.d.). Needle.Tube. Retrieved from [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
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Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved from [Link]
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Management of Waste. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf. NIH. Retrieved from [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
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Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management. Retrieved from [Link]
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Managing Hazardous Chemical Waste in the Lab. (n.d.). AACC.org. Retrieved from [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]
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SAFETY DATA SHEET - 5-Oxo-5-(2-thienyl)valeric acid. (2025, October 24). Thermo Fisher Scientific. Retrieved from [Link]
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GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. (n.d.). Open Government program Alberta. Retrieved from [Link]
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Sulfur - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. (2011, September 12). Open Government program Alberta. Retrieved from [Link]
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Guidance For Hazard Determination. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
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Hazard Classification Guidance for Manufacturers, Importers, and Employers. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
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Personal protective equipment for handling 5-Oxo-5-(4-thiomethylphenyl)valeric acid
Comprehensive Safety & Handling Guide: 5-Oxo-5-(4-thiomethylphenyl)valeric acid
As a Senior Application Scientist, my primary objective is to empower your research by ensuring you can handle our products with the utmost confidence and safety. This guide moves beyond mere compliance, offering a deep dive into the operational logic and best practices for managing this compound. Our commitment is to provide a self-validating system of protocols that ensures safety is seamlessly integrated into your workflow, building a foundation of trust through scientific rigor and practical expertise.
Hazard Assessment: A Proactive Approach to Safety
Understanding the chemical nature of this compound (CAS No. 845790-49-0) is the cornerstone of safe handling. This compound is a solid organic molecule featuring three key functional groups: a carboxylic acid, an aromatic ketone, and a thioether (sulfur-containing) moiety. This structure informs its hazard profile.
According to the Globally Harmonized System (GHS), this compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard.[1] The specific hazard statements associated with it are:
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H332/H335: Harmful if inhaled / May cause respiratory irritation.[1][2]
The carboxylic acid group makes it corrosive, capable of causing burns to the skin and eyes upon direct contact.[3][4] The sulfur component, while integral to its chemical function, requires special consideration during disposal to prevent environmental acidification.[5]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to mitigate the identified risks. The following equipment is mandatory when handling this compound.
Eye and Face Protection:
-
Requirement: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing (e.g., dissolving the compound or transferring solutions), a face shield should be worn in addition to goggles.[6][7]
-
Causality: The H319 classification (Causes serious eye irritation) means that any contact with the eyes can lead to significant damage.[1][2] Goggles provide a seal around the eyes to protect from splashes, while a face shield offers a broader barrier for the entire face.
Skin and Body Protection:
-
Requirement: A laboratory coat is mandatory. For handling larger quantities (>25g) or when there is a significant risk of spillage, a chemically resistant apron over the lab coat is recommended. Wear closed-toe shoes that cover the entire foot; perforated shoes or sandals are not permitted in the laboratory.[8]
-
Causality: The H312 (Harmful in contact with skin) and H315 (Causes skin irritation) statements highlight the risk of both local irritation and potential systemic effects upon absorption.[1][2] Full skin coverage minimizes the potential for accidental contact.
Respiratory Protection:
-
Requirement: All handling of the solid powder (e.g., weighing, transferring) must be conducted in a certified chemical fume hood to control exposure to airborne particulates.[3] If a fume hood is not available or during a large-scale spill, a respirator with a Type A-P filter (for organic vapors and particulates) is necessary.[4]
-
Causality: The H335 classification (May cause respiratory irritation) indicates that inhaling the dust can irritate the respiratory tract.[1][2] Engineering controls like a fume hood are the primary line of defense, with respirators serving as a crucial secondary measure.
Hand Protection:
-
Requirement: Due to the compound's mixed chemical nature (organic acid, ketone), selecting the appropriate gloves is critical. Nitrile gloves provide good general protection for incidental contact. For prolonged handling or immersion, heavier-duty gloves are required.
-
Causality: Contaminated gloves can trap chemicals against the skin, potentially causing more harm than no gloves at all.[8] Therefore, gloves should be inspected before use and replaced immediately if contaminated or damaged.
| Glove Material | Performance vs. Organic Acids | Performance vs. Ketones | Recommendation for this Compound |
| Nitrile | Good | Fair to Poor | Excellent for incidental contact (e.g., weighing, transfers). |
| Neoprene | Excellent | Good | Recommended for extended handling or when working with solutions. |
| Butyl Rubber | Good | Excellent | A strong alternative for handling solutions, especially if ketones are present as solvents. [9] |
| Natural Latex/Rubber | Fair | Poor | Not Recommended. |
Operational Plan: From Benchtop to Waste
This section provides a procedural workflow to guide you through the safe handling of this compound.
The following diagram outlines the standard procedure for handling the compound during a typical experimental setup.
Caption: Standard workflow for handling this compound.
Immediate and correct action during an emergency can significantly mitigate harm.
-
Skin Contact: Immediately remove all contaminated clothing.[10] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[11] If breathing is difficult or they feel unwell, call a poison center or doctor.[2]
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.
-
Minor Spill: For small spills of the solid, ensure proper PPE is worn, then gently sweep up the material and place it into a labeled hazardous waste container. Avoid creating dust.
-
Major Spill: Evacuate the area and alert personnel. If safe to do so, contain the spill to prevent it from entering drains.[10] Contact your institution's environmental health and safety (EHS) department for cleanup.
Disposal Plan: Environmental Responsibility
Careless disposal of sulfur-containing compounds can lead to the acidification of soil and groundwater.[5] Therefore, a specific neutralization protocol must be followed.
Caption: Waste disposal workflow including mandatory neutralization step.
-
Segregation: Collect all waste contaminated with this compound into a designated, clearly labeled, and sealed hazardous waste container.[10]
-
Neutralization: The primary environmental hazard from this compound's disposal is the generation of acid from its sulfur component. To mitigate this, the waste must be neutralized. This process should be handled by trained personnel or your institution's EHS department.
-
The recommended method involves treating the waste with calcium carbonate (limestone) or calcium hydroxide (hydrated lime).[5]
-
A general rule is that each kilogram of elemental sulfur in the waste requires approximately 3.2 kilograms of limestone for effective neutralization.[5] While the exact percentage of sulfur in this compound is lower, this provides a conservative starting point for calculation.
-
-
Final Disposal: Once neutralized, the waste must be disposed of through a licensed hazardous waste management company, in accordance with local, state, and federal regulations.[10] Do not pour this chemical down the drain or dispose of it in regular trash.
By adhering to these detailed protocols, you ensure not only your personal safety but also the integrity of your research environment and the protection of our shared ecosystem.
References
- Acetone Safety Precautions. (2022). Google Cloud.
- Strategies for the Safe Handling of Sulfonic Acid. (2022).
- This compound.LabSolu.
- Personal Protective Equipment (PPE).Google Cloud.
- Personal Protective Equipment: Hands. (2024). San Jose State University Environmental Health & Safety.
- This compound.ChemicalBook.
- This compound | 845790-49-0. (2023). ChemicalBook.
- SAFETY DATA SHEET - Valeric acid. (2014). Fisher Scientific.
- α-SULFOPALMITIC ACID.Organic Syntheses Procedure.
- GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE.Open Government Program.
- 5 Types of PPE for Hazardous Chemicals. (2022).
- Recommended PPE to handle chemicals.Bernardo Ecenarro.
- SAFETY DATA SHEET - 5-Oxo-5-(2-thienyl)valeric acid. (2025). Thermo Fisher Scientific.
- Safe Handling Guide: Sulfuric Acid.CORECHEM Inc.
- Sulfuric Acid Safe Handling Guideline. (2013).
- Valeric acid Safety D
- Safety D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
